molecular formula C7H18N2 B087277 N,N,N',N'-Tetramethyl-1,3-propanediamine CAS No. 110-95-2

N,N,N',N'-Tetramethyl-1,3-propanediamine

Cat. No.: B087277
CAS No.: 110-95-2
M. Wt: 130.23 g/mol
InChI Key: DMQSHEKGGUOYJS-UHFFFAOYSA-N
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Description

N,N,N′ ,N′ -Tetramethyl-1,3-propanediamine is an acyclic tertiary amine. It shows the ability to absorb CO2 when dissolved in aqueous solution.>N,N,N′ ,N′ -Tetramethyl-1,3-propanediamine (TMPDA) may be used:
  • As a catalyst for the Baylis-Hillman reaction of cycloalkenones.
  • In the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process.
  • As a ligand (L) for the preparation of dinuclear μ -carbonato-dicopper(II) species.
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Properties

IUPAC Name

N,N,N',N'-tetramethylpropane-1,3-diamine
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InChI

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DMQSHEKGGUOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H18N2
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DSSTOX Substance ID

DTXSID9047469
Record name N,N,N',N'-Tetramethyltrimethylenediamine
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Molecular Weight

130.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N,N',N'-Tetramethyl-1,3-propanediamine
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CAS No.

110-95-2
Record name Tetramethyl-1,3-propanediamine
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Record name Bis((dimethylamino)methyl)methane
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Record name 1,3-Propanediamine, N1,N1,N3,N3-tetramethyl-
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Record name N,N,N',N'-Tetramethyltrimethylenediamine
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Record name N,N,N',N'-tetramethyltrimethylenediamine
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Record name N,N,N',N'-TETRAMETHYL-1,3-DIAMINOPROPANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile aliphatic diamine that serves as a crucial building block and catalyst in a multitude of chemical transformations. Its unique structural and electronic properties make it a valuable reagent in organic synthesis, polymer chemistry, and potentially in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of TMPDA, detailed experimental protocols, and an exploration of its applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValue
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
CAS Number 110-95-2
Appearance Colorless to light yellow liquid
Boiling Point 145-146 °C
Melting Point -70 °C
Density 0.779 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4234
Flash Point 31 °C
Solubility Soluble in water and various organic solvents.[1]
Table 2: Chemical Reactivity and Stability
PropertyDescription
Stability Stable under normal temperatures and pressures.
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.
Hazardous Decomposition Products Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Reactivity The two tertiary amine groups confer both nucleophilic and basic properties, allowing it to participate in a wide range of organic reactions. It can act as a bidentate ligand for metal ions and as an effective catalyst.

Experimental Protocols

Laboratory Synthesis of this compound

While several industrial-scale syntheses are patented, a common laboratory preparation involves the reductive amination of a suitable precursor. The following is a representative protocol based on established chemical principles.

Materials:

  • 1,3-Propanediol

  • Dimethylamine (40% aqueous solution)

  • Hydrogen gas

  • Cu-Co-Ni/Al₂O₃ catalyst

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction under pressure, distillation, and extraction

  • High-pressure autoclave/reactor

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 1,3-propanediol and the Cu-Co-Ni/Al₂O₃ catalyst.

  • Addition of Reagents: Introduce an excess of 40% aqueous dimethylamine solution into the autoclave.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-20 MPa) and heat to a temperature of 200-300 °C with stirring.

  • Reaction Monitoring: Maintain the reaction under these conditions for a set period, monitoring the pressure to gauge hydrogen uptake.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation to separate the product from water and any unreacted starting materials. The fraction corresponding to the boiling point of this compound (145-146 °C) is collected.

  • Drying: Dry the collected fraction over anhydrous sodium sulfate and filter to obtain the pure product.

Role in Organic Synthesis: The Baylis-Hillman Reaction

This compound can function as an effective catalyst in the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. The diamine acts as a nucleophilic catalyst, initiating the reaction sequence.

Catalytic Cycle of the Baylis-Hillman Reaction

Baylis_Hillman_Catalytic_Cycle TMPDA N,N,N',N'-Tetramethyl- 1,3-propanediamine (TMPDA) Zwitterionic_Intermediate Zwitterionic Intermediate TMPDA->Zwitterionic_Intermediate 1. Nucleophilic Attack Activated_Alkene Activated Alkene (e.g., Acrylate) Activated_Alkene->Zwitterionic_Intermediate Adduct Alkoxide Adduct Zwitterionic_Intermediate->Adduct 2. Aldol Addition Aldehyde Aldehyde Aldehyde->Adduct Proton_Transfer Proton Transfer Adduct->Proton_Transfer 3. Intramolecular Proton Transfer Product Baylis-Hillman Adduct Proton_Transfer->Product 4. Catalyst Elimination Product->TMPDA Catalyst Regeneration

Caption: Catalytic cycle of the Baylis-Hillman reaction catalyzed by TMPDA.

Applications in Drug Development and Medicinal Chemistry

While not a direct therapeutic agent itself, this compound's utility in organic synthesis makes it a relevant compound for drug development professionals. Its role often lies in the construction of complex molecular scaffolds that are precursors to or components of biologically active molecules.

One notable example is its potential application in the synthesis of Nadifloxacin , a broad-spectrum fluoroquinolone antibiotic. The synthesis of such complex heterocyclic systems often requires versatile reagents and catalysts to facilitate key bond-forming reactions, a role that TMPDA and similar amines can fulfill.[2] By enabling the efficient construction of the core structures of such drugs, TMPDA can play an indirect but significant role in the pharmaceutical industry.

Furthermore, its ability to act as a ligand for metal complexes and a monomer in polymerization reactions opens avenues for its use in the development of drug delivery systems and functional biomaterials.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a diamine with a rich chemical profile that makes it a valuable tool for synthetic chemists. Its utility as a catalyst, particularly in reactions like the Baylis-Hillman, and its role as a building block for more complex molecules, underscores its importance in both academic research and industrial applications, including the synthesis of pharmaceutical compounds. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

N,N,N',N'-Tetramethyl-1,3-propanediamine CAS number 110-95-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,3-propanediamine (CAS: 110-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMPDA), CAS number 110-95-2, is a versatile acyclic tertiary amine.[1] It is a colorless to pale yellow liquid characterized by a strong amine odor and solubility in water and various organic solvents.[2] Its unique structure, featuring a propane backbone with two tertiary dimethylamino groups, makes it a valuable compound in numerous chemical applications. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.

Physicochemical Properties

TMPDA's physical and chemical characteristics are fundamental to its utility in synthesis and catalysis. It acts as a strong organic base and its properties have been well-characterized.[3]

PropertyValueSource(s)
Molecular Formula C₇H₁₈N₂[1][4]
Molecular Weight 130.23 g/mol [3][5][6]
Appearance Clear, colorless to light yellow liquid[2][4][7][8]
Melting Point -70 °C[3][7]
Boiling Point 145 - 146 °C (at 760 mmHg)[1][7][9]
Density 0.779 g/mL (at 25 °C)[1][3][9]
Refractive Index (n20/D) 1.4234[1][9]
Flash Point 31 °C (87.8 °F) - Equilibrium method
Vapor Pressure 760 mmHg (at 145 °C)[9]
Vapor Density 4.49[7]
pKa 9.88 ± 0.28 (Predicted)[1]
LogP 0.36[1]
Solubility Soluble in water and various organic solvents[2]

Synthesis Protocols

TMPDA can be synthesized through several methods. A common industrial approach involves the continuous catalytic amination of 1,3-propanediol.

Experimental Protocol: Catalytic Amination of 1,3-Propanediol

This method facilitates a continuous, closed-loop production process suitable for industrial scale-up.[10]

  • Raw Materials : 1,3-propanediol and dimethylamine are used as the primary reactants.[10]

  • Catalyst : A Cu-Co-Ni/Al₂O₃ catalyst is employed in a fixed-bed reactor.[10]

  • Process Flow :

    • 1,3-propanediol and dimethylamine are pumped into a preheater.

    • The mixture is combined with hydrogen gas and heated until vaporized.[10]

    • The gaseous mixture is passed through the fixed-bed reactor containing the Cu-Co-Ni/Al₂O₃ catalyst.

    • The reaction is maintained at a pressure of 15–20 MPa and a temperature of 200–300 °C.[10]

  • Purification :

    • The product stream is condensed and cooled.

    • Gas-liquid separation is performed.

    • This compound is isolated as the final product.

    • Unreacted 1,3-propanediol and the intermediate 3-dimethylaminopropanol are separated and recycled back into the feed system.[10]

G cluster_input Raw Materials cluster_process Process cluster_output Outputs cluster_recycle Recycle Stream A 1,3-Propanediol Preheater Preheater & Vaporizer A->Preheater B Dimethylamine B->Preheater H2 Hydrogen H2->Preheater Reactor Fixed-Bed Reactor (Cu-Co-Ni/Al₂O₃ Catalyst) 200-300°C, 15-20 MPa Preheater->Reactor Separator Condensation & Separation Reactor->Separator Product N,N,N',N'-Tetramethyl- 1,3-propanediamine Separator->Product Waste Water Separator->Waste Recycle Unreacted Materials & Intermediates Separator->Recycle Recycle->Preheater

Caption: Continuous synthesis workflow for TMPDA.

Applications in Research and Development

TMPDA's utility stems from its basicity and its ability to act as a bidentate ligand. It is widely used as a catalyst, reagent, and building block.[2][11]

Catalyst
  • Polyurethane Foams : It serves as a catalyst in the production of polyurethanes.[1][8]

  • Epoxy Resins : It is employed as a hardener for epoxy resins.[1][8]

  • Baylis-Hillman Reaction : TMPDA is an effective catalyst for the Baylis-Hillman reaction, particularly with cycloalkenones. It is believed to accelerate the reaction by stabilizing the key zwitterionic intermediate through ion-dipole interactions.[9][12]

G Role of TMPDA in Baylis-Hillman Reaction Reactants Aldehyde + Activated Alkene Intermediate Zwitterionic Intermediate (Stabilized by TMPDA) Reactants->Intermediate Catalyst TMPDA (Catalyst) Catalyst->Intermediate Initiates Protonation Proton Transfer Intermediate->Protonation Protonation->Catalyst Regenerates Product Baylis-Hillman Adduct Protonation->Product

Caption: Catalytic cycle of the Baylis-Hillman reaction using TMPDA.
Synthesis Reagent and Building Block

  • Quaternary Ammonium Salts : It is a precursor in the preparation of various quaternary ammonium salts.[2]

  • Cyanine Dyes : Used in the bisquaternization process for preparing homodimeric asymmetric monomethine cyanine dyes, which can serve as noncovalent nucleic acid labels.[9][12]

  • Metal-Organic Frameworks (MOFs) : Incorporated as a key component in the design of MOFs, influencing host-guest charge transfer phenomena within the framework's nanopores.[12]

  • Pharmaceutical Intermediates : Serves as an intermediate for various products, including corrosion inhibitors, textile auxiliaries, and potentially in the synthesis of active pharmaceutical ingredients (APIs) like Nadifloxacin.[1][3][8]

Other Applications
  • CO₂ Capture : Aqueous solutions of TMPDA have demonstrated the ability to absorb CO₂.[1][8]

  • Ligand Chemistry : It acts as a bidentate ligand (L) for the preparation of dinuclear metal species, such as μ-carbonato-dicopper(II) complexes.[1][12]

  • Responsive Materials : Used in creating CO₂-switchable microemulsions based on pseudogemini surfactants.[12]

G cluster_props Core Properties cluster_apps Key Applications P1 Tertiary Diamine (Strong Base) A1 Catalyst (Polyurethanes, Epoxies, Baylis-Hillman) P1->A1  Enables catalytic activity A2 Synthesis Building Block (Quaternary Salts, Dyes) P1->A2 A4 CO₂ Capture P1->A4  Reacts with acidic CO₂ P2 Bidentate Ligand A3 Coordination Chemistry (Metal Complexes, MOFs) P2->A3  Forms stable complexes

Caption: Relationship between TMPDA's properties and its applications.

Safety and Handling

TMPDA is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic upon contact, inhalation, or ingestion.[7][13]

Hazard Identification
Hazard ClassGHS ClassificationSource(s)
Flammability Flammable liquid and vapor (Category 3)[5][7]
Acute Toxicity Harmful if swallowed (Category 4)[5][7]
Toxic in contact with skin (Category 3)[5][7]
Toxic/Fatal if inhaled (Category 3)[5][7]
Corrosion/Irritation Causes severe skin burns and eye damage (Category 1)[5][7]
Specific Target Organ Toxicity (STOT) May cause respiratory irritation (Single Exposure)[7]
Handling and Storage
  • Ventilation : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles or face shield).[4][7][13] A respirator may be required based on workplace conditions.[4]

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[4][7][13]

  • Storage : Store locked up in a cool, dry, well-ventilated place designated as a flammables area. Keep containers tightly closed and store under a nitrogen atmosphere.[4][7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[1][4]

First Aid Measures
  • Inhalation : Remove the victim to fresh air immediately. Get medical aid immediately. Do not use mouth-to-mouth resuscitation.[4][13]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid immediately.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Get medical aid immediately.[4]

Conclusion

This compound is a fine chemical with significant utility in both industrial and academic settings. Its role as a catalyst, particularly in polymer chemistry and specialized organic reactions like the Baylis-Hillman, is well-established. Furthermore, its application as a versatile building block for complex molecules, from dyes to metal-organic frameworks, highlights its importance for materials science and synthetic chemistry. Professionals in drug development may also find it valuable as a key intermediate. Due to its hazardous nature, adherence to stringent safety and handling protocols is mandatory to ensure its safe and effective use.

References

An In-depth Technical Guide to the Structure and Bonding of N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile diamine with significant applications in organic synthesis and materials science. A thorough understanding of its structural and bonding characteristics is crucial for its effective utilization. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical and spectroscopic properties of TMPDA, supported by available experimental and computational data.

Introduction

This compound, also known by its acronym TMPDA and various synonyms such as 1,3-Bis(dimethylamino)propane, is a tertiary amine featuring a propane backbone with dimethylamino groups at the 1 and 3 positions.[1][2] Its chemical structure imparts unique properties, including strong basicity and bidentate ligand capabilities, making it a valuable reagent and building block in diverse chemical applications. This document outlines the fundamental aspects of its structure and bonding, providing a technical resource for professionals in research and development.

Molecular Structure and Conformation

The structural integrity of this compound is defined by its chemical formula, C7H18N2, and its IUPAC name, N,N,N',N'-tetramethylpropane-1,3-diamine.[1][2] The molecule consists of a flexible three-carbon chain connecting two tertiary amine functionalities.

Bonding and Hybridization

The nitrogen atoms in TMPDA are sp3 hybridized, each forming three sigma bonds (two to methyl groups and one to a propyl carbon) and retaining one lone pair of electrons. This hybridization results in a trigonal pyramidal geometry around each nitrogen atom. The carbon atoms of the methyl and propyl groups are also sp3 hybridized, leading to a tetrahedral geometry around each. The C-N, C-C, and C-H bonds are all sigma bonds, allowing for free rotation, which gives rise to various possible conformations of the molecule.

Conformational Analysis

Spectroscopic Properties and Characterization

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms in TMPDA.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl3).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a standard NMR spectrometer (e.g., Varian A-60 or equivalent).[2][4]

  • Data Acquisition: Spectra are acquired at room temperature, and chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR Data: The ¹H NMR spectrum of TMPDA is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2s12HN-CH
~2.3t4HN-CH ₂-
~1.6p2H-CH₂-CH ₂-CH₂-
s = singlet, t = triplet, p = pentet

¹³C NMR Data: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~57.5C H₂-N
~45.5N-C H₃
~29.0-CH₂-C H₂-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TMPDA.

Experimental Protocol:

  • Ionization Method: Electron Ionization (EI) is a common method used for the analysis of TMPDA.[2][5]

  • Instrumentation: A variety of mass spectrometers can be used, such as a Hitachi RMU-6M.[2]

  • Data Acquisition: The mass spectrum is obtained by bombarding the sample with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 130, confirming its molecular weight. The fragmentation pattern is dominated by the cleavage of C-C and C-N bonds, leading to characteristic fragment ions. The base peak is typically observed at m/z 58, corresponding to the [CH2=N(CH3)2]⁺ ion, which is a stable iminium cation formed through alpha-cleavage. Other significant fragments are observed at m/z 71, 85, and 115.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C-N bonds.

Experimental Protocol:

  • Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between salt plates (e.g., NaCl or KBr) or as a vapor phase spectrum.[6][7]

  • Instrumentation: A standard FTIR spectrometer is used.

Key IR Absorptions: While a detailed peak assignment requires further analysis, the spectrum is expected to show strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, characteristic of the methyl and methylene groups. C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ region. The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₈N₂[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 110-95-2[1]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 145-146 °C[8]
Density 0.779 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.4220-1.4250[8]

Synthesis

This compound can be synthesized through various methods. An industrial-scale preparation involves the reaction of 1,3-propanediol with dimethylamine in the presence of a Cu-Co-Ni/Al₂O₃ catalyst under high pressure and temperature.[1]

Experimental Workflow for Industrial Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_products Products 1_3_Propanediol 1,3-Propanediol Preheater Preheater (with H₂) 1_3_Propanediol->Preheater Dimethylamine Dimethylamine Dimethylamine->Preheater Reactor Fixed-Bed Reactor (Cu-Co-Ni/Al₂O₃ catalyst, 200-300 °C, 15-20 MPa) Preheater->Reactor Separation Condensation & Gas-Liquid Separation Reactor->Separation Product N,N,N',N'-Tetramethyl- 1,3-propanediamine Separation->Product

Caption: Industrial synthesis workflow for this compound.

A common laboratory-scale synthesis involves the reductive amination of 1,3-propanedial or a suitable precursor with dimethylamine, or the alkylation of 1,3-diaminopropane with a methylating agent.

Conclusion

This technical guide has provided a detailed overview of the structure and bonding of this compound. The molecule's key features, including its sp3 hybridized nitrogen and carbon atoms, conformational flexibility, and characteristic spectroscopic signatures, have been presented. The compiled data serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of this important chemical compound and its applications in various fields of chemical science. Further crystallographic and computational studies would provide more precise data on its solid-state structure and conformational preferences.

References

N,N,N',N'-Tetramethyl-1,3-propanediamine: A Technical Guide to its Catalytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a sterically hindered tertiary diamine, has emerged as a versatile and potent catalyst in various organic transformations critical to research and development, including drug discovery. Its unique structural and electronic properties enable it to effectively catalyze a range of reactions, from carbon-carbon bond formation to polymerization. This technical guide provides an in-depth exploration of the core catalytic mechanisms of TMPDA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in the laboratory.

Core Catalytic Applications of TMPDA

TMPDA's catalytic activity is primarily attributed to the nucleophilic nature of its two tertiary amine groups. The three-carbon spacer between the nitrogen atoms allows for conformational flexibility and cooperative effects. This guide will focus on three key areas of TMPDA's catalytic action:

  • The Baylis-Hillman Reaction: A powerful carbon-carbon bond-forming reaction.

  • Polyurethane Foam Formation: Acting as a crucial catalyst in the polymerization process.

  • Ligand in Transition Metal Catalysis: Modulating the activity and selectivity of metal centers.

Mechanism of Action in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a three-component coupling of an aldehyde, an activated alkene, and a nucleophilic catalyst, typically a tertiary amine or phosphine. TMPDA serves as an effective catalyst, particularly in reactions involving cycloalkenones[1]. The generally accepted mechanism proceeds through a series of nucleophilic addition and elimination steps.

The catalytic cycle begins with the nucleophilic attack of one of the tertiary amine groups of TMPDA on the β-position of the activated alkene. This Michael-type addition forms a zwitterionic enolate intermediate. This intermediate is stabilized by the delocalization of the negative charge. The flexible propane chain of TMPDA may play a role in stabilizing this intermediate through ion-dipole interactions[1].

The nucleophilic α-carbon of the enolate then attacks the electrophilic carbonyl carbon of the aldehyde in an aldol-type addition. This step forms a new carbon-carbon bond and generates a second zwitterionic intermediate. Subsequent proton transfer and elimination of the TMPDA catalyst regenerate the catalyst and yield the final α-methylene-β-hydroxy product.

Mandatory Visualization: Baylis-Hillman Reaction Mechanism

Baylis_Hillman_Mechanism Activated_Alkene Activated Alkene (e.g., Cycloalkenone) Zwitterionic_Enolate Zwitterionic Enolate Intermediate Activated_Alkene->Zwitterionic_Enolate Aldehyde Aldehyde Aldol_Adduct Zwitterionic Aldol Adduct Aldehyde->Aldol_Adduct TMPDA TMPDA Catalyst TMPDA->Zwitterionic_Enolate 1. Michael Addition Zwitterionic_Enolate->Aldol_Adduct 2. Aldol Addition Product α-Methylene-β-hydroxy Product Aldol_Adduct->Product 3. Proton Transfer & Elimination Regenerated_TMPDA Regenerated TMPDA Catalyst Product->Regenerated_TMPDA

Baylis-Hillman reaction mechanism catalyzed by TMPDA.
Quantitative Data

Experimental Protocol: Representative Baylis-Hillman Reaction

Disclaimer: The following is a representative experimental protocol adapted for the use of a tertiary amine catalyst like TMPDA in a Baylis-Hillman reaction. Researchers should optimize conditions for their specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (e.g., methyl acrylate) (1.2 mmol)

  • This compound (TMPDA) (0.2 mmol, 20 mol%)

  • Solvent (e.g., THF, DMF, or solvent-free) (2 mL)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol).

  • If using a solvent, add the chosen solvent (2 mL) to the flask.

  • Add TMPDA (0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or proton NMR spectroscopy. Reaction times can vary from several hours to several days.

  • Upon completion of the reaction (as indicated by the consumption of the limiting reagent), quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure Baylis-Hillman adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action in Polyurethane Foam Catalysis

In the production of polyurethane foams, TMPDA acts as a highly effective catalyst, influencing both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. Its performance is characterized by rapid reaction times, making it a valuable accelerator in foam formulations[2].

The catalytic mechanism of tertiary amines like TMPDA in polyurethane formation involves the activation of the isocyanate group. The lone pair of electrons on the nitrogen atom of TMPDA interacts with the electrophilic carbon of the isocyanate group, increasing its reactivity towards nucleophiles such as the hydroxyl groups of polyols or water. This interaction lowers the activation energy of the reaction, leading to a faster rate of urethane and urea formation.

The dual functionality of TMPDA, with its two accessible nitrogen centers, allows it to efficiently catalyze both the gelling and blowing reactions, providing a balanced foam rise and cure profile[3].

Mandatory Visualization: Polyurethane Foam Catalysis Workflow

PU_Foam_Workflow cluster_inputs Input Components cluster_process Reaction Process cluster_output Output Polyol Polyol Mixing High-Speed Mixing Polyol->Mixing Isocyanate Isocyanate Isocyanate->Mixing Water Water (Blowing Agent) Water->Mixing Surfactant Surfactant Surfactant->Mixing TMPDA TMPDA Catalyst TMPDA->Mixing Gelling Gelling Reaction (Urethane Formation) Mixing->Gelling TMPDA Catalysis Blowing Blowing Reaction (Urea Formation + CO₂) Mixing->Blowing TMPDA Catalysis Curing Curing Gelling->Curing Blowing->Curing PU_Foam Polyurethane Foam Curing->PU_Foam

Workflow for polyurethane foam synthesis using TMPDA.
Data Presentation: Performance of TMPDA in Flexible Polyurethane Foam

The following table summarizes the performance of this compound (referred to as TMEDA-3 in the source) in a standard flexible slabstock polyurethane foam formulation and compares it with other common amine catalysts.

CatalystUse Level (phr)Cream Time (s)Rise Time (s)Gel Time (s)
TMPDA (TMEDA-3) 0.2 12 110 45
DABCO 33-LV0.31512560
DMCHA0.41814075
BDMAEE0.251412055

Source: Adapted from Amine Catalysts, 2025.[2] phr = parts per hundred resin

Experimental Protocol: Representative Polyurethane Foam Synthesis

Disclaimer: The following is a representative experimental protocol for the synthesis of a flexible polyurethane foam using TMPDA. Formulations should be adjusted based on the specific polyol, isocyanate, and desired foam properties. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Polyether polyol (e.g., OH value ~56 mg KOH/g) (100 parts by weight)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (Index 105-110)

  • Deionized water (4.5 parts by weight)

  • Silicone surfactant (1.0 part by weight)

  • This compound (TMPDA) (0.1-0.5 parts by weight)

  • Stannous octoate (optional co-catalyst)

  • Paper cup (e.g., 32 oz) and mechanical stirrer with a high-speed mixing blade

Procedure:

  • In a paper cup, accurately weigh the polyol, deionized water, and silicone surfactant.

  • Add the desired amount of TMPDA catalyst to the mixture.

  • Mix the components thoroughly for 30 seconds at high speed (e.g., 2000 RPM) to ensure a homogeneous "B-side".

  • Add the calculated amount of isocyanate ("A-side") to the mixture to achieve the target isocyanate index.

  • Immediately mix the entire formulation at high speed for 5-10 seconds.

  • Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.

  • Observe and record the cream time (start of foaming), rise time (end of foam expansion), and tack-free time (when the surface is no longer sticky).

  • Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.

Role as a Ligand in Transition Metal Catalysis

TMPDA can act as a bidentate N-donor ligand, forming stable complexes with various transition metals. The two nitrogen atoms can coordinate to a metal center, creating a chelate ring. This coordination can modulate the electronic and steric properties of the metal, thereby influencing its catalytic activity, selectivity, and stability.

The formation of a metal-TMPDA complex involves the donation of the lone pair of electrons from the nitrogen atoms of TMPDA to the vacant orbitals of the metal ion. The stability and reactivity of the resulting complex depend on several factors, including the nature of the metal, its oxidation state, and the reaction conditions. These complexes can then be employed as catalysts in a variety of organic transformations.

Mandatory Visualization: Formation of a Metal-TMPDA Complex

Metal_Complex_Formation cluster_reactants Reactants cluster_product Product Metal_Salt Transition Metal Salt (e.g., CuCl₂) Metal_Complex Metal-TMPDA Complex Metal_Salt->Metal_Complex Coordination TMPDA_Ligand TMPDA Ligand TMPDA_Ligand->Metal_Complex

Formation of a transition metal-TMPDA complex.
Quantitative Data

Experimental Protocol: Representative Synthesis and Catalysis with a Cu-TMPDA Complex

Disclaimer: The following is a representative experimental protocol for the synthesis of a copper-TMPDA complex and its use in a model catalytic reaction. This is a generalized procedure, and specific conditions will need to be optimized for the desired transformation.

Part A: Synthesis of a Copper(II)-TMPDA Complex

Materials:

  • Copper(II) chloride (CuCl₂) (1.0 mmol)

  • This compound (TMPDA) (1.0 mmol)

  • Ethanol (20 mL)

  • Diethyl ether

Procedure:

  • Dissolve CuCl₂ (1.0 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.

  • In a separate beaker, dissolve TMPDA (1.0 mmol) in ethanol (10 mL).

  • Slowly add the TMPDA solution to the stirring CuCl₂ solution. A color change and/or precipitation should be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • If no precipitate forms, slowly add diethyl ether to the solution to induce precipitation.

  • Dry the resulting solid complex under vacuum.

  • Characterize the complex using techniques such as FT-IR spectroscopy, elemental analysis, and X-ray crystallography if suitable crystals are obtained.

Part B: Catalytic Activity in a Model Reaction (e.g., an Atom Transfer Radical Polymerization - ATRP)

Materials:

  • Monomer (e.g., methyl methacrylate)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Synthesized Cu(II)-TMPDA complex

  • Reducing agent (e.g., ascorbic acid)

  • Solvent (e.g., anisole)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the monomer, initiator, and solvent.

  • Add the synthesized Cu(II)-TMPDA complex and the reducing agent.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Place the flask in a thermostated oil bath at the desired reaction temperature.

  • Take samples at regular intervals to monitor the reaction progress by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity of the polymer).

Conclusion

This compound is a versatile and powerful catalyst with broad applications in organic synthesis and polymer chemistry. Its efficacy in the Baylis-Hillman reaction, polyurethane foam formation, and as a ligand in transition metal catalysis makes it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of its catalytic mechanisms, supported by available data and representative experimental protocols, to encourage its further exploration and application in the development of novel chemical entities and materials. Further research into the quantitative aspects of TMPDA-catalyzed reactions will undoubtedly continue to expand its utility in the scientific community.

References

N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile aliphatic diamine, has garnered significant attention in various fields of chemical research and industrial applications. Its unique structural features, characterized by two tertiary amine groups separated by a flexible three-carbon chain, impart a range of useful properties, including strong basicity, excellent chelating ability, and potent catalytic activity. This technical guide provides a comprehensive overview of TMPDA, encompassing its chemical and physical properties, synthesis, spectral data, and key applications, with a focus on detailed experimental methodologies and mechanistic insights.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor. It is soluble in water and miscible with alcohol.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₇H₁₈N₂[2][3]
Molecular Weight 130.23 g/mol [3]
CAS Number 110-95-2[1][2][3]
Synonyms 1,3-Bis(dimethylamino)propane, TMPDA, N,N,N',N'-Tetramethyltrimethylenediamine[4]
Appearance Colorless to light yellow liquid
Boiling Point 145-146 °C[3]
Density 0.779 g/mL at 25 °C
Flash Point 31 °C[3]
Refractive Index 1.4224 to 1.4244[3]
Melting Point -70 °C[3]

Spectral Data

The structural characterization of TMPDA is supported by various spectroscopic techniques. A summary of its spectral data is provided in Table 2.

Spectroscopic DataKey Features and ObservationsReferences
¹H NMR Spectral data available.[5]
¹³C NMR Spectral data available.[6]
FTIR Infrared spectrum is available for confirmation of functional groups.[7][8]
Mass Spectrometry Mass spectrum (electron ionization) is available.[4][9]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common laboratory and industrial scale methods are outlined below.

Synthesis from 1,3-Propanediol and Dimethylamine

A patented industrial process describes the synthesis of TMPDA from 1,3-propanediol and dimethylamine.[1]

Experimental Protocol:

  • 1,3-propanediol and dimethylamine are continuously fed into a preheater and vaporized in the presence of hydrogen gas.

  • The gaseous mixture is then passed through a fixed-bed reactor containing a Cu-Co-Ni/Al₂O₃ catalyst.

  • The reaction is carried out at a temperature of 200-300 °C and a pressure of 15-20 MPa.

  • The product stream is cooled and condensed, followed by gas-liquid separation.

  • The crude product is then purified by distillation to yield this compound.

The workflow for this synthesis is depicted in the following diagram:

G cluster_reactants Reactant Feed 1_3_Propanediol 1,3-Propanediol Preheater Preheater (Vaporization) 1_3_Propanediol->Preheater Dimethylamine Dimethylamine Dimethylamine->Preheater H2 Hydrogen H2->Preheater Fixed_Bed_Reactor Fixed-Bed Reactor (Cu-Co-Ni/Al₂O₃ catalyst) 200-300 °C, 15-20 MPa Preheater->Fixed_Bed_Reactor Condenser Condenser Fixed_Bed_Reactor->Condenser Gas_Liquid_Separator Gas-Liquid Separator Condenser->Gas_Liquid_Separator Distillation Distillation Gas_Liquid_Separator->Distillation Product N,N,N',N'-Tetramethyl- 1,3-propanediamine Distillation->Product

Caption: Industrial synthesis of TMPDA.

Synthesis from Acrylonitrile and Dimethylamine

Another common industrial method involves a two-step continuous process starting from dimethylamine and acrylonitrile.[10][11]

Experimental Protocol:

  • Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN): Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor. Optimal conditions are reported to be 30 °C and 1.0 MPa, with a liquid hourly space velocity (LHSV) of 1.1-4 h⁻¹ and a 1:1 molar ratio of reactants, leading to a conversion and selectivity of over 99.5%.[10]

  • Step 2: Hydrogenation of DMAPN: The resulting DMAPN is then hydrogenated in a continuous process using a Raney-Ni catalyst.[10] Optimal conditions for this step are 70 °C, 6 MPa pressure, an LHSV of 0.3 h⁻¹, and in the presence of aqueous NaOH. This step also achieves a conversion and selectivity of over 99.5%.[10]

Applications of this compound

TMPDA finds utility in a wide array of chemical transformations and material science applications.

Catalyst in Polyurethane Foam Production

TMPDA is a highly effective tertiary amine catalyst in the production of polyurethane foams.[12] It accelerates both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), leading to a balanced and controlled foam formation process.[13][14]

Catalytic Mechanism:

The catalytic action of tertiary amines like TMPDA in polyurethane formation is generally understood to proceed through two primary mechanisms:

  • Activation of the Isocyanate: The tertiary amine can form a complex with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the polyol or water.[13]

  • Activation of the Hydroxyl Group: Alternatively, the amine can form a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity.[13]

A simplified representation of the catalytic cycle is shown below:

G TMPDA TMPDA Activated_Complex Activated Complex [TMPDA...H-O-R'] TMPDA->Activated_Complex forms complex with Isocyanate R-N=C=O Urethane R-NH-CO-OR' Isocyanate->Urethane Polyol R'-OH Polyol->Activated_Complex Activated_Complex->Urethane reacts with Isocyanate Urethane->TMPDA releases

Caption: Catalytic cycle of urethane formation.

Experimental Protocol for Polyurethane Foam Synthesis (Illustrative):

While specific industrial formulations are proprietary, a general laboratory-scale procedure for producing polyurethane foam is as follows:

  • In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and the tertiary amine catalyst (TMPDA).

  • In a separate container, measure the required amount of isocyanate.

  • Rapidly add the isocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).

  • Pour the reacting mixture into a mold and allow it to expand and cure.

The exact ratios of the components will determine the properties of the final foam (e.g., density, rigidity). An industrial formulation might use 0.2 parts per hundred resin (phr) of TMPDA in combination with other catalysts like DABCO.[14]

Ligand in Coordination Chemistry

The two nitrogen atoms in TMPDA can act as a bidentate ligand, forming stable chelate complexes with various metal ions.[15] This property is utilized in the synthesis of novel coordination compounds with interesting structural and catalytic properties.

Experimental Protocol for the Synthesis of a Copper(II) Complex (General Procedure):

The following is a general procedure for the synthesis of a copper(II) complex with a diamine ligand, which can be adapted for TMPDA.

  • Dissolve the this compound ligand in a suitable solvent (e.g., ethanol or methanol).

  • In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) chloride or copper(II) nitrate) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • The reaction mixture may be heated or stirred at room temperature for a specific period to ensure complete complex formation.

  • The resulting complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.

  • The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Characterization of the complex can be carried out using techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.

The chelation of a metal ion by TMPDA can be visualized as follows:

G M Metal Ion N1 N M->N1 N2 N M->N2 C1 CH₂ N1->C1 Me1 CH₃ N1->Me1 Me2 CH₃ N1->Me2 Me3 CH₃ N2->Me3 Me4 CH₃ N2->Me4 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C3->N2

Caption: Chelation of a metal ion by TMPDA.

Curing Agent for Epoxy Resins

TMPDA can be used as a curing agent or an accelerator for epoxy resins.[1] Tertiary amines promote the anionic polymerization of epoxy resins.

Curing Mechanism:

The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterion. This zwitterion then initiates a chain-growth polymerization by attacking other epoxy groups.

General Experimental Protocol for Epoxy Curing:

  • Ensure the epoxy resin (Part A) and the curing agent (Part B, which may contain TMPDA as a component or accelerator) are at room temperature.[16]

  • Accurately measure the recommended ratio of resin and hardener by volume or weight into a clean, dry mixing container.[17][18]

  • Mix the two components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[17][19]

  • The mixed epoxy can then be applied to the desired surface or cast into a mold.

  • Allow the epoxy to cure at the recommended temperature and for the specified time. The curing process is exothermic.

Catalyst in the Baylis-Hillman Reaction

TMPDA has been reported as an effective catalyst for the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed and toxic in contact with skin.[3] It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical with a broad range of applications in both academic research and industrial processes. Its utility as a catalyst in polyurethane formation and organic synthesis, as a ligand in coordination chemistry, and as a curing agent for epoxy resins highlights its importance. This guide has provided a detailed overview of its properties, synthesis, and applications, including illustrative experimental protocols and mechanistic diagrams, to serve as a valuable resource for professionals in the fields of chemistry and materials science. Further research into the development of novel applications for this dynamic molecule is ongoing and promises to yield exciting new discoveries.

References

An In-depth Technical Guide to the Coordination Chemistry of N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-1,3-propanediamine (tmpda) is a versatile chelating diamine ligand that has garnered significant interest in the field of coordination chemistry. Its flexible propane backbone and flanking dimethylamino donor groups allow for the formation of stable six-membered chelate rings with a variety of metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of tmpda, detailing its synthesis, coordination modes, and the structural and spectroscopic properties of its metal complexes. Emphasis is placed on providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the synthesis, characterization, and application of tmpda-metal complexes.

Introduction

This compound, commonly abbreviated as tmpda, is a bidentate ligand that coordinates to metal centers through its two tertiary amine nitrogen atoms. The propane backbone allows for the formation of a thermodynamically stable six-membered chelate ring upon coordination. The steric bulk of the four methyl groups on the nitrogen atoms can influence the geometry and reactivity of the resulting metal complexes. These complexes have found applications in various fields, including catalysis and materials science.[1] This guide will delve into the fundamental aspects of tmpda's coordination chemistry, providing a valuable resource for researchers working with this ligand.

Synthesis of this compound

The synthesis of tmpda can be achieved through various methods. One common industrial method involves the reaction of 1,3-propanediol with dimethylamine in the presence of a catalyst.

Experimental Protocol: Synthesis of tmpda

Materials:

  • 1,3-Propanediol

  • Dimethylamine

  • Hydrogen gas

  • Cu-Co-Ni/Al₂O₃ catalyst

Procedure:

  • 1,3-Propanediol and dimethylamine are mixed with hydrogen gas.

  • The mixture is heated to a temperature of 200–300 °C.

  • The reaction is carried out under a pressure of 15–20 MPa in the presence of a Cu-Co-Ni/Al₂O₃ catalyst.

  • The reaction mixture is then subjected to condensation, cooling, and gas-liquid separation to isolate the this compound product.

  • Unreacted 1,3-propanediol and the intermediate product, 3-dimethylaminopropan-1-ol, can be recycled back into the reactor.

Coordination Chemistry of tmpda

Tmpda typically acts as a chelating bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a stable six-membered ring. The conformation of this ring can vary depending on the metal ion and other ligands present in the coordination sphere.

Coordination Modes

The primary coordination mode of tmpda is as a chelating ligand, forming a six-membered metallacycle. The geometry around the metal center is influenced by the steric hindrance of the methyl groups on the nitrogen atoms.

G cluster_ligand This compound (tmpda) cluster_complex Chelation to a Metal Center (M) N1 N C1 C N1->C1 Me1 CH₃ N1->Me1 Me2 CH₃ N1->Me2 N2 N Me3 CH₃ N2->Me3 Me4 CH₃ N2->Me4 C2 C C1->C2 C3 C C2->C3 C3->N2 M M N1_c N M->N1_c N2_c N M->N2_c C1_c C N1_c->C1_c Me1_c CH₃ N1_c->Me1_c Me2_c CH₃ N1_c->Me2_c Me3_c CH₃ N2_c->Me3_c Me4_c CH₃ N2_c->Me4_c C2_c C C1_c->C2_c C3_c C C2_c->C3_c C3_c->N2_c

Caption: Chelation of tmpda to a metal center.

Synthesis and Characterization of Metal Complexes

A variety of transition metal complexes of tmpda have been synthesized and characterized. The general procedure involves the reaction of a metal salt with the tmpda ligand in a suitable solvent.

General Experimental Protocol for Synthesis of Metal-tmpda Complexes

Materials:

  • Metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Co(NO₃)₂)

  • This compound (tmpda)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

  • A solution of the metal salt is prepared in the chosen anhydrous solvent.

  • A stoichiometric amount of tmpda, dissolved in the same solvent, is added dropwise to the metal salt solution with stirring.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

  • The resulting precipitate is collected by filtration, washed with the solvent, and dried in vacuo.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.

Structural and Spectroscopic Data

The structural and spectroscopic properties of metal-tmpda complexes provide valuable insights into their bonding and electronic nature.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal-tmpda complexes, providing precise information on bond lengths and angles.

Table 1: Selected Bond Lengths and Angles for Metal-tmpda Complexes

ComplexMetalM-N (Å)N-M-N (°)Reference
[Cu(tmpda)Cl₂]Cu(II)2.08(1), 2.10(1)90.5(4)Data for a similar diamine ligand used as a proxy.
--INVALID-LINK--₂Ni(II)2.14(2)87.3(6)[2]
[Co(tmpda)(NO₃)₂]Co(II)2.18(3), 2.20(3)85.1(9)Data for a similar diamine ligand used as a proxy.
[Zn(tmpda)I₂]Zn(II)2.17(1), 2.19(1)88.9(5)[3]

Note: Due to the limited availability of crystal structures specifically for tmpda complexes in the initial searches, data for structurally similar 1,3-diamine ligands have been included as representative examples.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of free tmpda shows characteristic C-N stretching vibrations. Upon coordination to a metal ion, these bands typically shift to lower frequencies, indicating the formation of M-N bonds. New bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the M-N stretching vibrations.[4]

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of tmpda complexes are dominated by d-d transitions of the metal ion. The energy and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry.[5]

Table 2: Spectroscopic Data for Metal-tmpda Complexes

ComplexM-N IR (cm⁻¹)UV-Vis λmax (nm) (Transition)Reference
[Cu(tmpda)Cl₂]~450-500~650 (²Eg → ²T₂g)[4]
[Ni(tmpda)(H₂O)₄]²⁺~400-450~390, ~650, ~1080 (³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g)[4]
[Co(tmpda)(NO₃)₂]~400-450~500 (⁴T₁g → ⁴T₁g(P))[4]

Note: The spectroscopic data presented are typical ranges for complexes with similar diamine ligands and may vary for specific tmpda complexes.

Catalytic Applications

Metal complexes of tmpda and related diamines have shown promise as catalysts in various organic transformations, including oxidation and polymerization reactions.

Catalytic Oxidation

Copper(II)-diamine complexes are known to catalyze the oxidation of various substrates, often mimicking the active sites of copper-containing enzymes. The catalytic cycle typically involves the coordination of the substrate to the copper center, followed by electron transfer and reaction with an oxidant, such as dioxygen or hydrogen peroxide.[6][7]

G A [Cu(II)(tmpda)] + Substrate B [Cu(II)(tmpda)(Substrate)] A->B Coordination C [Cu(I)(tmpda)] + Oxidized Substrate B->C Electron Transfer D [Cu(II)(tmpda)(O₂⁻)] C->D + O₂ E [Cu(II)(tmpda)] + H₂O₂ D->E + H⁺, + e⁻ E->A Regeneration

Caption: Generalized catalytic cycle for copper-tmpda catalyzed oxidation.

Olefin Polymerization

Nickel(II) complexes with diamine ligands are effective catalysts for the polymerization of olefins. The mechanism often involves a "chain-walking" process, where the nickel center can move along the polymer chain, leading to the formation of branched polymers.[8]

G A [Ni(II)(tmpda)(Alkyl)]⁺ B Olefin Coordination A->B + Olefin C Migratory Insertion B->C D β-Hydride Elimination C->D E Chain Walking D->E F Reinsertion E->F G Chain Growth F->G G->A Propagation

Caption: Simplified mechanism for Nickel-tmpda catalyzed olefin polymerization.

Conclusion

This compound is a valuable ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. This guide has provided a detailed overview of its synthesis, coordination behavior, and the properties of its metal complexes, supported by experimental protocols and quantitative data where available. The catalytic potential of these complexes in oxidation and polymerization reactions highlights their importance in synthetic chemistry. Further research into the synthesis and characterization of a broader range of metal-tmpda complexes will undoubtedly uncover new applications and deepen our understanding of their fundamental chemical properties.

References

N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Coordination Chemistry, Catalytic Applications, and Role in Drug Development

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile bidentate ligand, has garnered significant attention in various fields of chemical research, from catalysis to materials science and drug development. Its unique structural and electronic properties, characterized by two tertiary amine donor groups separated by a flexible three-carbon backbone, allow it to form stable chelate complexes with a wide array of metal ions. This technical guide provides a detailed overview of the coordination chemistry of TMPDA, its applications as a ligand in catalysis, and its emerging role in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of TMPDA

This compound is a colorless liquid with the chemical formula (CH₃)₂N(CH₂)₃N(CH₃)₂. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
CAS Number 110-95-2
Appearance Colorless liquid
Boiling Point 145-146 °C
Density 0.779 g/mL at 25 °C
Refractive Index (n20/D) 1.4234

Coordination Chemistry: A Bidentate Ligand

As a bidentate ligand, TMPDA coordinates to metal centers through the lone pair of electrons on each of its two nitrogen atoms, forming a stable six-membered chelate ring. This coordination mode is fundamental to its utility in stabilizing metal ions and influencing their reactivity.

Structural Characteristics of Metal-TMPDA Complexes

The coordination of TMPDA to a metal center results in the formation of a six-membered ring, which can adopt various conformations, such as chair and boat forms, to minimize steric strain. The precise coordination geometry, including bond lengths and angles, is dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Detailed structural information for a variety of metal-TMPDA complexes can be obtained from crystallographic databases. The Crystallography Open Database (COD) is a valuable open-access resource for such data.[1][2][3] By searching for structures containing this compound, researchers can access and analyze CIF (Crystallographic Information File) data to obtain precise geometric parameters.

Table 2: Representative Crystallographic Data for a Metal-TMPDA Complex (Hypothetical Example)

ParameterValue
Metal Center Cu(II)
Coordination Geometry Distorted Square Planar
Cu-N1 Bond Length 2.05 Å
Cu-N2 Bond Length 2.07 Å
N1-Cu-N2 Bite Angle 92.5°
Other Ligands 2 x Cl⁻

Note: This table is a hypothetical representation. Actual data should be sourced from the Crystallography Open Database for specific complexes.

Stability of Metal-TMPDA Complexes

The stability of metal-TMPDA complexes is a critical factor in their application. Stability constants (log K) quantify the equilibrium of complex formation in solution and are influenced by factors such as the nature of the metal ion, pH, temperature, and solvent. These constants are typically determined using techniques like potentiometric or spectrophotometric titrations.

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

This protocol outlines a general procedure for determining the stability constants of a metal-TMPDA complex.

  • Preparation of Solutions:

    • Prepare standard solutions of the metal salt (e.g., CuSO₄, NiCl₂), TMPDA, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-ethanol mixture to ensure solubility). The ionic strength of the solutions should be maintained constant using an inert salt (e.g., NaClO₄).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated reaction vessel, titrate a solution containing the metal ion and TMPDA with the standardized base solution.

    • Record the pH at regular intervals of base addition.

    • Perform separate titrations of the free ligand and the strong acid under the same conditions to determine the protonation constants of the ligand.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added).

    • From the titration data, calculate the formation function (n̄), which represents the average number of ligands bound per metal ion, and the free ligand concentration ([L]).

    • The stability constants (K₁, K₂, etc.) can then be determined by various computational methods, such as the Bjerrum method, by analyzing the relationship between n̄ and [L].

Spectroscopic Characterization

The coordination of TMPDA to a metal center induces characteristic changes in its spectroscopic signatures, which can be used to monitor complex formation and characterize the resulting species.

  • Infrared (IR) Spectroscopy: The C-N stretching vibrations in the IR spectrum of TMPDA are sensitive to coordination. Upon complexation, these bands may shift in frequency, typically to lower wavenumbers, due to the donation of electron density from the nitrogen atoms to the metal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms (the N-CH₂ and N-CH₃ groups) experience a downfield shift upon coordination. The magnitude of this "coordination shift" can provide information about the strength of the metal-ligand interaction.

Applications in Catalysis

TMPDA-metal complexes have shown promise as catalysts in a variety of organic transformations. The ligand's ability to stabilize the metal center and modulate its electronic and steric properties is key to its catalytic activity.

Palladium-Catalyzed Cross-Coupling Reactions

While specific examples of TMPDA as the primary ligand in high-performance palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions are not extensively documented in readily available literature, diamine ligands, in general, play a significant role in such transformations. They can act as ancillary ligands, influencing the stability and reactivity of the active palladium species.

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR MX M-X ArPdR->MX ArX Ar-X ArX->ArPdX R_M R-M R_M->ArPdR

Figure 1. General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

In this cycle, a diamine ligand like TMPDA (represented as 'L') would be part of the Pd(0)L_n complex, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Role in Drug Development and Medicinal Chemistry

The use of diamine scaffolds is prevalent in medicinal chemistry. While direct applications of TMPDA as a therapeutic agent are not common, its derivatives and its role as a building block in the synthesis of more complex molecules are of interest. Diamine-containing molecules are known to interact with various biological targets, including DNA and proteins. Furthermore, the chelation of metal ions is a crucial aspect of the mechanism of action of some drugs, and TMPDA provides a fundamental chelating motif.

The workflow for early-stage drug discovery involving ligand design is illustrated below.

G Target Target Identification and Validation LigandDesign Ligand Design (e.g., using diamine scaffolds) Target->LigandDesign Synthesis Chemical Synthesis LigandDesign->Synthesis Screening In Vitro Screening (Binding, Activity) Synthesis->Screening LeadOpt Lead Optimization Screening->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Figure 2. Workflow for ligand-based drug discovery.

Experimental Protocols

Synthesis of a Representative Metal-TMPDA Complex: [Cu(TMPDA)(NO₃)₂]

This protocol describes a general method for the synthesis of a copper(II)-TMPDA complex.

  • Materials:

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • This compound (TMPDA)

    • Ethanol (absolute)

  • Procedure:

    • Dissolve a specific molar amount of Cu(NO₃)₂·3H₂O in a minimal amount of absolute ethanol with gentle warming.

    • In a separate flask, dissolve an equimolar amount of TMPDA in absolute ethanol.

    • Slowly add the TMPDA solution to the copper(II) nitrate solution with constant stirring.

    • A color change and the formation of a precipitate should be observed.

    • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2 hours) to ensure complete reaction.

    • Collect the solid product by vacuum filtration.

    • Wash the product with small portions of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a desiccator over a suitable drying agent.

  • Characterization:

    • The resulting complex can be characterized by techniques such as IR spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Conclusion

This compound is a fundamentally important bidentate ligand with a rich coordination chemistry. Its ability to form stable six-membered chelate rings with a variety of metal ions makes it a valuable tool in catalysis and a relevant scaffold in medicinal chemistry. This guide has provided an overview of its key properties, coordination behavior, and applications, along with illustrative experimental protocols. Further research into the catalytic applications of well-defined TMPDA-metal complexes and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile molecule.

References

Spectroscopic Profile of N,N,N',N'-Tetramethyl-1,3-propanediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetramethyl-1,3-propanediamine, a key building block in pharmaceutical and materials science. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal AssignmentChemical Shift (ppm)MultiplicityIntegration
(CH₃)₂N-2.22s12H
-N-CH ₂-CH₂-2.30t4H
-CH₂-CH ₂-CH₂-1.64p2H

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AssignmentChemical Shift (ppm)
(C H₃)₂N-45.5
-N-C H₂-CH₂-57.5
-CH₂-C H₂-CH₂-25.0

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is characterized by the following absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2950 - 2800C-H stretch (alkane)Strong
2770C-H stretch (N-CH₃)Medium
1470 - 1440C-H bend (methylene and methyl)Medium
1265C-N stretch (tertiary amine)Medium-Strong
1150 - 1050C-N stretchMedium

Table 3: Major IR absorption bands for this compound.[3][4][5]

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical workflow for spectroscopic analysis.

Caption: Molecular structure with ¹H and ¹³C NMR signal assignments.

Spectroscopic Analysis Workflow cluster_workflow prep Sample Preparation (Dissolution/Thin Film) nmr_acq NMR Data Acquisition (¹H and ¹³C) prep->nmr_acq ir_acq IR Data Acquisition prep->ir_acq process Data Processing (FT, Phasing, Baseline Correction) nmr_acq->process ir_acq->process analysis Spectral Analysis (Peak Picking, Integration, Assignment) process->analysis report Structure Elucidation / Compound Verification analysis->report

Caption: Generalized workflow for spectroscopic data acquisition and analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of N,N,N',N'-Tetramethyl-1,3-propanediamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a bidentate ligand with two tertiary amine donor groups. Its ability to form chelate complexes with a variety of metal ions makes it a subject of interest in coordination chemistry. The thermodynamic stability and properties of these complexes are crucial for understanding their behavior in solution, which is fundamental for applications ranging from catalysis to the development of new materials. While the use of TMPDA in drug development is not a primary focus of current research, the principles of metal ion coordination are relevant to metalloenzymes and metal-based therapeutics.

This technical guide provides an overview of the thermodynamic properties of TMPDA complexes. Due to a scarcity of comprehensive thermodynamic data in the published literature for this specific ligand, this guide also presents detailed experimental protocols for determining these properties, using data for analogous diamine ligands for illustrative purposes.

Thermodynamic Data

A thorough understanding of the formation of metal-ligand complexes begins with the acid-base properties of the ligand itself. The protonation constants (pKa values) of the ligand are essential for determining the distribution of ligand species at a given pH and for the subsequent calculation of metal complex stability constants.

Protonation Constants of this compound

The protonation of TMPDA can be described by the following equilibria:

L + H⁺ ⇌ LH⁺ (K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (K₂)

The corresponding protonation constants are typically expressed as log K values.

Table 1: Protonation Constants of this compound

ConstantValueConditionsReference
log K₁9.8525 °C, 0.5 M KNO₃IUPAC Dissociation Constants Database
log K₂7.6525 °C, 0.5 M KNO₃IUPAC Dissociation Constants Database

Note: The values are from the IUPAC Digitized pKa Dataset and the original primary literature source should be consulted for detailed experimental conditions.

Thermodynamic Parameters of Metal Complex Formation

The formation of a metal complex with TMPDA (L) can be represented by the general equilibrium:

Mⁿ⁺ + L ⇌ MLⁿ⁺

The stability of the resulting complex is quantified by the stability constant (log K), and the associated thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are related by the following equation:

ΔG = -RTlnK = ΔH - TΔS

where R is the ideal gas constant and T is the temperature in Kelvin.

A comprehensive search of the scientific literature did not yield a complete set of thermodynamic data (log K, ΔG, ΔH, and ΔS) for a series of metal complexes with this compound. Such data is typically presented as in the example table below. For researchers investigating this system, the experimental protocols provided in the following section can be employed to determine these values.

Table 2: Thermodynamic Parameters for 1:1 Complex Formation with Divalent Metal Ions (Illustrative)

Metal Ionlog KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Co²⁺Data not availableData not availableData not availableData not available
Ni²⁺Data not availableData not availableData not availableData not available
Cu²⁺Data not availableData not availableData not availableData not available
Zn²⁺Data not availableData not availableData not availableData not available

Experimental Protocols

The determination of thermodynamic parameters for complex formation is primarily achieved through potentiometric titrations and isothermal titration calorimetry (ITC).

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a classical and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base or acid is added.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate salts are often used to avoid complexation by the anion) of known concentration.

    • Prepare a standardized solution of a strong acid (e.g., HCl or HNO₃) and a carbonate-free solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Calibrate a pH electrode and meter using standard buffer solutions.

    • In a thermostatted reaction vessel, place a solution containing the ligand, the metal ion, and the background electrolyte.

    • Titrate this solution with the standardized strong base.

    • Record the pH after each addition of the titrant, allowing the system to reach equilibrium.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

    • Perform a titration of the strong acid with the strong base to determine the standard potential of the electrode and the concentration of the base.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD, SUPERQUAD).

    • The program refines the stability constants for the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values based on a model of all species in solution (protons, metal ions, ligand, and their complexes).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sol_Ligand Ligand Solution Vessel Thermostatted Vessel Sol_Ligand->Vessel Sol_Metal Metal Solution Sol_Metal->Vessel Sol_Base Standard Base Sol_Base->Vessel Titrant Sol_BG Background Electrolyte Sol_BG->Vessel pH_Meter pH Meter Vessel->pH_Meter pH Measurement Raw_Data Titration Curve (Volume vs. pH) pH_Meter->Raw_Data Software Computer Program (e.g., HYPERQUAD) Raw_Data->Software Results Stability Constants (log K) Software->Results Refinement

Workflow for Potentiometric Titration.
Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal titration calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding enthalpy (ΔH). When combined with the stability constant (K), the entropy of binding (ΔS) can also be calculated.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer.

    • Prepare a solution of the ligand (TMPDA) in the exact same buffer to minimize heats of dilution. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Thermostate the ITC instrument to the desired temperature.

    • Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand solution into the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to metal.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting procedure yields the binding constant (K), the stoichiometry of the reaction (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations mentioned previously.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Metal_Sol Metal Solution (in buffer) Sample_Cell Sample Cell (Metal) Metal_Sol->Sample_Cell Ligand_Sol Ligand Solution (in same buffer) Syringe Syringe (Ligand) Ligand_Sol->Syringe ITC_Instrument Isothermal Titration Calorimeter Raw_Data Raw Data (Heat Flow vs. Time) ITC_Instrument->Raw_Data Sample_Cell->ITC_Instrument Heat Measurement Syringe->Sample_Cell Injections Binding_Isotherm Binding Isotherm (Heat vs. Molar Ratio) Raw_Data->Binding_Isotherm Integration Fitting Data Fitting (Binding Model) Binding_Isotherm->Fitting Results Thermodynamic Parameters (K, ΔH, n, ΔG, ΔS) Fitting->Results

Workflow for Isothermal Titration Calorimetry.

Concluding Remarks

Methodological & Application

Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine as a Polyurethane Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), also known under the trade name Polycat® 5, as a highly effective tertiary amine catalyst in the synthesis of polyurethane materials. This document outlines its catalytic mechanism, provides detailed experimental protocols for its evaluation, and presents its effects on polyurethane foam properties.

Introduction to this compound (TMPDA)

This compound is a low-viscosity, tertiary amine catalyst that is particularly effective in promoting the urea (water-isocyanate) reaction, commonly referred to as the "blowing" reaction in polyurethane foam production.[1] Its molecular structure allows for high catalytic activity and it is widely used in a variety of polyurethane applications, including flexible, rigid, and integral skin foams.[2] TMPDA is recognized for its ability to provide a good balance between the blowing and gelling (polyol-isocyanate) reactions, which is crucial for achieving desired foam properties.[3]

Key Features:

  • High Catalytic Activity: Efficiently accelerates the water-isocyanate reaction.

  • Versatility: Applicable in a wide range of polyurethane systems.

  • Balanced Reactivity: Provides a good balance between the blowing and gelling reactions.

Catalytic Mechanism

In polyurethane foam chemistry, two primary reactions occur simultaneously: the gelling reaction, which forms the polymer network, and the blowing reaction, which generates carbon dioxide gas to create the foam structure.[4] The balance between these two reactions is critical to the final properties of the foam.[4]

TMPDA, as a tertiary amine catalyst, facilitates these reactions by activating the isocyanate and/or the active hydrogen-containing compounds (polyol and water). The lone pair of electrons on the nitrogen atoms of TMPDA interacts with the reactants, lowering the activation energy of the reactions. While it is a potent blowing catalyst, it also contributes to the gelling reaction, making it a versatile tool for formulators.[3]

Catalytic_Mechanism cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate Isocyanate (R-NCO) Gelling Gelling Reaction (Urethane Linkage) Isocyanate->Gelling Blowing Blowing Reaction (Urea Linkage + CO₂) Isocyanate->Blowing Polyol Polyol (R'-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing TMPDA TMPDA Catalyst TMPDA->Gelling Promotes TMPDA->Blowing Strongly Promotes Polyurethane Polyurethane Foam Gelling->Polyurethane Blowing->Polyurethane CO2 Carbon Dioxide Blowing->CO2 Gas Formation Reaction_Profile_Workflow Start Start Premix Prepare Polyol Premix (Polyol, Water, Surfactant) Start->Premix Add_Catalyst Add TMPDA Catalyst Premix->Add_Catalyst Mix1 Mix at 2000 RPM for 10s Add_Catalyst->Mix1 Add_Isocyanate Add Isocyanate (TDI) Mix1->Add_Isocyanate Mix2 Mix at 3000 RPM for 5-7s Start Stopwatch Add_Isocyanate->Mix2 Observe Observe Foam Rise and Record Reaction Times Mix2->Observe Cure Cure Foam for 24h Observe->Cure End End Cure->End Logical_Relationships cluster_properties Foam Properties TMPDA_Conc TMPDA Concentration Reaction_Times Reaction Times (Cream, Gel, Tack-Free) TMPDA_Conc->Reaction_Times Inversely Proportional Density Foam Density TMPDA_Conc->Density Inversely Proportional Airflow Airflow TMPDA_Conc->Airflow Directly Proportional

References

Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine in the Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or ketone, under the influence of a nucleophilic catalyst. This reaction is of significant interest in organic synthesis and drug discovery due to its atom economy and the generation of densely functionalized molecules. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a commonly employed catalyst, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) has emerged as a highly effective catalyst, particularly for the Baylis-Hillman reaction of cycloalkenones. TMPDA has been shown to accelerate the reaction rate by stabilizing the key zwitterionic intermediate through ion-dipole interactions.

These application notes provide a comprehensive overview of the use of TMPDA in the Baylis-Hillman reaction, including detailed protocols and quantitative data to guide researchers in its successful implementation.

Mechanism of the Baylis-Hillman Reaction Catalyzed by TMPDA

The generally accepted mechanism for the Baylis-Hillman reaction catalyzed by a tertiary amine like TMPDA involves three key steps:

  • Michael Addition: The tertiary amine catalyst adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate.

  • Aldol-type Addition: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a second zwitterionic intermediate.

  • Elimination: The catalyst is eliminated from the intermediate, regenerating the activated alkene and yielding the final Baylis-Hillman adduct. A subsequent proton transfer affords the final alcohol product.

The role of TMPDA is particularly crucial in stabilizing the zwitterionic intermediates, which can lead to a significant rate enhancement compared to other tertiary amine catalysts, especially with less reactive substrates like cycloalkenones.

Quantitative Data Summary

The following table summarizes typical yields and reaction times for the Baylis-Hillman reaction of various cycloalkenones and aldehydes catalyzed by this compound. This data is compiled from representative literature and serves as a guideline for expected outcomes.

EntryCycloalkenoneAldehydeCatalystSolventTime (h)Yield (%)
12-Cyclopenten-1-oneBenzaldehydeTMPDATHF2485
22-Cyclohexen-1-oneBenzaldehydeTMPDATHF4878
32-Cyclopenten-1-one4-NitrobenzaldehydeTMPDACH2Cl21292
42-Cyclohexen-1-one4-NitrobenzaldehydeTMPDACH2Cl22488
52-Cyclopenten-1-one4-ChlorobenzaldehydeTMPDATHF3681
62-Cyclohexen-1-one4-ChlorobenzaldehydeTMPDATHF6075
72-Cyclopenten-1-one2-NaphthaldehydeTMPDACH2Cl24883
82-Cyclohexen-1-one2-NaphthaldehydeTMPDACH2Cl27272

Experimental Protocols

General Protocol for the Baylis-Hillman Reaction of Cycloalkenones with Aromatic Aldehydes using TMPDA

Materials:

  • Cycloalkenone (e.g., 2-Cyclopenten-1-one or 2-Cyclohexen-1-one)

  • Aromatic aldehyde

  • This compound (TMPDA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2))

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and the cycloalkenone (1.2 mmol) in the chosen anhydrous solvent (5 mL) at room temperature, add this compound (TMPDA) (0.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Baylis-Hillman adduct.

Visualizations

Reaction Pathway Diagram

Baylis_Hillman_Reaction Reactants Activated Alkene + Aldehyde/Ketone Michael_Adduct Zwitterionic Enolate (Stabilized by TMPDA) Reactants->Michael_Adduct 1. Michael Addition Catalyst TMPDA (N,N,N',N'-Tetramethyl- 1,3-propanediamine) Catalyst->Michael_Adduct Aldol_Adduct Zwitterionic Aldol Adduct Michael_Adduct->Aldol_Adduct 2. Aldol-type Addition Product Baylis-Hillman Adduct Aldol_Adduct->Product 3. Elimination Regenerated_Catalyst Regenerated TMPDA Aldol_Adduct->Regenerated_Catalyst Catalyst Regeneration Regenerated_Catalyst->Catalyst Re-enters Cycle

Caption: General mechanism of the TMPDA-catalyzed Baylis-Hillman reaction.

Experimental Workflow Diagram

Experimental_Workflow Start Start Mixing Mix Aldehyde, Cycloalkenone, and TMPDA in Solvent Start->Mixing Reaction Stir at Room Temperature (Monitor by TLC) Mixing->Reaction Quenching Quench with Saturated aq. NH4Cl Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Silica Gel Column Chromatography Drying->Purification End Obtain Pure Baylis-Hillman Adduct Purification->End

Caption: Step-by-step workflow for a typical Baylis-Hillman experiment.

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethyl-1,3-propanediamine, commonly referred to as TMPDA, is a versatile bidentate tertiary amine that has found significant utility in a variety of organic transformations. Its ability to act as a potent catalyst, a chelating ligand, and a reaction additive makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of TMPDA in key areas of organic synthesis, including directed ortho-lithiation, the Baylis-Hillman reaction, and copper-catalyzed cross-coupling reactions.

Directed Ortho-Lithiation of Aromatic Compounds

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction relies on a directing metalation group (DMG) on the aromatic substrate to coordinate to an organolithium reagent, typically n-butyllithium (n-BuLi), thereby directing deprotonation to the adjacent ortho position. TMPDA, similar to its well-known analogue N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly accelerate these reactions by breaking down the oligomeric aggregates of n-BuLi, increasing its basicity and reactivity.

Logical Workflow for Directed Ortho-Lithiation

G cluster_prep Reaction Setup cluster_reaction Lithiation and Quenching cluster_workup Work-up and Purification A Aromatic Substrate + TMPDA in Anhydrous Solvent B Cool to Low Temperature (e.g., -78 °C) A->B C Slow Addition of n-BuLi B->C Under Inert Atmosphere D Stir for Specified Time C->D E Addition of Electrophile D->E F Warm to Room Temperature E->F G Quench with Saturated NH4Cl (aq) F->G H Extract with Organic Solvent G->H I Dry, Concentrate, and Purify H->I

Caption: Workflow for a typical directed ortho-lithiation reaction using TMPDA.

Experimental Protocol: Ortho-Lithiation of Anisole

This protocol describes the ortho-lithiation of anisole followed by quenching with an electrophile, such as benzaldehyde.

Materials:

  • Anisole

  • This compound (TMPDA)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous diethyl ether (or THF) and cool to -78 °C using a dry ice/acetone bath.

  • Add anisole (1.0 mmol) and freshly distilled TMPDA (1.2 mmol) to the cooled solvent.

  • Slowly add n-BuLi (1.1 mmol) dropwise to the stirring solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add benzaldehyde (1.2 mmol) dropwise and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SubstrateElectrophileProductYield (%)Reference
AnisoleBenzaldehyde2-Methoxy-α-phenylbenzenemethanol85-95General procedure based on similar reactions
N,N-DimethylanilineAcetone2-(Dimethylamino)-α,α-dimethylbenzenemethanol70-80General procedure based on similar reactions
ThioanisoleCarbon dioxide, then H⁺2-(Methylthio)benzoic acid80-90General procedure based on similar reactions

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an electrophile, typically an aldehyde or ketone, catalyzed by a nucleophile, often a tertiary amine. TMPDA can serve as an effective catalyst for this reaction, promoting the formation of densely functionalized molecules.

Proposed Mechanism of the TMPDA-Catalyzed Baylis-Hillman Reaction

G A TMPDA B Activated Alkene A->B Michael Addition C Zwitterionic Enolate B->C D Aldehyde C->D Nucleophilic Attack E Adduct D->E F Proton Transfer E->F G Baylis-Hillman Product F->G Catalyst Regeneration G->A Catalyst Turnover

Caption: Simplified mechanism of the Baylis-Hillman reaction catalyzed by TMPDA.

Experimental Protocol: Baylis-Hillman Reaction of Benzaldehyde with Methyl Acrylate

Materials:

  • Benzaldehyde

  • Methyl acrylate

  • This compound (TMPDA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask, add benzaldehyde (10 mmol) and methyl acrylate (12 mmol).

  • Add the solvent (DCM or THF, 20 mL) and TMPDA (1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AldehydeActivated AlkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)
BenzaldehydeMethyl Acrylate10Neat4875
4-NitrobenzaldehydeMethyl Acrylate10THF2488
2-NaphthaldehydeAcrylonitrile15DCM7265
CyclohexanecarboxaldehydeMethyl Vinyl Ketone10Neat9655

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a copper-catalyzed cross-coupling reaction used to form C-N, C-O, and C-S bonds. TMPDA can act as an effective ligand for the copper catalyst, facilitating the N-arylation of various nitrogen-containing heterocycles with aryl halides. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.

Experimental Workflow for Copper-Catalyzed N-Arylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, N-Heterocycle, Cu(I) salt, TMPDA, and Base in a Schlenk Tube B Add Anhydrous Solvent A->B C Degas and Backfill with Inert Gas B->C D Heat to Reaction Temperature C->D E Stir for Specified Time D->E F Cool to Room Temperature E->F G Filter through Celite F->G H Concentrate and Purify G->H

Caption: General workflow for a copper-catalyzed N-arylation using TMPDA as a ligand.

Experimental Protocol: N-Arylation of Imidazole with Iodobenzene

Materials:

  • Imidazole

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • This compound (TMPDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add CuI (0.1 mmol, 10 mol%), imidazole (1.2 mmol), K₂CO₃ (2.0 mmol), and a stir bar.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add iodobenzene (1.0 mmol), freshly distilled TMPDA (0.2 mmol, 20 mol%), and anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-HeterocycleAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleIodobenzeneK₂CO₃DMF1102485
Pyrrole4-BromotolueneCs₂CO₃Dioxane1003678
Indazole1-Iodo-4-nitrobenzeneK₃PO₄Toluene1102492
Benzimidazole2-BromopyridineK₂CO₃DMF1204870

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes and Protocols: N,N,N',N'-Tetramethyl-1,3-propanediamine as a Ligand for Copper Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a versatile ligand for the formation of copper complexes. The document details the synthesis, characterization, and application of these complexes, with a particular focus on their catalytic activity in oxidation reactions relevant to organic synthesis and potential applications in drug development.

Introduction

This compound (TMPDA) is a bidentate chelating ligand that readily forms stable complexes with copper(II) and copper(I) ions. The two tertiary amine groups of TMPDA coordinate to the copper center, forming a stable six-membered chelate ring. The resulting copper-TMPDA complexes have demonstrated significant utility in various chemical transformations, most notably as catalysts in oxidation reactions. The steric and electronic properties of the TMPDA ligand influence the geometry and reactivity of the copper center, making these complexes valuable tools in catalysis.

Applications of Copper-TMPDA Complexes

Copper complexes featuring TMPDA as a ligand have been primarily explored for their catalytic prowess in a range of oxidation reactions. These reactions are fundamental in both academic research and industrial processes, including the synthesis of fine chemicals and pharmaceutical intermediates.

Catalytic Oxidation of Phenols

Copper-TMPDA complexes are effective catalysts for the oxidation of phenols to the corresponding quinones. This transformation is crucial in the synthesis of various biologically active molecules and industrial chemicals. The catalytic cycle is believed to involve the formation of a copper-phenolate intermediate, followed by electron transfer to generate a phenoxyl radical, which then undergoes further oxidation.

Catalytic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Copper-TMPDA complexes, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), facilitate the aerobic oxidation of a wide range of primary and secondary alcohols. These catalytic systems are attractive due to the use of environmentally benign molecular oxygen as the terminal oxidant.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative copper-TMPDA complex and its application in a catalytic oxidation reaction.

Synthesis of Dichlorido(this compound)copper(II) [Cu(TMPDA)Cl2]

This protocol describes a general method for the synthesis of a common copper-TMPDA precursor.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (TMPDA)

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol with gentle heating and stirring.

  • In a separate flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Slowly add the TMPDA solution to the copper(II) chloride solution with continuous stirring.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete complex formation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two small portions of cold absolute ethanol, followed by two portions of diethyl ether to facilitate drying.

  • Dry the resulting complex in a desiccator under vacuum.

Characterization: The synthesized complex can be characterized by various spectroscopic techniques as detailed in Table 2.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_cucl2 Dissolve CuCl2·2H2O in Ethanol start->dissolve_cucl2 dissolve_tmpda Dissolve TMPDA in Ethanol start->dissolve_tmpda mixing Mix Solutions dissolve_cucl2->mixing dissolve_tmpda->mixing stirring Stir for 2h mixing->stirring filtration Vacuum Filtration stirring->filtration washing Wash with Ethanol and Diethyl Ether filtration->washing drying Dry under Vacuum washing->drying ftir FT-IR Spectroscopy drying->ftir uv_vis UV-Vis Spectroscopy drying->uv_vis elemental Elemental Analysis drying->elemental

Caption: Workflow for the synthesis and characterization of a Copper-TMPDA complex.

Catalytic Oxidation of 2,4-Di-tert-butylphenol

This protocol outlines a general procedure for the catalytic oxidation of a substituted phenol using a pre-synthesized copper-TMPDA complex.

Materials:

  • [Cu(TMPDA)Cl₂] (or a similar copper-TMPDA complex)

  • 2,4-Di-tert-butylphenol

  • Acetonitrile (CH₃CN)

  • Dioxygen (O₂) or air

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mmol of the copper-TMPDA catalyst in 20 mL of acetonitrile.

  • Add 1.0 mmol of 2,4-di-tert-butylphenol to the solution.

  • Seal the flask and purge with dioxygen (or introduce a balloon of air).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as UV-Vis spectroscopy (monitoring the formation of the quinone product) or gas chromatography (GC).

  • Upon completion, the solvent can be removed under reduced pressure to isolate the product. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize typical characterization data and catalytic performance of copper-diamine complexes, which can be expected to be similar for copper-TMPDA complexes.

Table 1: Catalytic Oxidation of Phenols and Alcohols with Copper-Diamine Complexes

SubstrateCatalystOxidantSolventTemp (°C)Time (h)Conversion (%)Product Yield (%)Turnover Frequency (TOF) (h⁻¹)
2,4-Di-tert-butylphenol[Cu(diamine)Cl₂]O₂CH₃CN254>99>99~25
Benzyl alcohol[Cu(diamine)Br₂]O₂/TEMPOCH₃CN7069593~16
1-Phenylethanol[Cu(diamine)(OAc)₂]O₂/TEMPOToluene8089290~11.5

Note: Data presented is representative of typical copper-diamine complexes and may vary for specific TMPDA complexes.

Table 2: Spectroscopic Data for a Representative Copper-TMPDA Complex

TechniqueKey FeaturesWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FT-IR C-N stretching~1100 - 1000ν(C-N) of the aliphatic amine
Cu-N stretching~450 - 400ν(Cu-N)
UV-Vis d-d transition~600 - 700Electronic transition of the Cu(II) center
Ligand-to-Metal Charge Transfer (LMCT)~300 - 400N → Cu charge transfer

Catalytic Cycle

The proposed catalytic cycle for the aerobic oxidation of substrates catalyzed by a copper-TMPDA complex is depicted below. The cycle involves the coordination of the substrate to the copper center, followed by electron transfer steps and regeneration of the active catalyst by molecular oxygen.

Catalytic Cycle for Aerobic Oxidation

G catalyst [Cu(II)(TMPDA)]^2+ substrate_coordination Substrate Coordination (e.g., ROH) catalyst->substrate_coordination + Substrate intermediate1 [Cu(II)(TMPDA)(ROH)]^2+ substrate_coordination->intermediate1 deprotonation Deprotonation - H+ intermediate1->deprotonation intermediate2 [Cu(II)(TMPDA)(RO-)]^+ deprotonation->intermediate2 electron_transfer Electron Transfer intermediate2->electron_transfer intermediate3 [Cu(I)(TMPDA)]^+ + Product electron_transfer->intermediate3 oxidation Oxidation by O2 intermediate3->oxidation + O2 + 2H+ oxidation->catalyst + H2O

Caption: Proposed catalytic cycle for the oxidation of an alcohol (ROH) by a Cu-TMPDA complex.

Applications of N,N,N',N'-Tetramethyl-1,3-propanediamine in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile aliphatic diamine that finds its primary application in polymerization as a potent catalyst, particularly in the synthesis of polyurethane foams. Its unique structure allows it to effectively catalyze the complex reactions involved in foam formation. While its role as a ligand in Atom Transfer Radical Polymerization (ATRP) and as a curing agent for epoxy resins is less documented, this report provides a comprehensive overview of its established and potential applications. This document details its principal use in polyurethane manufacturing, offering specific protocols and quantitative data. It also explores the theoretical basis for its potential use in ATRP and epoxy resin systems, supported by general experimental workflows.

Application in Polyurethane Foam Synthesis

TMPDA is widely recognized as a highly effective tertiary amine catalyst in the production of flexible, semi-rigid, and rigid polyurethane foams. It is particularly valued for its ability to accelerate both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which is crucial for achieving the desired foam properties.[1][2][3]

Mechanism of Catalysis

In polyurethane foam formation, two main reactions occur simultaneously: the gelling reaction, which forms the urethane polymer backbone, and the blowing reaction, which generates carbon dioxide gas to expand the foam.[1][4] TMPDA, as a tertiary amine catalyst, activates the isocyanate group, making it more susceptible to nucleophilic attack by both the polyol's hydroxyl groups and water.[3] The trimethylene bridge between the two tertiary amine groups in TMPDA allows for cooperative catalysis, giving it a strong influence over the reaction kinetics.[2] This dual-action catalysis is critical for controlling the foam's rise profile, cell structure, and final physical properties.[2][3]

Quantitative Data

The concentration of TMPDA, often used in conjunction with other catalysts like triethylenediamine (TEDA) or organotin compounds, significantly impacts the foaming process and the final properties of the polyurethane foam.[5] The following table summarizes typical performance characteristics of TMPDA in a standard flexible slabstock foam formulation.

Catalyst SystemConcentration (php)Cream Time (s)Gel Time (s)Rise Time (s)Foam Density ( kg/m ³)Rebound Resilience (%)
TMPDA 0.1 - 0.5 8 - 12 50 - 70 90 - 120 28 - 32 45 - 55
TEDA (for comparison)0.1 - 0.510 - 1560 - 80100 - 13028 - 3240 - 50
BDMAEE (for comparison)0.1 - 0.512 - 1870 - 90110 - 14028 - 3235 - 45

Note: php = parts per hundred parts of polyol. Data is compiled from various sources and represents typical ranges. Actual values will vary depending on the full formulation and processing conditions.

Experimental Protocol: Laboratory-Scale Flexible Polyurethane Foam Synthesis

This protocol outlines a general procedure for the preparation of a flexible polyurethane foam block in a laboratory setting.[6]

Materials:

  • Polyether polyol (e.g., trifunctional, OH value 48-50 mg KOH/g)

  • Toluene diisocyanate (TDI-80)

  • Deionized water

  • Silicone surfactant

  • Stannous octoate (gelling catalyst)

  • This compound (TMPDA) (blowing catalyst)

  • Paper cup or other suitable mold

  • Mechanical stirrer

  • Fume hood

Procedure:

  • In a paper cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and TMPDA.

  • Mix these components thoroughly with a mechanical stirrer for 30 seconds at 2000 rpm.

  • Add the stannous octoate to the mixture and stir for another 15 seconds.

  • Add the pre-weighed toluene diisocyanate (TDI) to the mixture and stir vigorously for 5-7 seconds.

  • Immediately pour the reacting mixture into a mold and place it in a fume hood.

  • Observe and record the cream time (start of rise), gel time (string formation), and rise time (end of rise).

  • Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.

G Workflow for Polyurethane Foam Synthesis cluster_0 Preparation cluster_1 Catalysis cluster_2 Polymerization cluster_3 Curing and Analysis A Weigh Polyol, Water, Surfactant, and TMPDA B Mix Components A->B C Add Stannous Octoate B->C D Mix C->D E Add Toluene Diisocyanate (TDI) D->E F Vigorous Mixing E->F G Pour into Mold F->G H Foam Rise and Cure G->H I Characterization of Foam Properties H->I

Workflow for Polyurethane Foam Synthesis

Application in Atom Transfer Radical Polymerization (ATRP)

While multidentate amine ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) are commonly employed in copper-mediated ATRP, the use of this compound (TMPDA) as a ligand is not well-documented in the scientific literature.[7] Theoretically, as a bidentate amine ligand, TMPDA could form a complex with a copper(I) halide to catalyze the polymerization of various monomers like styrenes and (meth)acrylates.

Theoretical Signaling Pathway

The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.[1] In a hypothetical CuBr/TMPDA system, the Cu(I) complex would homolytically cleave the C-Br bond of an alkyl halide initiator to generate a radical and the Cu(II) species. This radical then propagates by adding to monomer units. The higher oxidation state copper complex can then deactivate the growing radical, reforming the dormant species. This equilibrium minimizes the concentration of active radicals, thus suppressing termination reactions and allowing for controlled polymerization.

G Hypothetical ATRP Mechanism with TMPDA cluster_0 Activation/Deactivation Equilibrium cluster_1 Propagation A P-X (Dormant Chain) C P• (Active Chain) A->C k_act B Cu(I)/TMPDA C->A k_deact F P-M• C->F k_p D X-Cu(II)/TMPDA E Monomer

Hypothetical ATRP Mechanism with TMPDA
General Experimental Protocol for ATRP

The following is a general protocol for ATRP of a vinyl monomer, which could be adapted for a system using TMPDA as a ligand. Note: This is a generalized procedure and has not been specifically validated for TMPDA.

Materials:

  • Monomer (e.g., methyl methacrylate, styrene), purified

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • This compound (TMPDA)

  • Anhydrous solvent (e.g., anisole, toluene)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask and deoxygenate by three cycles of vacuum and backfilling with an inert gas.

  • Add the solvent, monomer, and TMPDA to the flask via syringe under a positive pressure of inert gas.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, place the flask in a preheated oil bath at the desired reaction temperature.

  • Inject the initiator to start the polymerization.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and polymer molecular weight and polydispersity (by GPC).

  • To terminate the polymerization, cool the flask and expose the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Application in Epoxy Resin Curing

General Curing Mechanism

When used as a catalyst, the tertiary amine's lone pair of electrons attacks the electrophilic carbon of the epoxy ring, opening it to form a zwitterion. This zwitterion can then attack another epoxy group, initiating anionic homopolymerization. When used as a co-curing agent with primary or secondary amines, TMPDA can accelerate the reaction by activating the epoxy ring.

General Experimental Workflow for Epoxy Curing

This workflow describes a general process for evaluating an amine as a curing agent for an epoxy resin.

G Workflow for Epoxy Resin Curing and Characterization cluster_0 Formulation cluster_1 Curing cluster_2 Characterization A Weigh Epoxy Resin and TMPDA B Mix Components Thoroughly A->B C Pour into Mold B->C D Cure at Defined Temperature and Time C->D E Post-Curing (optional) D->E F Mechanical Testing E->F G Thermal Analysis (DSC, TGA) E->G H Spectroscopic Analysis (FTIR) E->H

Workflow for Epoxy Resin Curing and Characterization

Conclusion

This compound is a well-established and highly effective catalyst for the production of polyurethane foams, offering excellent control over the gelling and blowing reactions. While its potential as a ligand in ATRP and as a curing agent for epoxy resins is plausible based on its chemical structure, there is a lack of specific data and established protocols for these applications in the current literature. Researchers interested in exploring these less-common applications would need to undertake systematic studies to determine optimal conditions and evaluate the performance of TMPDA in comparison to more conventional reagents.

References

Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a tertiary amine that can function as a catalyst or curing agent for epoxy resin systems. Unlike primary and secondary amines, which cure epoxies through the reaction of their active hydrogens with the epoxy groups, tertiary amines like TMPDA facilitate the anionic polymerization of the epoxy resin. This catalytic action can lead to rapid curing and the formation of a cross-linked polymer network with distinct thermal and mechanical properties. These application notes provide a comprehensive overview of the use of TMPDA in epoxy curing, including the reaction mechanism, and detailed protocols for characterizing the curing process and the properties of the final thermoset.

Curing Mechanism of Epoxy Resins with TMPDA

Tertiary amines initiate the curing of epoxy resins by acting as nucleophiles that attack the electrophilic carbon of the epoxy ring. This ring-opening reaction generates an alkoxide anion, which then proceeds to react with another epoxy group, propagating the polymerization chain. The process continues until a highly cross-linked, three-dimensional network is formed. The efficiency of the cure and the final properties of the resin are dependent on factors such as the concentration of TMPDA, the type of epoxy resin, and the curing temperature and time.

curing_mechanism TMPDA TMPDA (Tertiary Amine) Intermediate Zwitterionic Intermediate TMPDA->Intermediate Nucleophilic Attack Epoxy1 Epoxy Monomer Epoxy1->Intermediate Alkoxide Alkoxide Anion Intermediate->Alkoxide Ring Opening Propagated_Chain Propagated Polymer Chain Alkoxide->Propagated_Chain Chain Propagation Epoxy2 Another Epoxy Monomer Epoxy2->Propagated_Chain Crosslinked_Network Cross-linked Network Propagated_Chain->Crosslinked_Network Further Reaction

Caption: Generalized curing mechanism of epoxy resin with a tertiary amine catalyst like TMPDA.

Data Presentation

The following tables are provided as templates for organizing experimental data when evaluating the effect of TMPDA on epoxy resin curing.

Table 1: Curing Characteristics Determined by Differential Scanning Calorimetry (DSC)

TMPDA Concentration (phr*)Peak Exothermic Temperature (°C)Onset Temperature of Curing (°C)Total Heat of Reaction (ΔH, J/g)Glass Transition Temperature (Tg, °C)
1.0
2.5
5.0
7.5
10.0

*phr: parts per hundred parts of resin by weight.

Table 2: Thermal Stability Determined by Thermogravimetric Analysis (TGA)

TMPDA Concentration (phr)Onset Decomposition Temperature (T5%, °C)Temperature of Maximum Decomposition Rate (Tmax, °C)Char Yield at 600°C (%)
1.0
2.5
5.0
7.5
10.0

Table 3: Thermomechanical Properties Determined by Dynamic Mechanical Analysis (DMA)

TMPDA Concentration (phr)Storage Modulus (E') at 30°C (GPa)Glass Transition Temperature (Tg) from tan δ peak (°C)Cross-link Density (νe, mol/m³)
1.0
2.5
5.0
7.5
10.0

Experimental Protocols

The following are generalized protocols for the characterization of an epoxy resin system cured with TMPDA. These should be adapted based on the specific epoxy resin used and the available instrumentation.

Protocol for Sample Preparation
  • Materials:

    • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • This compound (TMPDA)

    • Disposable mixing cups and stirring rods

    • Molds for casting samples (e.g., silicone or aluminum)

    • Vacuum oven

  • Procedure:

    • Preheat the epoxy resin to a suitable temperature (e.g., 60°C) to reduce its viscosity.

    • Accurately weigh the desired amount of epoxy resin into a mixing cup.

    • Calculate and weigh the required amount of TMPDA based on the desired parts per hundred resin (phr).

    • Add the TMPDA to the epoxy resin and mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into the molds.

    • Cure the samples in an oven according to a predefined curing schedule (e.g., 120°C for 2 hours followed by a post-cure at 150°C for 2 hours).

    • Allow the samples to cool slowly to room temperature before demolding.

Protocol for Differential Scanning Calorimetry (DSC) Analysis
  • Objective: To determine the curing kinetics, total heat of reaction, and glass transition temperature.

  • Instrumentation: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a small sample (5-10 mg) of the uncured epoxy/TMPDA mixture in an aluminum DSC pan.

    • Place the sealed pan in the DSC instrument. An empty sealed pan should be used as a reference.

    • For non-isothermal curing analysis, heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from room temperature to a temperature where the curing is complete (e.g., 250 °C).[1][2]

    • Record the heat flow as a function of temperature to obtain the curing exotherm.

    • To determine the glass transition temperature (Tg) of the cured sample, cool the sample in the DSC and then perform a second heating scan at the same rate. The Tg is observed as a step change in the heat flow curve.[1][3]

    • The degree of cure can be calculated by comparing the residual heat of reaction in a partially cured sample to the total heat of reaction of the uncured sample.[3]

Protocol for Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the cured epoxy resin.

  • Instrumentation: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Place a small sample (10-15 mg) of the fully cured epoxy/TMPDA material into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]

    • Record the sample weight as a function of temperature.

    • Determine the onset of decomposition (often reported as the temperature at 5% weight loss, T5%) and the temperature of the maximum rate of weight loss (Tmax).[4][5]

Protocol for Dynamic Mechanical Analysis (DMA)
  • Objective: To determine the viscoelastic properties (storage modulus, loss modulus, tan delta) and the glass transition temperature of the cured epoxy.

  • Instrumentation: Dynamic Mechanical Analyzer (DMA).

  • Procedure:

    • Prepare a rectangular sample of the cured epoxy with precise dimensions (e.g., 50 mm x 10 mm x 2 mm).

    • Mount the sample in the DMA instrument using a suitable clamp configuration (e.g., single cantilever or three-point bending).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.

    • Heat the sample at a constant rate (e.g., 3-5 °C/min) over a temperature range that includes the glass transition.

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[6]

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final material characterization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Material Characterization cluster_data Data Output Resin Epoxy Resin Mixing Mixing & Degassing Resin->Mixing TMPDA TMPDA Curing Agent TMPDA->Mixing Casting Casting Mixing->Casting Curing Oven Curing Casting->Curing DSC DSC Analysis Curing->DSC Uncured & Cured Samples TGA TGA Analysis Curing->TGA Cured Samples DMA DMA Analysis Curing->DMA Cured Samples Cure_Kinetics Cure Kinetics & Tg DSC->Cure_Kinetics Thermal_Stability Thermal Stability TGA->Thermal_Stability Mechanical_Properties Thermomechanical Properties DMA->Mechanical_Properties

Caption: Workflow for the preparation and characterization of TMPDA-cured epoxy resins.

Relationship Between TMPDA Concentration and Material Properties

The concentration of TMPDA is expected to have a significant impact on the curing process and the final properties of the epoxy thermoset. The following diagram illustrates the expected relationships.

logical_relationships cluster_input Input Variable cluster_process Curing Process cluster_output Material Properties TMPDA_Conc TMPDA Concentration Curing_Rate Increased Curing Rate TMPDA_Conc->Curing_Rate leads to Exotherm Higher Peak Exotherm TMPDA_Conc->Exotherm leads to Crosslink_Density Altered Cross-link Density TMPDA_Conc->Crosslink_Density leads to Tg Change in Tg Curing_Rate->Tg leads to Exotherm->Tg leads to Crosslink_Density->Tg leads to Hardness Increased Hardness Crosslink_Density->Hardness leads to Brittleness Potential for Increased Brittleness Crosslink_Density->Brittleness leads to Thermal_Stability Modified Thermal Stability Crosslink_Density->Thermal_Stability leads to

Caption: Expected influence of TMPDA concentration on epoxy curing and final properties.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of hierarchically porous Metal-Organic Frameworks (MOFs) utilizing N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a structure-directing agent. The inclusion of TMPDA during synthesis facilitates the rapid formation of MOFs with both micropores and mesopores, a desirable characteristic for applications in drug delivery, catalysis, and gas storage.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a variety of applications. The introduction of hierarchical porosity, which combines micropores and mesopores within a single framework, can significantly enhance mass transport and accommodate larger guest molecules, such as therapeutics.

This compound (TMPDA) has been identified as an effective organic amine template for the rapid, room-temperature synthesis of hierarchically porous MOFs. It plays a dual role in the synthesis process: acting as a deprotonating agent for the organic linker and serving as a supramolecular template to direct the formation of the hierarchical pore structure. This method offers a green, efficient, and scalable approach to producing advanced MOF materials.

Data Presentation

The following table summarizes the key quantitative data for a representative hierarchically porous MOF, Zeolitic Imidazolate Framework-8 (ZIF-8), synthesized using TMPDA as a template.

MOF SampleTemplateBET Surface Area (SBET) [m²/g]Total Pore Volume (Vt) [cm³/g]Synthesis Time [min]
ZIF-8_C1This compound (TMPDA)13450.601

Experimental Protocols

This section provides a detailed methodology for the synthesis of hierarchically porous ZIF-8 using TMPDA as a template, based on established research protocols.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • This compound (TMPDA)

  • Methanol (MeOH)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Vacuum oven

Protocol for the Synthesis of Hierarchical Porous ZIF-8 (ZIF-8_C1):

  • Preparation of Stock Solutions:

    • Prepare a solution of zinc nitrate hexahydrate in methanol.

    • Prepare a solution of 2-methylimidazole in methanol.

    • Prepare a solution of this compound in methanol.

  • Reaction Mixture Assembly:

    • In a beaker, combine the 2-methylimidazole solution and the this compound solution under magnetic stirring.

    • Rapidly add the zinc nitrate hexahydrate solution to the mixture.

    • Continue stirring at room temperature for 1 minute. A cloudy white suspension should form almost immediately.

  • Product Isolation and Purification:

    • Collect the white precipitate by centrifugation.

    • Wash the product with fresh methanol three times to remove any unreacted precursors and the TMPDA template. Centrifuge the mixture after each washing step and discard the supernatant.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C overnight to obtain the hierarchically porous ZIF-8 powder.

Visualizations

Role of TMPDA in Hierarchical ZIF-8 Synthesis

The following diagram illustrates the proposed dual function of this compound (TMPDA) in the rapid, room-temperature synthesis of hierarchically porous ZIF-8.

G cluster_0 TMPDA Dual Role cluster_1 Function 1: Deprotonation cluster_2 Function 2: Templating cluster_3 Overall Synthesis Process TMPDA N,N,N',N'-Tetramethyl- 1,3-propanediamine (TMPDA) Hmim 2-methylimidazole (Hmim) TMPDA->Hmim Template Supramolecular Template TMPDA->Template mim_ion 2-methylimidazolate anion (mim⁻) Hmim->mim_ion Deprotonation mim_ion_2 mim⁻ anions HP_ZIF8 Hierarchically Porous ZIF-8 Template->HP_ZIF8 Structure Direction Zn_ion Zn²⁺ ions ZIF8_nuclei ZIF-8 Nuclei Zn_ion->ZIF8_nuclei mim_ion_2->ZIF8_nuclei HP_ZIF8_final Hierarchical ZIF-8 ZIF8_nuclei->HP_ZIF8_final Growth around TMPDA Template

Caption: Dual role of TMPDA in the synthesis of hierarchical ZIF-8.

Experimental Workflow for Hierarchical ZIF-8 Synthesis

This diagram outlines the step-by-step experimental procedure for the synthesis of hierarchically porous ZIF-8 using TMPDA as a template.

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Dissolve Zn(NO₃)₂·6H₂O in Methanol E Rapidly add Zn²⁺ solution to the mixture A->E B Dissolve 2-methylimidazole in Methanol D Mix 2-methylimidazole and TMPDA solutions B->D C Dissolve TMPDA in Methanol C->D D->E F Stir at Room Temperature for 1 minute E->F G Collect precipitate by centrifugation F->G H Wash with fresh Methanol (3x) G->H I Dry under vacuum at 60°C H->I J Hierarchically Porous ZIF-8 Powder I->J

Caption: Experimental workflow for hierarchical ZIF-8 synthesis.

Applications in Drug Development

The hierarchically porous nature of MOFs synthesized with TMPDA offers significant advantages for drug delivery applications. The micropores can provide high surface areas for drug loading, while the interconnected mesopores can facilitate the diffusion of bulky drug molecules and enhance their release kinetics. This is particularly beneficial for the delivery of large therapeutic agents such as proteins, peptides, and nucleic acids.

Furthermore, the ability to rapidly synthesize these materials at room temperature using a green solvent like methanol makes this approach more amenable to the encapsulation of sensitive drug molecules that might be degraded under harsh solvothermal conditions. The tunable porosity also opens up possibilities for creating controlled-release systems where the release rate can be tailored by adjusting the pore architecture of the MOF.

Future research in this area could focus on loading these hierarchically porous MOFs with various drug molecules and evaluating their in vitro and in vivo release profiles and therapeutic efficacy. The functionalization of the external surface or the internal pores of these MOFs could further enhance their drug delivery capabilities by enabling targeted delivery and stimuli-responsive release.

Application Notes and Protocols: Reactions Catalyzed by N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile tertiary diamine that has found significant application as a catalyst and ligand in a variety of organic transformations. Its unique structural features, including the presence of two nucleophilic nitrogen atoms and a flexible propane linker, allow it to effectively promote reactions such as the Baylis-Hillman reaction. This document provides detailed application notes and experimental protocols for key reactions catalyzed by TMPDA, offering a practical guide for researchers in organic synthesis and drug development.

Baylis-Hillman Reaction of Cycloalkenones

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine. TMPDA has been identified as a highly effective catalyst for the Baylis-Hillman reaction of cycloalkenones, demonstrating accelerated reaction rates. The diamine structure of TMPDA is believed to stabilize the zwitterionic intermediate through ion-dipole interactions, thereby lowering the activation energy of the reaction.

Application Note:

This protocol details the TMPDA-catalyzed Baylis-Hillman reaction between a cycloalkenone (e.g., 2-cyclohexen-1-one) and an aromatic aldehyde (e.g., benzaldehyde). The resulting allylic alcohol is a valuable synthetic intermediate, containing multiple functional groups for further elaboration.

Experimental Protocol:

Materials:

  • 2-Cyclohexen-1-one (1.0 mmol, 96.1 mg)

  • Benzaldehyde (1.2 mmol, 127.3 mg)

  • This compound (TMPDA) (0.2 mmol, 26.1 mg)

  • Methanol (MeOH), 2.0 mL

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexen-1-one (1.0 mmol) and benzaldehyde (1.2 mmol).

  • Add methanol (2.0 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • To the stirred solution, add this compound (TMPDA) (0.2 mmol).

  • Seal the flask and continue stirring at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 24-48 hours, as indicated by the consumption of the limiting reagent), quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired Baylis-Hillman adduct.

Data Presentation:

The following table summarizes the quantitative data for the TMPDA-catalyzed Baylis-Hillman reaction between various cycloalkenones and aldehydes.

EntryCycloalkenoneAldehydeCatalyst (mol%)SolventTime (h)Yield (%)
12-Cyclohexen-1-oneBenzaldehydeTMPDA (20)MeOH2485
22-Cyclopenten-1-one4-NitrobenzaldehydeTMPDA (20)MeOH1892
32-Cyclohexen-1-one4-ChlorobenzaldehydeTMPDA (20)THF3678
42-Cyclohepten-1-oneBenzaldehydeTMPDA (20)MeOH4875

Mandatory Visualization:

Baylis_Hillman_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Cycloalkenone Cycloalkenone Mixing Mixing Cycloalkenone->Mixing Aldehyde Aldehyde Aldehyde->Mixing Solvent (MeOH) Solvent (MeOH) Solvent (MeOH)->Mixing TMPDA Catalyst TMPDA Catalyst TMPDA Catalyst->Mixing Stirring_RT Stirring at RT Mixing->Stirring_RT TLC_Monitoring TLC Monitoring Stirring_RT->TLC_Monitoring Quenching Quenching TLC_Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product

Caption: Experimental workflow for the TMPDA-catalyzed Baylis-Hillman reaction.

Signaling Pathway and Logical Relationship

The catalytic cycle of the Baylis-Hillman reaction involves several key steps. The tertiary amine catalyst initiates the reaction by undergoing a Michael addition to the activated alkene, generating a zwitterionic enolate. This nucleophilic intermediate then attacks the aldehyde carbonyl group. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the final product. The role of TMPDA is crucial in stabilizing the zwitterionic intermediate, which is often the rate-determining step.

Mandatory Visualization:

Baylis_Hillman_Mechanism cluster_catalysis Catalytic Cycle Activated_Alkene Activated Alkene (Cycloalkenone) Michael_Addition Michael Addition Activated_Alkene->Michael_Addition Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition TMPDA TMPDA Catalyst TMPDA->Michael_Addition Zwitterionic_Intermediate Zwitterionic Intermediate (Stabilized by TMPDA) Michael_Addition->Zwitterionic_Intermediate Zwitterionic_Intermediate->Aldol_Addition Intermediate_Adduct Intermediate Adduct Aldol_Addition->Intermediate_Adduct Proton_Transfer_Elimination Proton Transfer & Elimination Intermediate_Adduct->Proton_Transfer_Elimination Proton_Transfer_Elimination->TMPDA Catalyst Regeneration Final_Product Baylis-Hillman Product Proton_Transfer_Elimination->Final_Product

Caption: Catalytic cycle of the TMPDA-catalyzed Baylis-Hillman reaction.

Conclusion

This compound serves as an efficient and practical catalyst for the Baylis-Hillman reaction, particularly with cyclic enones. The provided protocols and data offer a solid foundation for researchers to utilize this methodology in their synthetic endeavors. The straightforward experimental setup and high yields make it an attractive option for the construction of complex molecular architectures relevant to drug discovery and materials science. Further exploration of TMPDA in other catalytic transformations is a promising area for future research.

Application Notes and Protocols for N,N,N',N'-Tetramethyl-1,3-propanediamine in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a reagent for post-combustion CO2 capture. This document includes detailed experimental protocols, quantitative performance data, and visualizations of the underlying chemical processes and workflows.

Introduction

This compound is a tertiary diamine that has shown promise as a solvent for CO2 capture. Its two tertiary amine groups offer a high theoretical CO2 loading capacity. The reaction with CO2 in an aqueous solution proceeds primarily through the formation of bicarbonate, which is associated with a lower heat of reaction compared to the carbamate formation typical of primary and secondary amines. This characteristic suggests that TMPDA could require less energy for solvent regeneration, a critical factor in the economic viability of carbon capture technologies.

Reaction Mechanism

The capture of CO2 by an aqueous solution of the tertiary diamine TMPDA primarily involves the formation of bicarbonate ions. Unlike primary and secondary amines, tertiary amines do not have a hydrogen atom directly attached to the nitrogen, and therefore, do not readily form stable carbamates. Instead, the amine acts as a base, promoting the hydration of CO2 to carbonic acid, which then deprotonates to form bicarbonate. The overall reaction can be summarized as follows:

CO₂ + H₂O + (CH₃)₂N(CH₂)₃N(CH₃)₂ ⇌ 2HCO₃⁻ + [(CH₃)₂NH(CH₂)₃NH(CH₃)₂]²⁺

This reversible reaction allows for the capture of CO2 at lower temperatures and its release at elevated temperatures, enabling the regeneration of the TMPDA solvent.[1]

CO2 Capture Mechanism with TMPDA CO2 CO2 (gas) Absorber Absorption (Low Temperature) CO2->Absorber H2O H2O (liquid) H2O->Absorber TMPDA TMPDA (liquid) (CH3)2N(CH2)3N(CH3)2 TMPDA->Absorber Bicarbonate Bicarbonate 2HCO3- Absorber->Bicarbonate Protonated_TMPDA Protonated TMPDA [(CH3)2NH(CH2)3NH(CH3)2]2+ Absorber->Protonated_TMPDA Stripper Regeneration (High Temperature) Bicarbonate->Stripper Protonated_TMPDA->Stripper Stripper->CO2 Released CO2 Stripper->H2O Stripper->TMPDA Regenerated TMPDA

Caption: Reaction mechanism of CO2 capture by TMPDA.

Quantitative Data

The CO2 solubility in aqueous solutions of this compound has been experimentally determined at various temperatures and CO2 partial pressures. The following tables summarize the CO2 loading capacity under different conditions.

Table 1: CO2 Solubility in Aqueous TMPDA Solution (30 wt%)

Temperature (K)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2 / mol TMPDA)
313100.25
313500.65
3131000.85
3132001.10
3135001.45
333100.15
333500.45
3331000.65
3332000.90
3335001.25
353100.10
353500.30
3531000.50
3532000.75
3535001.10
393100.05
393500.15
3931000.25
3932000.45
3935000.80

Note: Data is extracted and interpolated from the graphical representations in the cited literature for illustrative purposes. For precise values, refer to the original publication.

Experimental Protocols

The following are generalized protocols for the evaluation of TMPDA as a CO2 capture agent. These are based on standard methodologies for amine scrubbing and should be adapted to specific laboratory conditions.

Protocol 1: CO2 Absorption (Screening Test)

Objective: To determine the CO2 absorption rate and capacity of an aqueous TMPDA solution.

Materials:

  • This compound (≥99%)

  • Deionized water

  • CO2 gas (e.g., 15% in N2, or pure CO2)

  • Nitrogen gas (for purging)

  • Glass reactor with a gas inlet and outlet, temperature control, and stirring mechanism

  • Mass flow controllers

  • CO2 analyzer (e.g., infrared or gas chromatograph)

  • Thermostatic bath

Procedure:

  • Solvent Preparation: Prepare a 30 wt% aqueous solution of TMPDA by dissolving the appropriate amount of TMPDA in deionized water.

  • System Setup:

    • Charge a known volume of the TMPDA solution into the reactor.

    • Assemble the reactor system, ensuring all connections are gas-tight.

    • Use the thermostatic bath to bring the solution to the desired absorption temperature (e.g., 313 K).

  • Absorption:

    • Start stirring the solution at a constant rate (e.g., 600 rpm).

    • Introduce the CO2 gas mixture into the solution at a constant flow rate.

    • Continuously monitor the CO2 concentration in the gas stream exiting the reactor using the CO2 analyzer.

  • Data Collection: Record the outlet CO2 concentration over time until it reaches the inlet concentration, indicating that the solution is saturated.

  • Calculation of Absorption Capacity: The total amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time. The CO2 loading is then determined by dividing the moles of CO2 absorbed by the moles of TMPDA in the solution.

Experimental Workflow for CO2 Absorption cluster_prep Preparation cluster_setup System Setup cluster_absorption Absorption Process cluster_analysis Data Analysis Solvent_Prep Prepare 30 wt% TMPDA solution Charge_Reactor Charge reactor with TMPDA solution Solvent_Prep->Charge_Reactor Set_Temp Set temperature (e.g., 313 K) Charge_Reactor->Set_Temp Start_Stirring Start stirring Set_Temp->Start_Stirring Introduce_CO2 Introduce CO2 gas Start_Stirring->Introduce_CO2 Monitor_CO2 Monitor outlet CO2 concentration Introduce_CO2->Monitor_CO2 Calculate_Capacity Calculate absorption capacity and loading Monitor_CO2->Calculate_Capacity

Caption: Workflow for CO2 absorption experiment.

Protocol 2: Solvent Regeneration (Desorption)

Objective: To determine the amount of CO2 that can be released from a CO2-rich TMPDA solution and the conditions required for regeneration.

Materials:

  • CO2-rich TMPDA solution (from Protocol 1)

  • Three-neck flask equipped with a condenser, heating mantle, and gas outlet

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas collection bag or gas flow meter

Procedure:

  • Setup: Transfer a known volume of the CO2-rich TMPDA solution to the three-neck flask.

  • Heating: Heat the solution to the desired regeneration temperature (e.g., 373-393 K) while stirring.

  • Inert Gas Sparging: Pass a slow stream of inert gas through the solution to help strip the released CO2.

  • CO2 Collection: Collect the released CO2 in a gas bag and measure its volume, or measure the flow rate of the exiting gas with a flow meter and analyze its composition.

  • Monitoring: Continue the process until CO2 is no longer evolved.

  • Calculation of Regeneration Efficiency: The regeneration efficiency can be calculated as the ratio of the amount of CO2 released to the amount of CO2 initially absorbed.

Protocol 3: Kinetic Measurements using a Stopped-Flow Apparatus

Objective: To determine the reaction kinetics of CO2 with TMPDA.

Materials:

  • Stopped-flow spectrophotometer

  • TMPDA solutions of varying concentrations

  • CO2-saturated water

  • pH indicator or conductivity meter compatible with the stopped-flow apparatus

Procedure:

  • Solution Preparation: Prepare aqueous solutions of TMPDA at various concentrations. Prepare a CO2-saturated aqueous solution.

  • Apparatus Setup: Set up the stopped-flow apparatus according to the manufacturer's instructions. Equilibrate the drive syringes containing the reactant solutions to the desired temperature.

  • Kinetic Run:

    • Rapidly mix the TMPDA solution and the CO2-saturated water in the stopped-flow apparatus.

    • Monitor the change in absorbance (if using a pH indicator) or conductivity over time. The change is proportional to the reaction progress.

  • Data Analysis:

    • The reaction is typically pseudo-first-order with respect to CO2 when the amine is in large excess.

    • The observed pseudo-first-order rate constant (k_obs) can be determined from the exponential decay of the signal.

    • By plotting k_obs against the TMPDA concentration, the second-order rate constant for the reaction can be determined.

Safety Precautions

This compound is a flammable liquid and vapor and can cause skin burns and eye damage. It is harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Troubleshooting & Optimization

Technical Support Center: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Reaction Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) to enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMPDA) and in which reactions is it primarily used to improve yield?

This compound, also known as TMPDA, is a versatile tertiary amine. It is widely employed as a catalyst, ligand, and building block in various chemical reactions. Its primary applications in improving reaction outcomes include:

  • Polyurethane Foam Production: TMPDA is a highly effective catalyst in the manufacturing of flexible, semi-rigid, and rigid polyurethane foams. It plays a crucial role in balancing the gelling and blowing reactions, which is essential for achieving the desired foam properties.

  • Baylis-Hillman Reaction: TMPDA can be used as a catalyst in the Baylis-Hillman reaction, which forms a carbon-carbon bond between an activated alkene and an aldehyde.

  • Organic Synthesis: It also serves as a ligand in various transition metal-catalyzed reactions and as a base in other organic transformations.

Q2: What is the mechanism of action of TMPDA in catalysis?

In polyurethane foam production, TMPDA's two tertiary amine groups cooperatively catalyze the reaction between isocyanates and polyols (gelling) and the reaction between isocyanates and water (blowing). This dual-action profile allows for precise control over the foam's rise and cure times. In other reactions, such as the Baylis-Hillman reaction, TMPDA acts as a nucleophilic catalyst.

Q3: What are the main safety precautions to consider when handling TMPDA?

TMPDA is a flammable liquid and vapor. It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin. Always handle TMPDA in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Polyurethane Foam Production

Issue: Poor foam quality (e.g., collapse, cracking, or uneven cell structure).

Possible Cause Troubleshooting Step Expected Outcome
Imbalanced Catalyst System Adjust the concentration of TMPDA. An imbalance between the gelling and blowing reactions can lead to foam defects.A stable foam with a uniform cell structure.
Incorrect Isocyanate Index Ensure the stoichiometric ratio of isocyanate to polyol and water is correct.Proper network formation and foam integrity.
Moisture Contamination Ensure all reactants and equipment are dry, as excess water can lead to an uncontrolled blowing reaction.Controlled foam rise and desired density.
Inadequate Mixing Increase mixing speed or duration to ensure all components are homogeneously dispersed.Uniform reaction throughout the mixture, leading to consistent foam properties.

Experimental Protocol: Preparation of a Flexible Polyurethane Foam

  • Preparation of the Polyol Premix: In a suitable container, thoroughly mix the polyol, water, surfactant, and TMPDA catalyst.

  • Addition of Isocyanate: Under vigorous stirring, add the calculated amount of toluene diisocyanate (TDI) to the polyol premix.

  • Foaming and Curing: Allow the mixture to expand freely in a mold. The foam will rise and cure at room temperature. The curing process can be accelerated by placing the mold in an oven at a slightly elevated temperature (e.g., 70°C).

  • Post-Curing and Characterization: After the foam has fully cured, it can be removed from the mold and aged for at least 24 hours before testing its physical properties.

Quantitative Data: Example Formulations for Flexible Polyurethane Foam

Component Formulation A (Low Density) Formulation B (Medium Density)
Polyether Polyol100 parts100 parts
Water4.5 parts3.5 parts
Silicone Surfactant1.0 part1.0 part
TMPDA Catalyst 0.3 parts 0.2 parts
Stannous Octoate (Co-catalyst)0.2 parts0.2 parts
Toluene Diisocyanate (TDI)To an index of 105To an index of 105

Note: These are starting formulations and may require optimization based on specific raw materials and processing conditions.

Baylis-Hillman Reaction

Issue: Low or no yield of the desired Baylis-Hillman adduct.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity Increase the catalyst loading of TMPDA. However, be aware that excessive catalyst can sometimes lead to side reactions.Increased reaction rate and higher yield.
Reaction is Too Slow The Baylis-Hillman reaction can be inherently slow. Increase the reaction time or consider gentle heating.Drive the reaction towards completion.
Side Reactions Aldol condensation of the aldehyde or polymerization of the activated alkene can compete with the desired reaction. Consider adding the activated alkene slowly to the reaction mixture.Minimized side products and improved yield of the desired adduct.
Solvent Effects The choice of solvent can significantly impact the reaction rate. Screen a variety of polar aprotic solvents (e.g., DMF, DMSO) and protic solvents.Identification of an optimal solvent for the specific substrates.

Experimental Protocol: General Procedure for a TMPDA-Catalyzed Baylis-Hillman Reaction

  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde and the activated alkene in a suitable solvent.

  • Catalyst Addition: Add this compound (TMPDA) to the mixture. The typical catalyst loading is 10-30 mol%.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., dilute acid). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Baylis_Hillman_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant Mixture Reactant Mixture Catalyst Addition Catalyst Addition Reactant Mixture->Catalyst Addition Reaction Monitoring Reaction Monitoring Catalyst Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the Baylis-Hillman reaction.

PU_Foam_Troubleshooting Start Poor Foam Quality CheckCatalyst Imbalanced Catalyst System? Start->CheckCatalyst AdjustCatalyst Adjust TMPDA Concentration CheckCatalyst->AdjustCatalyst Yes CheckIsocyanate Incorrect Isocyanate Index? CheckCatalyst->CheckIsocyanate No AdjustCatalyst->CheckIsocyanate AdjustIsocyanate Correct Stoichiometry CheckIsocyanate->AdjustIsocyanate Yes CheckMoisture Moisture Contamination? CheckIsocyanate->CheckMoisture No AdjustIsocyanate->CheckMoisture DryReactants Dry Reactants & Equipment CheckMoisture->DryReactants Yes GoodFoam Good Foam Quality CheckMoisture->GoodFoam No DryReactants->GoodFoam

Caption: Troubleshooting logic for polyurethane foam production.

optimizing temperature and pressure for N,N,N',N'-Tetramethyl-1,3-propanediamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA). The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial synthesis routes for TMPDA are:

  • Reductive Amination of 1,3-Propanediol with Dimethylamine: This is a direct, one-step process performed at high temperature and pressure over a heterogeneous catalyst. It is a gas-solid phase continuous reaction.[1]

  • Two-Step Synthesis from Dimethylamine and Acrylonitrile: This is a widely used method that involves:

    • Step 1: Michael Addition: The reaction of dimethylamine and acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN).

    • Step 2: Hydrogenation: The subsequent hydrogenation of DMAPN to yield the final product, this compound.[2][3]

Q2: What are the general storage and handling precautions for this compound?

A2: TMPDA is a flammable liquid and vapor. It is also toxic if it comes into contact with skin and harmful if swallowed.[4] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as acid chlorides, acids, acid anhydrides, strong oxidizing agents, and carbon dioxide.[5] Containers should be kept tightly closed, and it is recommended to use and store the compound under a nitrogen atmosphere.[5]

Q3: What are some common applications of this compound?

A3: TMPDA is a versatile chemical intermediate used as a building block in organic synthesis and as an additive in polymer production.[6][7] It is also utilized as a catalyst in various reactions, including the Baylis-Hillman reaction, and as a ligand in the preparation of metal complexes.[8]

Troubleshooting Guides

Synthesis Route 1: Reductive Amination of 1,3-Propanediol

This method involves the reaction of 1,3-propanediol and dimethylamine in the presence of a catalyst.

Issue 1: Low Conversion of 1,3-Propanediol

  • Possible Cause: Suboptimal reaction temperature or pressure.

  • Troubleshooting Steps:

    • Verify the reaction temperature is within the optimal range of 200–300 °C.[1]

    • Ensure the reaction pressure is maintained between 15–20 MPa.[1]

    • Check the activity of the Cu-Co-Ni/Al2O3 catalyst. Catalyst deactivation can lead to lower conversion. Consider regenerating or replacing the catalyst.

    • Confirm the purity of the starting materials (1,3-propanediol and dimethylamine).

Issue 2: Poor Selectivity and Formation of Byproducts

  • Possible Cause: Incorrect temperature, pressure, or catalyst issues. The primary intermediate is 3-dimethylamino propanol, and its incomplete conversion can be a source of impurity.

  • Troubleshooting Steps:

    • Optimize the temperature and pressure within the recommended ranges to favor the formation of the desired product.

    • The process is designed to separate and recycle the intermediate 3-dimethylamino propanol back into the feed system to improve overall yield and purity.[1] Ensure this recycling loop is functioning correctly.

    • Analyze the catalyst for any signs of degradation or poisoning.

Synthesis Route 2: Two-Step Synthesis from Dimethylamine and Acrylonitrile

Step 1: Michael Addition to form N,N-dimethylaminopropionitrile (DMAPN)

Issue 3: Low Conversion of Acrylonitrile

  • Possible Cause: Inadequate reaction temperature or pressure.

  • Troubleshooting Steps:

    • For continuous processes, ensure the reaction temperature is maintained, with ranges from 10-120°C being reported.[9] One specific optimization found high conversion at 30°C and 1.0 MPa.[2]

    • Verify the molar ratio of dimethylamine to acrylonitrile. An excess of dimethylamine is often used.

    • If using a microchannel reactor, check for any blockages or flow inconsistencies.[3]

Issue 4: Formation of Side Products

  • Possible Cause: Undesired polymerization of acrylonitrile or side reactions of impurities.

  • Troubleshooting Steps:

    • Ensure the acrylonitrile is of high purity and properly stabilized to prevent polymerization.

    • Maintain a consistent and optimized reaction temperature, as higher temperatures can promote side reactions.

    • The use of a continuous reactor, such as a microchannel or fixed-bed reactor, can provide better control over reaction conditions and minimize byproduct formation due to efficient heat and mass transfer.[3]

Step 2: Hydrogenation of DMAPN

Issue 5: Incomplete Hydrogenation of DMAPN

  • Possible Cause: Catalyst deactivation, insufficient hydrogen pressure, or suboptimal temperature.

  • Troubleshooting Steps:

    • Catalyst: The activity of the hydrogenation catalyst (e.g., Raney-Ni, Ni-based alloy) is crucial. If you observe a drop in conversion, consider regenerating or replacing the catalyst.[3]

    • Hydrogen Pressure: Ensure the hydrogen pressure is within the optimal range for your specific catalyst system. Reported pressures vary from 2-3 bar for some Ni-based alloy catalysts to 3-10 MPa for Raney-Ni.[3][9]

    • Temperature: Adjust the reaction temperature. Optimal temperatures are catalyst-dependent, with ranges from 30-70 °C reported for different systems.[2][3]

    • Promoters: In some protocols using Raney-Ni, an alkaline promoter (e.g., NaOH in an alcohol solution) is used to enhance the reaction.[9] Verify the correct concentration of the promoter.

Issue 6: Low Selectivity of the Final Product

  • Possible Cause: Over-hydrogenation or side reactions leading to the formation of impurities.

  • Troubleshooting Steps:

    • Optimize the reaction conditions (temperature, pressure, and reaction time) to favor the formation of the desired product while minimizing over-hydrogenation.

    • Ensure the purity of the DMAPN starting material.

    • Proper catalyst selection is key to high selectivity. Different catalysts will have different performance characteristics.

Data Presentation

Table 1: Optimized Reaction Parameters for this compound Synthesis

Synthesis RouteParameterValueCatalystReported Yield/SelectivityReference
Reductive Amination Temperature200–300 °CCu-Co-Ni/Al2O3Good product selectivity, few side products[1]
Pressure15–20 MPaCu-Co-Ni/Al2O3[1]
Two-Step: Michael Addition Temperature30 °CH-ZSM-5 (filler effect)Conversion and Selectivity > 99.5%[2]
Pressure1.0 MPaH-ZSM-5 (filler effect)[2]
Temperature10-120 °CInert packingAcrylonitrile conversion and DMAPN selectivity > 99%[9]
Two-Step: Hydrogenation Temperature70 °CZL-311-RConversion and Selectivity > 99.5%[2]
Pressure6 MPaZL-311-R[2]
Temperature30-60 °CNi-based alloyHigh conversion and selectivity[3]
Pressure2-3 barNi-based alloy[3]
Pressure3-10 MPaRaney-Ni with alkali promoterYield > 98%[9]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 1,3-Propanediol

This protocol is based on a continuous gas-solid phase reaction.

  • Catalyst: Cu-Co-Ni/Al2O3.

  • Reactants: 1,3-propanediol and dimethylamine.

  • Procedure: a. 1,3-propanediol and dimethylamine are separately pumped into a preheater. b. The reactants are mixed with hydrogen and vaporized. c. The gaseous mixture is fed into a fixed-bed reactor containing the Cu-Co-Ni/Al2O3 catalyst. d. The reaction is carried out at a temperature of 200–300 °C and a pressure of 15–20 MPa.[1] e. The product stream is cooled and condensed. f. Gas-liquid separation is performed to isolate the crude product. g. The crude product is purified, and unreacted 1,3-propanediol and the intermediate 3-dimethylamino propanol are recycled back to the feed system.[1]

Protocol 2: Two-Step Synthesis from Dimethylamine and Acrylonitrile

This protocol describes a continuous process.

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

  • Reactants: Dimethylamine and acrylonitrile.

  • Procedure: a. A mixture of dimethylamine and acrylonitrile (e.g., molar ratio of 1.00:1.00) is fed into a fixed-bed reactor.[2] b. The reaction is carried out at 30 °C and 1.0 MPa.[2] c. The effluent from the reactor is the DMAPN intermediate, which can be used directly in the next step.

Step 2: Hydrogenation of DMAPN

  • Reactant: N,N-dimethylaminopropionitrile.

  • Catalyst: ZL-311-R or a similar hydrogenation catalyst.

  • Procedure: a. The DMAPN from Step 1 is mixed with an alkaline solution (e.g., NaOH) and hydrogen. b. The mixture is fed into a continuous hydrogenation reactor. c. The hydrogenation is performed at 70 °C and 6 MPa.[2] d. The product stream is then subjected to purification (e.g., distillation) to obtain this compound.

Visualizations

Synthesis_Workflows cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Two-Step Synthesis R1_Start 1,3-Propanediol + Dimethylamine + H2 R1_Preheat Preheat & Vaporize R1_Start->R1_Preheat R1_Reactor Fixed-Bed Reactor (200-300°C, 15-20 MPa) Catalyst: Cu-Co-Ni/Al2O3 R1_Preheat->R1_Reactor R1_Condense Condensation & Separation R1_Reactor->R1_Condense R1_Product TMPDA R1_Condense->R1_Product R1_Recycle Recycle Intermediates R1_Condense->R1_Recycle Unreacted Materials R1_Recycle->R1_Preheat R2_Start Dimethylamine + Acrylonitrile R2_Michael Michael Addition Reactor (e.g., 30°C, 1.0 MPa) R2_Start->R2_Michael R2_DMAPN DMAPN Intermediate R2_Michael->R2_DMAPN R2_Hydrogenation Hydrogenation Reactor (e.g., 70°C, 6 MPa) Catalyst: Raney-Ni or Ni-alloy R2_DMAPN->R2_Hydrogenation R2_Product TMPDA R2_Hydrogenation->R2_Product R2_H2 H2 R2_H2->R2_Hydrogenation

Caption: Overview of the two primary synthesis workflows for this compound.

Troubleshooting_Hydrogenation Start Incomplete Hydrogenation of DMAPN Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Catalyst_OK Activity OK? Check_Catalyst->Catalyst_OK Check_Pressure Verify H2 Pressure Pressure_OK Pressure Correct? Check_Pressure->Pressure_OK Check_Temp Optimize Temperature Temp_OK Temp Optimal? Check_Temp->Temp_OK Catalyst_OK->Check_Pressure Yes Regenerate Regenerate or Replace Catalyst Catalyst_OK->Regenerate No Pressure_OK->Check_Temp Yes Adjust_Pressure Adjust Pressure Pressure_OK->Adjust_Pressure No Adjust_Temp Adjust Temperature Temp_OK->Adjust_Temp No Success Problem Resolved Temp_OK->Success Yes Regenerate->Success Adjust_Pressure->Success Adjust_Temp->Success

Caption: Troubleshooting workflow for incomplete hydrogenation of DMAPN.

References

Technical Support Center: Purification of N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound (TMPDA)?

A1: Commercial TMPDA may contain several impurities depending on its synthetic route. Common impurities include:

  • Unreacted starting materials: Such as 1,3-propanediol and dimethylamine.

  • Intermediates: A common intermediate is 3-(dimethylamino)-1-propanol.

  • Water: Due to the hygroscopic nature of amines, water is a frequent impurity.

  • Byproducts of side reactions: These can vary based on the specific manufacturing process.

Q2: What is the most effective method for purifying TMPDA?

A2: The most effective method depends on the nature of the impurities and the desired final purity.

  • Fractional distillation is highly effective for separating TMPDA from impurities with different boiling points, such as 3-(dimethylamino)-1-propanol.

  • Chemical purification (Acid-Base Extraction) is useful for removing non-basic impurities.

  • Drying with a suitable agent is necessary to remove water.

Q3: How can I assess the purity of my TMPDA sample?

A3: The purity of TMPDA can be assessed using several analytical techniques:

  • Gas Chromatography (GC): A common method for determining the percentage of purity and identifying volatile impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify TMPDA and its non-volatile impurities. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and a pH modifier (like phosphoric or formic acid) can be employed.[3]

  • Karl Fischer Titration: Specifically used to quantify the water content in the sample.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and detect impurities with distinct NMR signals.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of TMPDA and impurities. Insufficient column efficiency; incorrect heating rate; unstable vacuum.Ensure a fractionating column with a high number of theoretical plates is used. Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium. Ensure the vacuum is stable if performing vacuum distillation.
Product is co-distilling with a lower boiling impurity. Azeotrope formation; incorrect identification of impurity boiling points.Check for potential azeotropes of TMPDA with expected impurities. Verify the boiling points of all components. A different purification method may be necessary if an azeotrope is present.
No product distilling over at the expected temperature. Incorrect thermometer placement; leak in the distillation setup; insufficient heating.The thermometer bulb should be positioned just below the side arm of the distillation head. Check all joints for leaks. Gradually increase the heating mantle temperature.
Product appears cloudy or contains water. Incomplete drying before distillation; condensation from the atmosphere.Ensure the TMPDA is thoroughly dried before distillation. Use a drying tube on the receiving flask to prevent atmospheric moisture from entering.
Chemical Purification (Acid-Base Extraction)
Issue Possible Cause(s) Troubleshooting Steps
Low recovery of purified TMPDA. Incomplete protonation or deprotonation; extraction with an unsuitable solvent; formation of a stable emulsion.Ensure the pH is sufficiently low (e.g., < 2) during the acid wash and sufficiently high (e.g., > 12) during basification. Use a non-polar organic solvent in which TMPDA is highly soluble. To break emulsions, add brine or a small amount of a different organic solvent.
Purified TMPDA is still contaminated with non-basic impurities. Insufficient washing with the acidic solution.Increase the number of washes with the dilute acid solution.
The final product is wet. Inadequate drying of the organic layer.Use a suitable drying agent like potassium hydroxide (KOH) pellets. Ensure sufficient contact time and use an adequate amount of the drying agent.

Data Presentation

Table 1: Physical Properties and Purity Specifications of this compound and a Key Impurity.

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Typical Commercial Purity (%)
This compound110-95-2130.23145-146[4]>98.0 (GC)[2]
3-(Dimethylamino)-1-propanol3179-63-3103.16163-164N/A

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate TMPDA from higher-boiling impurities like 3-(dimethylamino)-1-propanol.

Methodology:

  • Drying: Before distillation, dry the crude TMPDA over solid potassium hydroxide (KOH) pellets overnight. Decant the dried liquid into the distillation flask.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other high-efficiency fractionating column). Ensure all glassware is dry.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Collect any low-boiling fractions that distill below 140°C. These may contain residual solvents or lower-boiling impurities.

    • Carefully collect the main fraction distilling at 145-146°C . This is the purified TMPDA.

    • Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected indicates the distillation of higher-boiling impurities. Stop the distillation at this point.

  • Purity Analysis: Analyze the collected fractions by GC to determine their purity.

Protocol 2: Chemical Purification by Acid-Base Extraction

This method is effective for removing non-basic or weakly basic impurities.

Methodology:

  • Dissolution: Dissolve the crude TMPDA in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with a 1 M hydrochloric acid (HCl) solution. The protonated TMPDA will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Wash: Wash the combined aqueous layer with the organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution with stirring until the solution is strongly basic (pH > 12). The deprotonated TMPDA will separate as an oily layer.

  • Back Extraction: Extract the aqueous layer with fresh organic solvent (diethyl ether or DCM) 2-3 times.

  • Combine Organic Layers: Combine the organic layers containing the purified TMPDA.

  • Drying: Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified TMPDA.

Mandatory Visualization

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_end Final Product Crude_TMPDA Crude this compound AcidBase Acid-Base Extraction Crude_TMPDA->AcidBase Remove Non-Basic Impurities Drying Drying (e.g., over KOH) Crude_TMPDA->Drying Remove Water Distillation Fractional Distillation Analysis Purity Analysis (GC, HPLC, KF) Distillation->Analysis AcidBase->Drying Remove Water Drying->Distillation Separate by Boiling Point Analysis->Distillation Further Purification Needed Pure_TMPDA Purified this compound Analysis->Pure_TMPDA Meets Purity Specs

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product After Purification Check_Method Which purification method was used? Start->Check_Method Distillation_Issue Fractional Distillation Issue Check_Method->Distillation_Issue Distillation AcidBase_Issue Acid-Base Extraction Issue Check_Method->AcidBase_Issue Acid-Base Water_Present Is water present? (Cloudy appearance) Distillation_Issue->Water_Present Impurities_Present Are other impurities present? (Check GC/HPLC) Distillation_Issue->Impurities_Present AcidBase_Issue->Water_Present AcidBase_Issue->Impurities_Present Water_Present->Impurities_Present No Improve_Drying Improve pre-distillation drying (e.g., longer time over KOH) Water_Present->Improve_Drying Yes Check_Dist_Setup Check distillation setup for leaks and correct thermometer placement Impurities_Present->Check_Dist_Setup Yes Check_pH Ensure complete protonation/deprotonation by checking pH Impurities_Present->Check_pH Yes Check_Column Use a more efficient fractionating column Check_Dist_Setup->Check_Column Increase_Washes Increase the number of acid/base washes Check_pH->Increase_Washes

Caption: Troubleshooting decision tree for the purification of TMPDA.

References

Technical Support Center: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in aqueous solutions.

Troubleshooting Guide

Issue 1: Unexpected pH shift in the experimental buffer after adding TMPDA.
  • Possible Cause: this compound is a diamine and will act as a base in aqueous solutions, leading to an increase in pH.

  • Solution:

    • Anticipate the basic nature of TMPDA and prepare your buffer accordingly.

    • After adding TMPDA to your aqueous solution, always re-measure and adjust the pH to the desired value using a suitable acidic solution (e.g., HCl).

    • For sensitive experiments, consider preparing a stock solution of TMPDA that is already pH-adjusted.

Issue 2: Observed degradation of active compounds or unexpected side reactions.
  • Possible Cause 1: Incompatibility with other reagents. TMPDA is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

  • Solution 1:

    • Review all components in your aqueous solution for known incompatibilities with amines.

    • Avoid mixing TMPDA directly with acidic solutions or strong oxidizers. When their use is necessary, ensure they are added to the reaction mixture in a controlled manner and at appropriate concentrations.

  • Possible Cause 2: Catalysis of unintended reactions. As a tertiary amine, TMPDA can act as a catalyst for various reactions, such as elimination or hydrolysis of sensitive functional groups in your molecules of interest.

  • Solution 2:

    • Run control experiments without your primary reactants to see if TMPDA interacts with the buffer components or other additives.

    • If catalysis is suspected, consider using a lower concentration of TMPDA or exploring alternative reagents.

Issue 3: Precipitation or phase separation observed in the aqueous solution.
  • Possible Cause: The salt form of TMPDA, which may form upon pH adjustment, might have limited solubility in your specific buffer system, especially at high concentrations or low temperatures.

  • Solution:

    • Ensure that the final concentration of TMPDA and its resulting salt are below their solubility limit in the chosen aqueous buffer.

    • Consider performing a solubility test of TMPDA in your buffer at the intended experimental temperature before proceeding with the full experiment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is generally stable under normal temperatures and pressures in aqueous solutions.[1] However, its stability can be affected by pH and the presence of other reactive species. As a tertiary amine, it is susceptible to oxidation and reaction with acidic compounds.

Q2: How does pH affect the stability of TMPDA in aqueous solutions?

Q3: What are the known degradation products of TMPDA?

A3: Under conditions of combustion, the decomposition of this compound can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[1] Specific degradation products in aqueous solutions under typical experimental conditions (non-pyrolytic) are not well-documented in publicly available literature.

Q4: Are there any known incompatibilities of TMPDA in aqueous solutions that I should be aware of?

A4: Yes, this compound is incompatible with several classes of compounds.[1] It is crucial to avoid mixing it with:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides

  • Carbon dioxide[1]

Q5: What are the recommended storage conditions for aqueous solutions of TMPDA?

A5: Aqueous solutions of this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[1] To minimize oxidation, especially for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Appearance Colorless liquid
Boiling Point 145-146 °C
Solubility in Water Soluble

Table 2: Summary of Incompatibilities for this compound

Incompatible Material ClassPotential Outcome of Interaction
Strong Oxidizing Agents Vigorous reaction, potential for fire and explosion.
Acids Exothermic neutralization reaction, formation of amine salts.
Acid Chlorides Acylation of the amine, potentially vigorous reaction.
Acid Anhydrides Acylation of the amine.
Carbon Dioxide Can react with amines to form carbamates.[1]

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of TMPDA in a Novel Aqueous Buffer

This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer system over time.

  • Preparation of the TMPDA Solution:

    • Prepare your aqueous buffer system at the desired pH and concentration.

    • Accurately weigh and dissolve a known amount of TMPDA in the buffer to achieve the target concentration for your experiment.

    • After dissolution, re-measure and adjust the pH of the solution to the desired setpoint.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot of the TMPDA solution.

    • Analyze the concentration of TMPDA using a suitable analytical technique (e.g., HPLC-UV, GC-MS, or a specific titration method). This will serve as your baseline (T₀) measurement.

  • Incubation:

    • Store the remaining TMPDA solution under the intended experimental conditions (e.g., specific temperature, light exposure).

    • Divide the solution into multiple aliquots to be analyzed at different time points, avoiding repeated sampling from the same stock.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the TMPDA solution.

    • Analyze the concentration of TMPDA using the same analytical method as in step 2.

  • Data Analysis:

    • Compare the concentration of TMPDA at each time point to the initial concentration (T₀).

    • A significant decrease in concentration over time indicates instability under the tested conditions.

    • If degradation is observed, you can analyze the samples for the appearance of new peaks (in chromatographic methods) to identify potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer add_tmpda Dissolve TMPDA prep_buffer->add_tmpda adjust_ph Adjust pH add_tmpda->adjust_ph initial_analysis Initial Analysis (T=0) adjust_ph->initial_analysis incubation Incubate Under Experimental Conditions initial_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis data_analysis Analyze Data for Stability timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing TMPDA stability.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps unexpected_reaction Unexpected Reaction or Degradation incompatibility Incompatibility with Reagents (e.g., Acids, Oxidizers) unexpected_reaction->incompatibility catalysis TMPDA-Catalyzed Side Reaction unexpected_reaction->catalysis review_reagents Review Reagent Compatibility incompatibility->review_reagents control_exp Run Control Experiments catalysis->control_exp modify_conditions Modify Experimental Conditions (e.g., lower TMPDA conc.) review_reagents->modify_conditions control_exp->modify_conditions

Caption: Troubleshooting logic for unexpected reactions.

References

Technical Support Center: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as a catalyst.

Troubleshooting Guide: Low Catalytic Activity

Low catalytic activity of TMPDA can manifest as slow reaction rates, incomplete conversion, or low yields. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Catalytic Activity Observed catalyst_check Step 1: Verify Catalyst Quality and Handling start->catalyst_check sub_catalyst1 Purity Check (≥99%) catalyst_check->sub_catalyst1 Purity sub_catalyst2 Proper Storage? (Cool, dry, inert atmosphere) catalyst_check->sub_catalyst2 Storage sub_catalyst3 Freshly Opened/Distilled? catalyst_check->sub_catalyst3 Freshness reaction_conditions Step 2: Evaluate Reaction Conditions sub_conditions1 Temperature Correct? reaction_conditions->sub_conditions1 Temperature sub_conditions2 Catalyst Loading Optimal? reaction_conditions->sub_conditions2 Concentration sub_conditions3 Mixing Efficiency Adequate? reaction_conditions->sub_conditions3 Mixing reagents_solvents Step 3: Assess Reagent and Solvent Purity sub_reagents1 Moisture Content Low? reagents_solvents->sub_reagents1 Moisture sub_reagents2 Absence of Acidic Impurities? reagents_solvents->sub_reagents2 Acidity sub_reagents3 Substrate Quality Verified? reagents_solvents->sub_reagents3 Substrates protocol_review Step 4: Review Experimental Protocol sub_protocol1 Correct Order of Addition? protocol_review->sub_protocol1 Procedure sub_protocol2 Stoichiometry Accurate? protocol_review->sub_protocol2 Ratios conclusion Activity Restored / Problem Identified sub_catalyst3->reaction_conditions sub_conditions3->reagents_solvents sub_reagents3->protocol_review sub_protocol2->conclusion

Troubleshooting workflow for low TMPDA catalytic activity.

Frequently Asked Questions (FAQs)

Catalyst-Related Issues

Q1: How can I be sure my TMPDA is of sufficient purity for my reaction?

A1: The purity of TMPDA is crucial for its catalytic activity. Commercial grades are typically ≥99% pure.[1] For highly sensitive reactions, it is recommended to use a freshly opened bottle or to purify the catalyst by distillation before use. Impurities from synthesis, such as residual starting materials or byproducts, can interfere with the catalytic cycle.

Q2: What are the proper storage and handling procedures for TMPDA?

A2: TMPDA should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] It is hygroscopic and can absorb moisture and carbon dioxide from the atmosphere, which can reduce its basicity and, consequently, its catalytic activity. It is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2]

Q3: Can TMPDA degrade over time, and how would that affect its activity?

A3: Yes, like many amines, TMPDA can degrade over time, especially if not stored properly. Oxidation and reaction with atmospheric CO2 are potential degradation pathways. Degradation can lead to the formation of less basic or sterically hindered byproducts, which will reduce the catalytic efficiency. It is advisable to use fresh or recently purified TMPDA for optimal results.

Reaction Condition Issues

Q4: My polyurethane foam is curing too slowly. Could the TMPDA concentration be the issue?

A4: Yes, an insufficient concentration of TMPDA can lead to slow curing of polyurethane foam.[3] TMPDA acts as a catalyst for both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[4][5] Increasing the catalyst loading can accelerate the reaction, but excessive amounts can lead to scorching.[4] It is crucial to optimize the catalyst concentration for your specific formulation.

Table 1: Effect of Amine Catalyst Concentration on Polyurethane Foam Properties

Catalyst Concentration (pphp*)Cream Time (s)Gel Time (s)Tack-Free Time (s)Foam Rise Height (cm)
0.115709522
0.310557525
0.58456026

*pphp: parts per hundred parts of polyol. Data is illustrative and will vary with the specific formulation.

Q5: The Baylis-Hillman reaction is proceeding very slowly. What adjustments can I make?

A5: The Baylis-Hillman reaction is notoriously slow.[6] Several factors can be optimized to increase the reaction rate:

  • Catalyst Loading: Increasing the molar percentage of TMPDA can accelerate the reaction, although side reactions may also increase.

  • Solvent: The choice of solvent can have a significant impact. Protic solvents can sometimes accelerate the proton transfer step, which is often rate-limiting.

  • Temperature: Gently heating the reaction mixture can increase the rate, but this may also promote side reactions and should be done cautiously.

Reagent and Substrate Issues

Q6: How do impurities in my reagents affect the catalytic activity of TMPDA?

A6: TMPDA is a basic catalyst, and its activity is highly sensitive to the presence of acidic impurities in the reagents or solvents.[7] Acids will neutralize the amine, rendering it catalytically inactive. Water can also have a detrimental effect, particularly in reactions sensitive to moisture. Ensure all reagents and solvents are dry and free of acidic residues.

Diagram: Catalyst Inactivation by Acidic Impurities

Acid_Inactivation TMPDA TMPDA (Active Catalyst) (CH₃)₂N(CH₂)₃N(CH₃)₂ Inactive_Complex Protonated TMPDA (Inactive) [(CH₃)₂NH⁺(CH₂)₃N(CH₃)₂] A⁻ TMPDA->Inactive_Complex + H-A Acid Acidic Impurity (H-A) Acid->Inactive_Complex

Protonation of TMPDA by acidic impurities leads to inactivation.

Experimental Protocols

Protocol 1: Preparation of Flexible Polyurethane Foam

This protocol provides a general procedure for the preparation of a flexible polyurethane foam using TMPDA as a catalyst.

Materials:

  • Polyether polyol (e.g., Voranol 4730)

  • Toluene diisocyanate (TDI) (80/20 mixture of 2,4 and 2,6 isomers)

  • Deionized water

  • Silicone surfactant (e.g., Niax L-540)

  • This compound (TMPDA)

  • Stannous octoate (optional, as a co-catalyst)

Procedure:

  • In a disposable cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and TMPDA.

  • Mix the components thoroughly for 30 seconds using a high-speed mechanical stirrer.

  • Add the toluene diisocyanate (TDI) to the mixture and stir vigorously for 5-10 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to rise freely.

  • The foam will typically be tack-free within a few minutes. Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.

Table 2: Example Formulation for Flexible Polyurethane Foam

ComponentParts by Weight
Polyether Polyol100
Toluene Diisocyanate (TDI)45-55 (depending on desired index)
Water3.0 - 4.5
Silicone Surfactant1.0 - 1.5
TMPDA0.1 - 0.5
Stannous Octoate0.1 - 0.3
Protocol 2: Baylis-Hillman Reaction

This protocol outlines a general procedure for the Baylis-Hillman reaction between an aldehyde and an activated alkene catalyzed by TMPDA.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Activated alkene (e.g., methyl acrylate)

  • This compound (TMPDA)

  • Solvent (e.g., Dichloromethane, Acetonitrile, or neat)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq) and the activated alkene (1.5 eq).

  • Add the solvent (if not running neat).

  • Add TMPDA (0.1 - 0.3 eq) to the mixture with stirring.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from hours to several days.

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Influence of Catalyst on Baylis-Hillman Reaction Time

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
DABCO2012075
TMPDA 20 96 82
DBU204885

*Reaction conditions: Benzaldehyde (1 mmol), methyl acrylate (1.5 mmol), solvent (acetonitrile), room temperature. Data is illustrative.

References

safe handling and storage procedures for N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage requirements for N,N,N',N'-Tetramethyl-1,3-propanediamine (CAS No. 110-95-2), hereafter referred to as TMPDA. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with TMPDA?

A1: TMPDA is a flammable liquid and vapor.[1][2] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] Inhalation may cause respiratory irritation, and the substance can be toxic if inhaled.[1][4]

Q2: What personal protective equipment (PPE) is required when handling TMPDA?

A2: To ensure safety, a comprehensive selection of PPE is mandatory. This includes:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[5]

Q3: What are the proper storage conditions for TMPDA?

A3: TMPDA should be stored in a designated flammables area.[1][5] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] It is also recommended to store it under an inert atmosphere as it is air sensitive.[6] Keep away from heat, sparks, open flames, and hot surfaces.[5]

Q4: What materials are incompatible with TMPDA?

A4: TMPDA is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2][5][7]

Troubleshooting Guide

Scenario 1: Accidental Skin or Eye Contact

  • Issue: A researcher has accidentally splashed TMPDA on their skin or in their eyes.

  • Solution:

    • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

Scenario 2: Spill or Leak

  • Issue: A container of TMPDA has spilled in the laboratory.

  • Solution:

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[5]

    • Wear appropriate personal protective equipment (PPE), including respiratory protection.

    • Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[1][7]

    • Collect the absorbed material into a suitable, closed container for disposal.[1][7]

    • Use spark-proof tools during cleanup.[5][7]

Scenario 3: Inhalation Exposure

  • Issue: A researcher is feeling unwell after potentially inhaling TMPDA vapors.

  • Solution:

    • Immediately move the affected person to fresh air.[1][5]

    • If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[5]

    • Seek immediate medical attention.[5]

Quantitative Safety Data

PropertyValueReference
Flash Point31 °C (87.8 °F)[8]
Boiling Point145-146 °C[2][8]
Density0.779 g/mL at 25 °C[2][8]
Oral LD50 (Rabbit)620 mg/kg[2]
Dermal LD50 (Rat)1180 mg/kg[2]

Experimental Workflow: Safe Handling of TMPDA

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a well-ventilated area or chemical fume hood B->C Proceed to Handling D Ground and bond containers when transferring C->D I Spill Occurs C->I If Spill Occurs E Use spark-proof tools D->E F Store in a cool, dry, well-ventilated area E->F After Use G Keep container tightly closed F->G H Store in a flammables-area G->H J Evacuate & Ventilate I->J L First Aid as per SDS I->L K Use inert absorbent material J->K

Caption: Workflow for the safe handling and storage of TMPDA.

References

solubility of N,N,N',N'-Tetramethyl-1,3-propanediamine in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA). Below you will find guidance on its solubility in various organic solvents, troubleshooting tips for common experimental issues, and detailed experimental protocols.

Solubility of this compound

Data Presentation: Solubility of TMPDA in Common Organic Solvents

Solvent ClassSolventPolarityExpected SolubilityNotes
Polar Protic WaterHighVery SolubleThe lone pairs on the nitrogen atoms can accept hydrogen bonds from water molecules.[1]
MethanolHighMiscibleExpected to be fully miscible due to its polarity and ability to accept hydrogen bonds.
EthanolHighMiscibleGenerally soluble in alcohols.[2]
Polar Aprotic AcetoneMediumSolubleThe polar nature of the carbonyl group in acetone should facilitate the dissolution of the polar TMPDA.
AcetonitrileMediumSolubleShould be a suitable solvent due to its polarity.
Dimethylformamide (DMF)HighSolubleA highly polar aprotic solvent that is a good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)HighSolubleA highly polar aprotic solvent that is a good solvent for a wide range of substances.
Non-Polar TolueneLowSolubleThe alkyl backbone of TMPDA provides some non-polar character, likely allowing for solubility in aromatic hydrocarbons.
HexaneLowSparingly SolubleThe polarity of the amine groups may limit solubility in highly non-polar aliphatic hydrocarbons. Partial miscibility is possible.
Diethyl EtherLowSolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with TMPDA.
Chlorinated Dichloromethane (DCM)MediumSolubleA common solvent for a wide range of organic compounds.
ChloroformMediumSolubleSimilar to DCM, it is expected to be a good solvent for TMPDA.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My TMPDA appears cloudy or has formed a precipitate in my organic solvent. What could be the cause?

A1: Cloudiness or precipitation can be due to several factors:

  • Moisture Contamination: TMPDA is hygroscopic and can absorb moisture from the atmosphere. This can lead to the formation of hydrates that may be less soluble in certain organic solvents.

  • Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric carbon dioxide to form carbamates, which may precipitate.[1]

  • Low Temperature: The solubility of TMPDA may decrease at lower temperatures, leading to precipitation if the solution is close to saturation.

  • Solvent Purity: Impurities in the solvent could react with the TMPDA or alter the solvent's polarity, affecting solubility.

Q2: I am observing an unexpected color change when dissolving TMPDA. Should I be concerned?

A2: Pure this compound is a clear, colorless to light yellow liquid.[1] A significant color change upon dissolution could indicate:

  • Oxidation: Amines can be susceptible to oxidation, which can produce colored byproducts. This is more likely if the solvent has been stored improperly and contains peroxides (e.g., older ethers).

  • Reaction with Impurities: The TMPDA may be reacting with impurities in your solvent or on your glassware.

  • Light Sensitivity: While not highly reported for TMPDA, some amines can be light-sensitive.

Q3: Can I use TMPDA in reactions with acidic compounds?

A3: No, TMPDA is a base and will react with acids in an acid-base neutralization reaction. It is incompatible with strong acids, acid chlorides, and acid anhydrides.[1] This reaction is exothermic and can be vigorous.

Q4: How should I store my solutions of TMPDA in organic solvents?

A4: Solutions of TMPDA should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition, as TMPDA is a flammable liquid.[3]

Troubleshooting Guide

TroubleshootingWorkflow Troubleshooting TMPDA Solubility Issues start Start: Solubility Issue Encountered (e.g., cloudiness, precipitation, undissolved material) check_purity Step 1: Verify Purity - Check purity of TMPDA and solvent. - Use fresh, anhydrous solvent if possible. start->check_purity gentle_heating Step 2: Apply Gentle Heating & Agitation - Warm the solution gently (e.g., 30-40°C). - Use a magnetic stirrer or sonicator. check_purity->gentle_heating Purity Confirmed fail Issue Persists: Consult Further Resources - Review literature for specific applications. - Contact supplier for technical support. check_purity->fail Impurity Suspected increase_volume Step 3: Increase Solvent Volume - Add more solvent to decrease the concentration. gentle_heating->increase_volume Still Insoluble success Resolution: Solubility Achieved gentle_heating->success Dissolved cosolvent Step 4: Consider a Co-solvent - Add a small amount of a miscible co-solvent with a different polarity. increase_volume->cosolvent Still Insoluble increase_volume->success Dissolved check_compatibility Step 5: Review Chemical Compatibility - Ensure no reactive species are present (e.g., acids, oxidizing agents). cosolvent->check_compatibility Still Insoluble cosolvent->success Dissolved check_compatibility->success Compatibility Confirmed & Dissolved check_compatibility->fail Incompatibility Found

Caption: A logical workflow for troubleshooting common solubility issues encountered with this compound.

Experimental Protocols

Methodology for Determining the Solubility of this compound

This protocol outlines a general gravimetric method for determining the solubility of TMPDA in a given organic solvent.

Objective: To quantitatively determine the solubility of TMPDA in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (anhydrous, high purity)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Syringe with a solvent-resistant filter (e.g., PTFE)

  • Pre-weighed glass flasks

  • Analytical balance

  • Rotary evaporator or a gentle stream of inert gas

Procedure:

  • Sample Preparation: Add an excess amount of TMPDA to a known volume of the selected organic solvent in a glass vial. The excess TMPDA should be sufficient to ensure that a saturated solution is formed.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution becomes fully saturated.

  • Sample Withdrawal: After equilibration, stop the agitation and allow any undissolved TMPDA to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed glass flask.

    • Record the total mass of the flask and the solution.

    • Carefully evaporate the solvent using a rotary evaporator or by passing a gentle stream of inert gas over the solution in a fume hood.

    • Once the solvent is completely removed, re-weigh the flask containing the TMPDA residue.

  • Calculation:

    • Mass of dissolved TMPDA = (Mass of flask + residue) - (Mass of empty flask)

    • Mass of solvent = (Mass of flask + solution) - (Mass of flask + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved TMPDA / Mass of solvent) x 100

ExperimentalWorkflow Experimental Workflow for Solubility Determination start Start: Prepare Mixture (Excess TMPDA in known volume of solvent) equilibration Equilibration (e.g., 24h at constant temperature with agitation) start->equilibration settling Settling (Allow undissolved TMPDA to settle) equilibration->settling sampling Sample Withdrawal (Filter a known volume of the supernatant) settling->sampling weighing1 Initial Weighing (Weigh the sample in a pre-weighed flask) sampling->weighing1 evaporation Solvent Evaporation (Use rotary evaporator or inert gas stream) weighing1->evaporation weighing2 Final Weighing (Weigh the flask with TMPDA residue) evaporation->weighing2 calculation Calculation (Determine solubility in g/100g of solvent) weighing2->calculation end End: Solubility Data Obtained calculation->end

Caption: A step-by-step workflow for the experimental determination of the solubility of this compound.

References

minimizing byproduct formation in reactions with N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to byproduct formation when using TMPDA in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMPDA) and what are its primary applications?

This compound (CAS 110-95-2), also known as TMPDA, is a chelating diamine commonly used in organic synthesis as a catalyst, co-catalyst, or ligand.[1][2] Its primary applications include:

  • Catalyst in Polyurethane Foam Production: TMPDA is a highly effective catalyst for both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in the production of flexible and rigid polyurethane foams.

  • Ligand in Organometallic Chemistry: It is frequently used as a ligand to enhance the reactivity of organolithium reagents by breaking down their aggregates into more reactive monomeric or dimeric species.

  • Catalyst in Baylis-Hillman Reactions: TMPDA can be used as a nucleophilic catalyst in the Baylis-Hillman reaction to form α-methylene-β-hydroxy carbonyl compounds.[1]

Q2: What are the common types of byproducts observed in reactions involving TMPDA?

While specific byproducts are highly dependent on the reaction conditions and substrates, some general classes of side products can be anticipated:

  • Degradation of TMPDA: Under certain conditions, particularly at elevated temperatures or in the presence of strong bases, TMPDA can undergo degradation, most notably through a Hofmann-like elimination.

  • Side Reactions with Substrates or Reagents: As a nucleophilic and basic reagent, TMPDA can potentially react with electrophilic starting materials, intermediates, or reagents, leading to the formation of undesired adducts.

  • Oligomerization/Polymerization: In polymerization reactions, improper control of reaction conditions when using TMPDA as a catalyst can lead to the formation of oligomers or polymers with undesirable molecular weights or properties.

Q3: How can I minimize the degradation of TMPDA during my reaction?

Minimizing the degradation of TMPDA is crucial for achieving high yields and product purity. Key strategies include:

  • Temperature Control: Avoid excessive reaction temperatures, as this can promote thermal degradation pathways like Hofmann elimination.

  • Stoichiometry: Use the minimum effective concentration of TMPDA. Catalytic amounts are often sufficient.

  • pH Control: In aqueous or protic media, maintaining an appropriate pH can prevent side reactions. TMPDA is a base, and its reactivity can be modulated by pH.

  • Inert Atmosphere: For sensitive reactions, such as those involving organometallic reagents, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of both the reagents and TMPDA.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Unexpected Amine Byproducts

Possible Cause: Degradation of TMPDA via Hofmann-like elimination. This is more likely to occur at elevated temperatures and in the presence of strong bases. The degradation of TMPDA can lead to the formation of N,N,N'-trimethyl-1,3-propanediamine and propene, or other elimination products.

Troubleshooting Steps:

  • Reaction Temperature: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time.

  • Catalyst Loading: Reduce the concentration of TMPDA to the minimum required for efficient catalysis.

  • Alternative Catalysts: If temperature reduction is not feasible, consider using a more thermally stable amine catalyst.

  • Analysis: Use techniques like GC-MS to identify the amine byproducts in your crude reaction mixture to confirm if they are fragments of TMPDA.

Logical Workflow for Troubleshooting TMPDA Degradation

start Low Yield and/or Unexpected Amine Byproducts check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Action: Lower reaction temperature and/or extend reaction time. check_temp->lower_temp Yes check_conc Is TMPDA used in stoichiometric amounts? check_temp->check_conc No analyze Analyze crude mixture by GC-MS to identify byproducts. lower_temp->analyze reduce_conc Action: Reduce TMPDA to catalytic amounts (e.g., 1-10 mol%). check_conc->reduce_conc Yes consider_alt Consider alternative, more thermally stable amine catalysts. check_conc->consider_alt No reduce_conc->analyze consider_alt->analyze end Problem Resolved analyze->end

Caption: Troubleshooting workflow for TMPDA degradation.

Issue 2: Formation of Adducts between TMPDA and Electrophiles

Possible Cause: TMPDA is a nucleophile and can react with highly electrophilic starting materials or intermediates. This is more likely if the desired reaction is slow, allowing for side reactions to occur.

Troubleshooting Steps:

  • Order of Addition: Add TMPDA to the reaction mixture after the more reactive electrophile has been consumed or in a manner that minimizes its direct contact with high concentrations of the electrophile.

  • Solvent Effects: The choice of solvent can influence the nucleophilicity of TMPDA. In some cases, a less polar solvent may reduce its reactivity towards undesired electrophiles.

  • Sterically Hindered Analogues: If available, consider using a more sterically hindered diamine to reduce its nucleophilicity while retaining its catalytic activity.

Data Presentation

Table 1: General Troubleshooting Strategies for Minimizing Byproduct Formation with TMPDA

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature for the reaction.Reduces the rate of thermal degradation of TMPDA (e.g., Hofmann elimination).
Concentration Use the minimum catalytic amount necessary (typically 1-10 mol%).Minimizes the potential for side reactions and simplifies purification.
Purity of TMPDA Use high-purity TMPDA. Consider distillation or other purification methods if impurities are suspected.Impurities in the catalyst can lead to unpredictable side reactions and lower yields.
Solvent Choose a solvent that is inert to the reaction conditions and reagents. Avoid protic solvents if possible.Protic solvents can participate in acid-base chemistry with TMPDA and affect its catalytic activity.
Atmosphere For sensitive reactions, use an inert atmosphere (N₂ or Ar).Prevents oxidation of TMPDA and other reaction components.
Order of Addition Add TMPDA to the reaction mixture in a controlled manner.Can prevent undesired reactions with highly reactive species.

Experimental Protocols

Protocol: General Procedure for a TMPDA-Catalyzed Reaction (Illustrative Example)

This protocol provides a general framework. Specific conditions should be optimized for each reaction.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Purify solvents by passing them through an activated alumina column or by distillation from an appropriate drying agent.

    • If necessary, distill TMPDA under reduced pressure to remove any impurities.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate and the solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add the other reagents to the reaction mixture.

    • In a separate syringe, prepare a solution of TMPDA in the reaction solvent.

    • Add the TMPDA solution dropwise to the reaction mixture over a period of 5-10 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organolithium reactions).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Signaling Pathway (Logical Relationship): Potential Fate of TMPDA in a Reaction

TMPDA TMPDA CatalyticCycle Desired Catalytic Cycle TMPDA->CatalyticCycle Productive Pathway Degradation Degradation (e.g., Hofmann Elimination) TMPDA->Degradation Unproductive Pathway (High Temp/Strong Base) AdductFormation Adduct Formation with Electrophiles TMPDA->AdductFormation Unproductive Pathway (Excess Electrophile) DesiredProduct Desired Product CatalyticCycle->DesiredProduct Byproducts Byproducts Degradation->Byproducts AdductFormation->Byproducts

Caption: Potential reaction pathways for TMPDA.

References

Validation & Comparative

A Head-to-Head Comparison: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) vs. N,N,N',N'-tetramethylethylenediamine (TMEDA) as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and catalysis, the selection of an appropriate catalyst or ligand is paramount to achieving desired reaction outcomes. Among the plethora of available options, bidentate tertiary amines play a crucial role in a wide array of reactions. This guide provides a detailed, data-driven comparison of two prominent bidentate amines: N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst selection.

Physicochemical and Catalytic Properties

Both TMPDA and TMEDA are chelating diamines, but their structural differences—a three-carbon (propane) backbone for TMPDA versus a two-carbon (ethane) backbone for TMEDA—lead to distinct physicochemical properties and, consequently, different catalytic behaviors. These differences are particularly evident in their chelation geometry, basicity, and steric profiles.

PropertyThis compound (TMPDA)N,N,N',N'-tetramethylethylenediamine (TMEDA)
CAS Number 110-95-2[1][2]110-18-9[3]
Molecular Formula C₇H₁₈N₂[1]C₆H₁₆N₂[3]
Molecular Weight 130.23 g/mol [1]116.21 g/mol [3]
Boiling Point 145-146 °C[2]120-122 °C[4][5]
Density 0.779 g/mL at 25 °C[2]0.775 g/mL at 20 °C[4][5]
pKa Not readily available10.40, 8.26 (at 25°C)[4]
Chelate Ring Size 6-membered5-membered
Typical Chelate "Bite" Angle Larger, more flexible~90°, more rigid

Performance in Key Applications

The catalytic performance of TMPDA and TMEDA is highly dependent on the specific reaction. TMEDA is extensively utilized in organometallic chemistry, particularly with organolithium reagents, while TMPDA has found a strong niche in polyurethane foam production.

Organolithium Reactions

TMEDA is a cornerstone in organolithium chemistry due to its exceptional ability to deaggregate organolithium reagents.[6] Organolithium compounds often exist as large, less reactive clusters. TMEDA chelates the lithium ions, breaking down these aggregates into smaller, more reactive species, which significantly enhances reaction rates and yields.[6]

G cluster_0 Aggregated (Less Reactive) cluster_1 Deaggregation cluster_2 Deaggregated (More Reactive) (RLi)n (RLi)n (e.g., n=4, 6) TMEDA TMEDA (RLi)n->TMEDA + TMEDA TMEDA_RLi TMEDA•(RLi)m (e.g., m=1, 2) TMEDA->TMEDA_RLi Forms Complex

Polyurethane Foam Production

TMPDA is a highly effective catalyst in the production of polyurethane foams. It is known for its ability to balance the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). This balance is crucial for achieving the desired foam properties, such as cell structure, density, and cure time.

While direct comparative data with TMEDA in this application is scarce, the industry preference for TMPDA and its derivatives in many polyurethane formulations highlights its specialized efficacy.

Baylis-Hillman Reaction

Both TMPDA and TMEDA can catalyze the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[2][4] The reaction mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene, followed by the addition to the aldehyde.

baylis_hillman Aldehyde Aldehyde (R'-CHO) Adduct Baylis-Hillman Adduct Alkene Activated Alkene (CH₂=CH-EWG) Zwitterion Zwitterionic Intermediate Catalyst Amine Catalyst (TMPDA or TMEDA) Catalyst->Alkene Nucleophilic Addition Zwitterion->Aldehyde Addition to Aldehyde Adduct->Catalyst Catalyst Regeneration

While both amines are effective, the choice between them may depend on the specific substrates and desired reaction kinetics.

Experimental Protocols

Ortho-Lithiation of N,N-Dimethyl-p-toluidine using n-BuLi/TMEDA

This protocol is adapted from a procedure described by Hauser and co-workers and demonstrates the use of TMEDA in a directed metallation reaction.

Materials:

  • N,N-Dimethyl-p-toluidine

  • Anhydrous hexane

  • n-Butyllithium (n-BuLi) in hexane

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Benzophenone

  • Anhydrous diethyl ether

  • Acetic acid

  • 5% Hydrochloric acid

  • 10% Sodium hydroxide

Procedure:

  • A solution of 8.8 g (0.076 mole) of TMEDA in 40 mL of anhydrous hexane is added to a dropping funnel, followed by a hexane solution containing 0.076 mole of n-BuLi.

  • The resulting solution, which becomes warm as the organolithium-diamine complex forms, is allowed to stand for 15 minutes.

  • The n-BuLi/TMEDA solution is then added dropwise over 15-20 minutes to a stirred solution of N,N-dimethyl-p-toluidine in hexane at room temperature.

  • The reaction mixture is stirred for an additional 4 hours.

  • A solution of 13.8 g (0.0758 mole) of benzophenone in 40 mL of anhydrous diethyl ether is added dropwise to the reaction mixture over 20 minutes.

  • The resulting deep-green solution is stirred for an additional 20 minutes and then quenched by pouring it into a vigorously stirred solution of 12 g (0.20 mole) of acetic acid in 30 mL of ether.

  • The product is isolated through successive extractions with water and 5% hydrochloric acid, followed by basification of the aqueous extracts with 10% sodium hydroxide and subsequent workup.

General Procedure for Polyurethane Foam Production

This is a general procedure illustrating the components involved in polyurethane foam formation where an amine catalyst like TMPDA would be used.[7][8]

Materials:

  • Polyol (e.g., polypropylene glycol)

  • Diisocyanate (e.g., toluene diisocyanate - TDI, or methylene diphenyl diisocyanate - MDI)

  • Amine catalyst (e.g., TMPDA)

  • Surfactant (typically silicone-based)

  • Blowing agent (e.g., water)

Procedure:

  • The polyol, amine catalyst, surfactant, and blowing agent are pre-mixed to form the "B-side" or resin blend. The specific amounts of each component are carefully controlled to achieve the desired foam properties. The amine catalyst is typically used at a concentration of 0.1 to 5.0 percent of the formulation.[7]

  • The diisocyanate, or "A-side," is stored separately.

  • The A-side and B-side are rapidly and thoroughly mixed in the desired ratio.

  • The mixture is immediately poured into a mold or onto a surface.

  • The gelling and blowing reactions proceed, causing the mixture to expand and solidify into a foam. The cure time will depend on the formulation and the catalytic activity of the chosen amine.

Summary and Conclusion

comparison_summary cluster_TMEDA TMEDA cluster_TMPDA TMPDA Start Catalyst Selection TMEDA_node Key Feature: Strong Chelator for Small Cations (e.g., Li⁺) Forms 5-membered chelate ring Start->TMEDA_node TMPDA_node Key Feature: Flexible, larger bite angle Forms 6-membered chelate ring Start->TMPDA_node TMEDA_app Primary Applications: - Organolithium Reactions - Polymerization - Metal Complexation TMEDA_node->TMEDA_app TMEDA_adv Advantages: - High efficiency in deaggregating RLi - Enhances reactivity and yield in lithiations TMEDA_app->TMEDA_adv TMPDA_app Primary Applications: - Polyurethane Foam Production - Baylis-Hillman Reactions TMPDA_node->TMPDA_app TMPDA_adv Advantages: - Potent catalyst for PU foams - Balances gelling and blowing reactions TMPDA_app->TMPDA_adv

This compound (TMPDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) are both versatile bidentate amine catalysts, but their optimal applications differ significantly due to their structural nuances.

TMEDA is the catalyst of choice for reactions involving organolithium reagents, where its ability to break down aggregates leads to substantial improvements in reactivity and yield. Its well-defined coordination chemistry also makes it a valuable ligand in a variety of organometallic processes.

TMPDA , with its more flexible six-membered chelate ring, has demonstrated superior performance in specific applications such as the catalysis of polyurethane foam production, where it provides an excellent balance between the critical gelling and blowing reactions.

The selection between TMPDA and TMEDA should, therefore, be guided by the specific requirements of the chemical transformation. For organolithium-mediated reactions, TMEDA is the well-established and highly effective choice. For polyurethane foam catalysis and potentially other reactions where a larger, more flexible chelate ring is advantageous, TMPDA presents a powerful alternative. Further head-to-head studies in a broader range of reactions would be beneficial to fully elucidate the catalytic potential of both of these important diamines.

References

A Comparative Guide to N,N,N',N'-Tetramethyl-1,3-propanediamine and Other Diamine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions, the choice of ligand plays a pivotal role in determining reaction efficiency, selectivity, and overall success. Among the various classes of ligands, diamines have emerged as simple, cost-effective, and highly effective promoters, especially in copper-catalyzed transformations. This guide provides an objective comparison of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) with other commonly employed diamine ligands, such as N,N,N',N'-Tetramethylethylenediamine (TMEDA) and ethylenediamine (en). The comparison is supported by experimental data to aid researchers in selecting the optimal ligand for their specific applications.

Introduction to Diamine Ligands in Catalysis

Diamine ligands are bidentate chelating agents that coordinate to a metal center through two nitrogen atoms. This chelation creates a stable metal-ligand complex, which can enhance the catalytic activity of the metal. The structure of the diamine ligand, particularly the length of the alkyl chain connecting the two nitrogen atoms and the substituents on the nitrogen atoms, significantly influences the properties of the resulting catalyst.

The formation of a five- or six-membered chelate ring is a key feature of these ligands. Ethylenediamine-based ligands, such as TMEDA, form a thermodynamically favored five-membered ring with the metal center. In contrast, 1,3-propanediamine derivatives like TMPDA form a six-membered ring. The subtle difference in ring size can impact the bite angle of the ligand, which in turn affects the steric and electronic environment around the metal center, influencing the catalytic activity and selectivity of the reaction.

Profile of this compound (TMPDA)

This compound, also known as TMPDA, is a tertiary amine featuring two dimethylamino groups connected by a three-carbon (propane) backbone. This structure allows it to act as a bidentate ligand, forming a six-membered chelate ring with metal ions.

Key Properties of TMPDA:

  • Molecular Formula: C₇H₁₈N₂

  • Molar Mass: 130.23 g/mol

  • Appearance: Colorless liquid

  • Boiling Point: 145 °C

  • Density: 0.779 g/mL at 25 °C

TMPDA is utilized as a ligand in various metal-catalyzed reactions and also finds applications as a catalyst in polyurethane foam production and as a reagent in organic synthesis.

Comparative Performance Analysis

The efficacy of a diamine ligand is often evaluated in the context of a specific chemical transformation. Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, provide a valuable platform for comparing the performance of different diamine ligands. In these reactions, the ligand's role is to stabilize the copper catalyst, prevent catalyst aggregation, and facilitate the catalytic cycle.

While direct side-by-side comparative studies detailing the performance of TMPDA against TMEDA and ethylenediamine under identical conditions are not extensively documented in a single source, a review of the literature on copper-catalyzed amination of aryl halides provides valuable insights. Generally, N,N'-dimethylated diamines are favored as they tend to provide higher reaction rates and prevent undesired N-arylation of the ligand itself. The cost-effectiveness of the ethylenediamine backbone often makes TMEDA a preferred choice.

The following table summarizes a hypothetical comparison based on general observations from the literature for a copper-catalyzed amination of an aryl bromide with a secondary amine.

LigandStructureChelate Ring SizeRelative Reaction RateTypical YieldNotes
This compound (TMPDA) (CH₃)₂N(CH₂)₃N(CH₃)₂6-memberedModerate to HighGood to ExcellentThe larger chelate ring may offer different steric and electronic properties compared to TMEDA.
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (CH₃)₂N(CH₂)₂N(CH₃)₂5-memberedHighExcellentWidely used due to the stability of the 5-membered chelate ring and its commercial availability.[1]
Ethylenediamine (en) H₂N(CH₂)₂NH₂5-memberedModerateGoodProne to N-arylation as a side reaction, which can reduce the efficiency of the desired transformation.

Key Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation of Amines

The following is a general experimental protocol for the copper-catalyzed amination of an aryl bromide, which can be adapted to compare the performance of different diamine ligands.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Diamine ligand (TMPDA, TMEDA, or ethylenediamine) (0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), the chosen diamine ligand (0.1 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

Synthesis of this compound (TMPDA)

A reported method for the synthesis of TMPDA involves the reaction of 1,3-propanediol with dimethylamine in the presence of a catalyst.

Materials:

  • 1,3-Propanediol

  • Dimethylamine

  • Hydrogen gas

  • Cu-Co-Ni/Al₂O₃ catalyst

Procedure:

  • 1,3-Propanediol and dimethylamine are mixed with hydrogen gas.

  • The mixture is heated and passed through a fixed-bed reactor containing a Cu-Co-Ni/Al₂O₃ catalyst.

  • The reaction is carried out under controlled pressure and temperature.

  • The product stream is then cooled, and the TMPDA is separated from the unreacted starting materials and byproducts through condensation and gas-liquid separation.

Visualizing Ligand-Metal Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams generated using the DOT language illustrate the chelation of a metal ion by different diamine ligands and a typical experimental workflow.

Chelation cluster_TMEDA TMEDA Chelation (5-membered ring) cluster_TMPDA TMPDA Chelation (6-membered ring) M M+ N1 N M->N1 N2 N M->N2 C1 C N1->C1 C2 C C1->C2 C2->N2 M2 M+ N3 N M2->N3 N4 N M2->N4 C3 C N3->C3 C4 C C3->C4 C5 C C4->C5 C5->N4

Caption: Chelation of a metal ion by TMEDA and TMPDA.

Workflow A 1. Add Reactants & Catalyst (Aryl Halide, Amine, CuI, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Solvent B->C D 4. Heat Reaction Mixture C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Work-up (Cool, Dilute, Filter) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: Experimental workflow for C-N cross-coupling.

Conclusion

The selection of a diamine ligand for a metal-catalyzed reaction is a critical parameter that can significantly influence the outcome. While N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a widely used and effective ligand due to the stability of the five-membered chelate ring it forms, this compound (TMPDA) presents a viable alternative with a six-membered chelate ring, which can offer different steric and electronic properties. The choice between TMPDA, TMEDA, and other diamine ligands will ultimately depend on the specific substrates, reaction conditions, and desired outcome. For reactions involving primary or secondary diamines like ethylenediamine, potential side reactions such as N-arylation of the ligand should be considered. This guide provides a foundational understanding and practical protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Validating the Purity of N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and starting materials is a cornerstone of reliable and reproducible research. N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a versatile diamine used as a ligand, catalyst, and precursor in various chemical syntheses, is no exception. Ensuring its purity is critical for reaction efficiency, product quality, and the avoidance of unwanted side reactions.

This guide provides a comprehensive comparison of the primary analytical methods for validating the purity of this compound. We will delve into the principles, performance characteristics, and detailed experimental protocols for Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Acid-Base Titration, and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput needs. The following table summarizes the key performance characteristics of the most common methods for TMPDA analysis.

ParameterGas Chromatography (GC-FID)Quantitative NMR (¹H-qNMR)Acid-Base TitrationHigh-Performance Liquid Chromatography (HPLC-UV/ELSD)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.The signal intensity of a specific nucleus is directly proportional to the molar concentration of the analyte.Neutralization of the basic amine groups with a standardized acid.Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Information Provided Purity (area percent), detection of volatile impurities.Absolute purity (mol/mol %), structural confirmation, identification and quantification of impurities with protons.Total basicity (purity as a base).Purity (area percent), detection of non-volatile and UV-active impurities.
Typical Accuracy 98.5-101.5%99.0-101.0%98.0-102.0%98.5-101.5%
Typical Precision (%RSD) < 1.0%< 0.5%< 2.0%< 1.5%
Limit of Quantification (LOQ) ~0.01%~0.1%Not applicable for impurity profiling~0.05%
Advantages High resolution for volatile impurities, robust, and widely available.Primary ratio method, highly accurate and precise, provides structural information, requires no specific reference standard for the analyte.Simple, cost-effective, and provides a direct measure of the total base content.Versatile for a wide range of impurities, including non-volatile ones, high sensitivity with appropriate detectors.
Limitations Requires volatile and thermally stable analytes; may require derivatization for polar amines.Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard, higher instrument cost.Non-specific (titrates all bases), not suitable for detecting neutral or acidic impurities.May require derivatization for non-UV active compounds, can be more complex to develop methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for determining the purity of TMPDA and identifying any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Autosampler.

Reagents:

  • This compound (TMPDA) sample.

  • Dichloromethane (DCM), analytical grade.

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the TMPDA sample and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated based on the area percent of the main TMPDA peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh TMPDA dissolve Dissolve in DCM weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

GC-FID Analysis Workflow
Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide a highly accurate determination of TMPDA purity without the need for a TMPDA reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound (TMPDA) sample.

  • A certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the TMPDA sample into a vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

      • A 90° pulse angle.

      • A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of TMPDA (e.g., the methylene protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement mass_analyte Mass of TMPDA calculation Purity Calculation Formula mass_analyte->calculation mass_is Mass of Internal Standard mass_is->calculation purity_is Purity of Internal Standard purity_is->calculation mw_analyte MW of TMPDA mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation integral_analyte Integral of TMPDA Signal integral_analyte->calculation protons_analyte Number of Protons (TMPDA) protons_analyte->calculation integral_is Integral of IS Signal integral_is->calculation protons_is Number of Protons (IS) protons_is->calculation purity_result Absolute Purity (% w/w) calculation->purity_result

qNMR Purity Calculation Logic
Acid-Base Titration

This method determines the total basicity of the sample, which is a direct measure of the TMPDA content, assuming no other basic impurities are present.

Instrumentation:

  • Autotitrator with a pH electrode or a manual titration setup with a burette.

  • Analytical balance.

Reagents:

  • This compound (TMPDA) sample.

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

  • Deionized water or a suitable non-aqueous solvent (e.g., isopropanol).

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the TMPDA sample into a beaker.

  • Titration:

    • Dissolve the sample in 50 mL of deionized water (or isopropanol).

    • Titrate the solution with the standardized 0.1 M HCl.

    • Record the volume of titrant required to reach the equivalence point. Since TMPDA is a diamine, there will be two equivalence points. The second equivalence point is typically used for the calculation.

  • Data Analysis: The purity is calculated based on the volume of HCl consumed, its concentration, and the mass of the sample.

    Purity (% w/w) = (V_HCl * M_HCl * MW_TMPDA) / (2 * m_sample) * 100

    Where:

    • V_HCl = Volume of HCl at the second equivalence point (in L)

    • M_HCl = Molarity of HCl

    • MW_TMPDA = Molecular weight of TMPDA

    • m_sample = mass of the sample (in g)

    • The factor of 2 accounts for the two basic nitrogen atoms in TMPDA.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for detecting a wide range of impurities, particularly those that are less volatile or have a UV chromophore. For amines like TMPDA that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization might be necessary for sensitive detection.

Instrumentation:

  • HPLC system with a UV or ELSD detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • This compound (TMPDA) sample.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (for MS compatibility) or another suitable buffer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the TMPDA sample and dissolve it in 10 mL of the mobile phase.

  • HPLC Conditions (Isocratic):

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 ACN:Water). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV: Low wavelength (e.g., 210 nm).

      • ELSD: Drift tube temperature and nebulizer gas pressure should be optimized.

  • Data Analysis: The purity is determined by the area percent of the TMPDA peak relative to the total peak area.

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control where high throughput and detection of volatile impurities are key, Gas Chromatography is a robust and reliable choice. When the highest accuracy and precision are required, and for the definitive quantification of the primary component, qNMR is the superior method as it is a primary ratio technique. Acid-base titration offers a simple and cost-effective way to determine the total base content, which is often a sufficient purity measure for synthesis applications. HPLC is particularly valuable for identifying non-volatile or UV-active impurities that would be missed by GC.

For comprehensive characterization and validation, a combination of these methods is often employed. For instance, GC or HPLC can be used to profile impurities, while qNMR or titration provides an accurate assay of the main component. By understanding the strengths and limitations of each technique, researchers can confidently select the appropriate analytical strategy to ensure the quality and purity of their this compound.

Spectroscopic Analysis for Confirmation of N,N,N',N'-Tetramethyl-1,3-propanediamine Coordination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques used to confirm the coordination of the bidentate ligand N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) to a metal center. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the synthesis and characterization of novel metal-based compounds.

Introduction to TMPDA Coordination

This compound is a versatile chelating ligand that forms stable complexes with a variety of metal ions. The coordination of TMPDA to a metal center occurs through the lone pair of electrons on each of the two nitrogen atoms, forming a six-membered chelate ring. Confirmation of this coordination is crucial for understanding the structure and reactivity of the resulting complex and is typically achieved through a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the expected shifts and changes in the spectroscopic signatures of TMPDA upon coordination to a metal center. These changes are the primary evidence for successful complexation.

Infrared (IR) Spectroscopy

Coordination of TMPDA to a metal center induces changes in the vibrational frequencies of the C-N and C-H bonds. A key indicator of coordination is the appearance of new bands in the far-IR region corresponding to metal-ligand (M-N) stretching vibrations.

Vibrational Mode Free TMPDA (cm⁻¹) (Typical) Coordinated TMPDA (cm⁻¹) (Typical) Reason for Shift
C-N Stretch1150 - 1250Shift to lower or higher frequencyCoordination alters the electron density around the nitrogen atoms, affecting the C-N bond strength.
CH₂ Rocking~800Shift upon coordinationChanges in the conformational freedom of the propane backbone upon chelation.
M-N StretchNot Present400 - 600Formation of a new coordinate bond between the metal and the nitrogen atoms of TMPDA.[1]

Note: The exact positions of the M-N stretching bands are dependent on the specific metal ion and the overall geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of TMPDA. The chemical shifts of the protons and carbon atoms in the vicinity of the nitrogen donors are particularly sensitive to the coordination event.

¹H NMR Chemical Shifts (ppm)

Proton Assignment Free TMPDA (CDCl₃) (Typical) [2]Coordinated TMPDA (Typical) Reason for Shift
N-CH~2.22Downfield shift (δ > 2.22)Deshielding effect due to the donation of electron density from the nitrogen to the metal center.
N-CH ₂-~2.30Downfield shift (δ > 2.30)Deshielding effect propagated through the carbon backbone.
-CH₂-CH ₂-CH₂-~1.64Shift upon coordinationConformational changes in the six-membered chelate ring upon coordination.

¹³C NMR Chemical Shifts (ppm)

Carbon Assignment Free TMPDA (CDCl₃) (Typical) [3]Coordinated TMPDA (Typical) Reason for Shift
N-C H₃~45Downfield shiftElectron density withdrawal from the nitrogen atom affects the shielding of the attached methyl carbons.
N-C H₂-~57Downfield shiftSimilar deshielding effect as seen in the methyl carbons.
-CH₂-C H₂-CH₂-~25Shift upon coordinationChanges in the electronic environment and geometry of the chelate ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy

For transition metal complexes, UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the metal center. The coordination of TMPDA influences the energy of these orbitals, leading to characteristic absorption bands.

Type of Transition Wavelength Range (nm) (Typical) Significance
d-d transitions400 - 800The position and intensity of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral) and the ligand field strength of TMPDA.[4]
Charge Transfer (CT)200 - 400Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can provide further evidence of coordination and electronic communication between the ligand and the metal.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of a metal-TMPDA complex.

General Synthesis of a Metal-TMPDA Complex
  • Dissolution: Dissolve the metal salt (e.g., a metal chloride or perchlorate) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Ligand Addition: To the stirred metal salt solution, add a stoichiometric amount of this compound dropwise. The molar ratio of metal to ligand will depend on the desired coordination number.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The formation of a precipitate may indicate product formation.

  • Isolation: Isolate the product by filtration.

  • Purification: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent.

Spectroscopic Characterization
  • IR Spectroscopy:

    • Prepare a sample by either creating a KBr pellet containing a small amount of the complex or by obtaining the spectrum of a mull (e.g., Nujol).

    • Record the spectrum over the range of 4000-400 cm⁻¹. For analysis of M-N bonds, extend the range to 200 cm⁻¹ if possible.

    • Compare the spectrum of the complex to that of the free TMPDA ligand to identify shifts in characteristic bands and the appearance of new M-N stretching vibrations.

  • NMR Spectroscopy:

    • Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the chemical shifts of the complex to those of the free TMPDA ligand to identify coordination-induced shifts.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

    • Record the absorption spectrum over a range of 200-800 nm.

    • Identify the wavelengths of maximum absorbance (λ_max) corresponding to d-d and charge transfer transitions.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the coordination of TMPDA using the spectroscopic methods described.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation of Coordination S Synthesize Metal-TMPDA Complex IR IR Spectroscopy S->IR Analyze Vibrational Modes NMR NMR Spectroscopy (¹H & ¹³C) S->NMR Analyze Chemical Shifts UVVis UV-Vis Spectroscopy S->UVVis Analyze Electronic Transitions Confirm Coordination Confirmed IR->Confirm Observe M-N Stretch & Ligand Band Shifts NMR->Confirm Observe Downfield Shifts of Ligand Protons/Carbons UVVis->Confirm Observe d-d Transitions & Charge Transfer Bands

Caption: Workflow for the spectroscopic confirmation of TMPDA coordination.

Conclusion

The coordination of this compound to a metal center can be unequivocally confirmed through a combination of IR, NMR, and UV-Vis spectroscopic techniques. By comparing the spectra of the synthesized complex with that of the free ligand, researchers can identify characteristic shifts and new spectral features that serve as definitive evidence of successful coordination. The methodologies and comparative data presented in this guide provide a solid foundation for the characterization of novel metal-TMPDA complexes in various fields of chemical and pharmaceutical research.

References

alternative catalysts to N,N,N',N'-Tetramethyl-1,3-propanediamine in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in polymerization, this guide offers an objective comparison of catalyst performance, supported by experimental data. We will delve into two prominent alternatives, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-dimethylaminoethyl)amine (Me6TREN), in the context of Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers.

This guide will provide a detailed analysis of their catalytic activity, control over polymer characteristics, and the experimental conditions required for their successful implementation.

Performance Comparison of Amine Catalysts in ATRP

The selection of a suitable amine ligand is critical in copper-mediated ATRP as it significantly influences the catalyst activity and the degree of control over the polymerization process. The following tables summarize the performance of PMDETA and Me6TREN in the polymerization of various monomers, highlighting key parameters such as monomer conversion, molecular weight (Mn), and polydispersity index (PDI).

Table 1: Performance of PMDETA in ATRP of Various Monomers

MonomerInitiator[M]₀:[I]₀:[Cu(I)]₀:[PMDETA]₀SolventTemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )Mn,th ( g/mol )PDI (Mw/Mn)
Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrate (EBiB)200:1:1:1Toluene9049519,50020,1001.15
Styrene (St)1-Phenylethyl bromide (1-PEBr)100:1:1:1Bulk1106929,60010,1001.10
n-Butyl Acrylate (nBA)Methyl 2-bromopropionate (MBP)200:1:0.5:1Anisole6028522,00023,1001.20

Table 2: Performance of Me6TREN in ATRP of Various Monomers

MonomerInitiator[M]₀:[I]₀:[Cu(I)]₀:[Me6TREN]₀SolventTemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )Mn,th ( g/mol )PDI (Mw/Mn)
Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrate (EBiB)200:1:0.1:0.1Anisole2519820,00020,5001.09
Styrene (St)1-Phenylethyl bromide (1-PEBr)100:1:0.1:0.1Toluene904959,80010,4001.08
Methyl Acrylate (MA)Methyl 2-bromopropionate (MBP)200:1:0.05:0.05Acetonitrile250.59918,50018,7001.07

Note: Data is compiled and adapted from multiple sources.[1][2][3] Conditions and results may vary based on specific experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the polymerization of methyl methacrylate (MMA) using PMDETA and Me6TREN as ligands in Cu-mediated ATRP.

Protocol 1: ATRP of Methyl Methacrylate (MMA) using CuBr/PMDETA

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), ligand

  • Anisole, solvent

  • Nitrogen gas (high purity)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is purged with nitrogen for 15 minutes.

  • Deoxygenated MMA (2.0 g, 20 mmol), EBiB (19.5 mg, 0.1 mmol), and anisole (2 mL) are added to the flask via degassed syringes.

  • PMDETA (17.3 mg, 0.1 mmol) is then injected into the reaction mixture.

  • The flask is immersed in a preheated oil bath at 90 °C and stirred for the desired reaction time.

  • Samples are withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight by size exclusion chromatography (SEC).

  • The polymerization is terminated by cooling the flask in an ice bath and exposing the contents to air. The mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

  • The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum.

Protocol 2: ATRP of Methyl Methacrylate (MMA) using CuBr/Me6TREN

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • Tris(2-dimethylaminoethyl)amine (Me6TREN), ligand

  • Anisole, solvent

  • Nitrogen gas (high purity)

Procedure:

  • In a Schlenk flask with a magnetic stir bar, CuBr (1.4 mg, 0.01 mmol) is added.

  • The flask is sealed, and the atmosphere is deoxygenated by three freeze-pump-thaw cycles.

  • Degassed MMA (2.0 g, 20 mmol), EBiB (19.5 mg, 0.1 mmol), and anisole (2 mL) are added via syringe.

  • Me6TREN (2.3 mg, 0.01 mmol) is then injected into the stirred solution.

  • The reaction is carried out at room temperature (25 °C).

  • Monitoring of the reaction and termination are performed as described in Protocol 1.

Mechanistic Overview and Visualizations

The underlying mechanism for both PMDETA and Me6TREN in ATRP is the reversible activation and deactivation of the growing polymer chain by a copper complex. The amine ligand plays a crucial role in solubilizing the copper salt and tuning the redox potential of the Cu(I)/Cu(II) couple, which in turn governs the polymerization kinetics and control.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

The efficiency of the catalyst is determined by the equilibrium between the activation (ka) and deactivation (kd) steps. A fast deactivation rate relative to propagation (kp) is essential to maintain a low concentration of propagating radicals, thereby minimizing termination reactions and ensuring a controlled polymerization.

Experimental_Workflow start Start prep Prepare Reactants (Monomer, Initiator, Solvent) start->prep deoxygenate Deoxygenate Mixture (N2 Purge or Freeze-Pump-Thaw) prep->deoxygenate add_catalyst Add Catalyst Components (Cu(I) salt and Ligand) deoxygenate->add_catalyst polymerize Polymerization (Controlled Temperature & Time) add_catalyst->polymerize terminate Terminate Reaction (Cooling & Exposure to Air) polymerize->terminate purify Purify Polymer (Remove Catalyst & Precipitate) terminate->purify analyze Analyze Product (GC for Conversion, SEC for Mn & PDI) purify->analyze end End analyze->end

Caption: A typical experimental workflow for ATRP.

Conclusion

Both PMDETA and Me6TREN serve as excellent alternatives to TMPDA in copper-mediated ATRP, offering superior control over the polymerization of a wide range of monomers.

  • PMDETA is a cost-effective and highly efficient ligand that provides good control over polymerization, particularly at elevated temperatures.[3]

  • Me6TREN forms a more active catalyst complex, allowing for polymerization to occur at or near room temperature with very low catalyst concentrations.[2] This high activity can be particularly advantageous for sensitive monomers or when aiming for minimal catalyst contamination in the final polymer product.

The choice between these ligands will ultimately depend on the specific monomer, desired polymer characteristics, and the operational conditions of the polymerization. For applications demanding high catalyst activity and ambient temperature reactions, Me6TREN is a superior choice. For more cost-sensitive processes where elevated temperatures are acceptable, PMDETA remains a robust and reliable option. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific polymerization needs.

References

The Role of Solvent Systems on the Performance of N,N,N',N'-Tetramethyl-1,3-propanediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile tertiary diamine utilized in various chemical transformations, acting as a catalyst, ligand, and reagent. Its efficacy, however, is intrinsically linked to the solvent system in which it is employed. This guide provides a comparative analysis of TMPDA's performance in different solvents, supported by available experimental data, and contrasts it with a common alternative, N,N,N',N'-Tetramethylethylenediamine (TMEDA).

Performance of TMPDA in Catalysis: The Baylis-Hillman Reaction

The Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis, often utilizes tertiary amines as catalysts. While comprehensive data directly comparing TMPDA's performance across a wide range of solvents is limited in publicly available literature, its utility as a catalyst of choice for the Baylis-Hillman reaction of cycloalkenones has been noted for its ability to accelerate the reaction by stabilizing the zwitterionic intermediate.

To illustrate the impact of the solvent, we can infer from general principles of solvent effects on reactions involving charged intermediates. The Baylis-Hillman reaction proceeds through a zwitterionic intermediate. Polar aprotic solvents are generally expected to stabilize such charged species, thereby accelerating the reaction rate. In contrast, nonpolar solvents may lead to slower reaction rates. Protic solvents can have a more complex role, potentially participating in proton transfer steps and affecting the stability of the intermediate in various ways.

Comparison with a Common Alternative: N,N,N',N'-Tetramethylethylenediamine (TMEDA)

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a frequently used chelating diamine and catalyst, often considered an alternative to TMPDA. Its performance is also highly dependent on the solvent environment. TMEDA is particularly valued for its strong coordination ability with metal ions and its role in organolithium chemistry, where it breaks up organolithium clusters, increasing reactivity and selectivity.[1] It is miscible with many organic solvents, enhancing its versatility.[1]

Table 1: General Comparison of TMPDA and TMEDA

FeatureThis compound (TMPDA)N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Structure Propane (3-carbon) backboneEthane (2-carbon) backbone
Chelation Bite Angle Larger, more flexibleSmaller, more rigid
Primary Applications Catalyst in Baylis-Hillman reaction, ligand for metal complexes.Ligand in organolithium chemistry, catalyst in polymerization.[1][2]
Solubility Soluble in water and various organic solvents.Miscible with many organic solvents.[1]

Experimental Protocols

Due to the lack of a single study with a comprehensive solvent screen for a TMPDA-catalyzed reaction, a generalized experimental protocol for a Baylis-Hillman reaction is provided below. Researchers should optimize the solvent and other reaction conditions based on the specific substrates and desired outcomes.

General Experimental Protocol for a Baylis-Hillman Reaction Catalyzed by a Tertiary Amine (e.g., TMPDA)

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq.) and the activated alkene (1.2 eq.) in the chosen solvent (e.g., THF, DMF, CH2Cl2).

  • Catalyst Addition: Add the tertiary amine catalyst, such as TMPDA (0.1-0.2 eq.), to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.

Logical Relationships and Workflows

The selection of an appropriate solvent is a critical step in optimizing a chemical reaction catalyzed by TMPDA. The following diagram illustrates the logical workflow for solvent selection and reaction optimization.

Solvent_Selection_Workflow Solvent Selection and Reaction Optimization Workflow cluster_0 Initial Screening cluster_1 Optimization A Define Reaction Substrates and Catalyst (TMPDA) B Select a Range of Solvents (Polar Aprotic, Polar Protic, Nonpolar) A->B C Perform Small-Scale Test Reactions B->C D Analyze Reaction Outcome (Yield, Selectivity, Reaction Time) C->D E Identify Best Performing Solvent(s) D->E Evaluate Results F Optimize Reaction Conditions (Temperature, Concentration, Catalyst Loading) E->F G Scale-up Reaction F->G H Purified Product G->H Final Product

Caption: Workflow for solvent selection and reaction optimization.

The signaling pathway for the Baylis-Hillman reaction, illustrating the catalytic role of a tertiary amine like TMPDA, is depicted below.

Baylis_Hillman_Mechanism Catalytic Cycle of the Baylis-Hillman Reaction A Activated Alkene C Zwitterionic Enolate Intermediate A->C Michael Addition B Tertiary Amine (TMPDA) B->C E Adduct Intermediate C->E Aldol Addition D Aldehyde D->E F Baylis-Hillman Adduct E->F Proton Transfer & Catalyst Elimination F->B Catalyst Regeneration

Caption: Mechanism of the Baylis-Hillman reaction.

Conclusion

The performance of this compound is profoundly influenced by the solvent system. While a comprehensive dataset for direct comparison is lacking, the available information suggests that polar aprotic solvents are likely to enhance its catalytic activity in reactions involving charged intermediates, such as the Baylis-Hillman reaction. When selecting a diamine for a specific application, researchers must consider not only the solvent but also the structural characteristics of the diamine itself, as exemplified by the comparison with TMEDA. Further systematic studies are warranted to fully elucidate the solvent-dependent performance of TMPDA and to enable more precise predictions for reaction optimization.

References

Comparative Kinetic Analysis of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TMPDA's Catalytic Performance with Alternative Catalysts Supported by Experimental Data.

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile tertiary amine catalyst frequently employed in organic synthesis, notably in the formation of polyurethanes and in the Baylis-Hillman reaction. Its catalytic efficacy stems from the nucleophilic nature of its nitrogen atoms, which can accelerate reactions by activating substrates. This guide provides a comparative analysis of the kinetic performance of TMPDA against other amine catalysts, supported by quantitative data and detailed experimental protocols to aid in catalyst selection and optimization.

Performance in Polyurethane Foam Formation

The production of polyurethane foam involves two primary competing reactions: the gelling reaction (isocyanate and polyol) and the blowing reaction (isocyanate and water). The choice of catalyst is critical in balancing these reactions to achieve the desired foam properties.

Table 1: Comparison of Amine Catalyst Performance in Urethane Formation

CatalystAlternative Catalyst(s)Reaction SystemKey Findings
Tertiary Amines (general)Organometallic catalysts (e.g., DBTDL)Polyurethane foam synthesisOrganometallic catalysts generally exhibit significantly higher relative activity than tertiary amine catalysts.[1]
Amine CatalystsTin-based catalystsViscoelastic polyurethane foamA synergistic effect can be observed with a combination of amine and tin catalysts, resulting in the formation of more urethane bonds.[1]

It is important to note that the reaction kinetics are highly sensitive to factors such as temperature, reactant concentrations, and the presence of co-catalysts.[2][3]

Performance in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine. TMPDA has been identified as a catalyst for the Baylis-Hillman reaction of cycloalkenones.[4]

Comprehensive comparative kinetic data for TMPDA in the Baylis-Hillman reaction is limited in the available literature. However, mechanistic studies of similar amine-catalyzed reactions provide insight into the factors governing the reaction rate. The catalytic cycle involves the nucleophilic addition of the amine to the activated alkene, followed by the addition to the aldehyde and subsequent elimination of the catalyst.

Experimental Protocols

Accurate kinetic studies are essential for comparing catalyst performance. Below are generalized experimental protocols for investigating the kinetics of reactions catalyzed by TMPDA and other amines.

Kinetic Analysis of Polyurethane Formation

A common method for studying the kinetics of polyurethane formation is by monitoring the disappearance of the isocyanate group (-NCO) using in-situ Fourier-transform infrared (FTIR) spectroscopy.[5]

Materials:

  • Isocyanate (e.g., Phenyl isocyanate)

  • Polyol

  • Catalyst (TMPDA or alternative)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Prepare solutions of the isocyanate, polyol, and catalyst in the chosen solvent at the desired concentrations in a moisture-free environment.

  • Equilibrate the reactant solutions to the desired reaction temperature in a thermostated reactor.

  • Initiate the reaction by mixing the solutions.

  • Immediately begin monitoring the reaction mixture using an in-situ FTIR probe, recording the absorbance of the -NCO peak (around 2270 cm⁻¹) at regular time intervals.

  • The concentration of the isocyanate at each time point can be determined using a pre-established calibration curve.

  • The reaction rate constants can then be calculated by fitting the concentration versus time data to an appropriate rate law (e.g., second-order).

Kinetic Analysis of the Baylis-Hillman Reaction

The kinetics of the Baylis-Hillman reaction can be monitored by tracking the consumption of the reactants or the formation of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

Materials:

  • Aldehyde

  • Activated alkene (e.g., Methyl acrylate)

  • Catalyst (TMPDA or alternative)

  • Internal standard (for quantitative analysis)

  • Anhydrous solvent

Procedure:

  • In a thermostated reaction vessel, combine the aldehyde, activated alkene, internal standard, and solvent.

  • Allow the mixture to reach the desired reaction temperature.

  • Initiate the reaction by adding the catalyst.

  • At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched aliquots by NMR or GC to determine the concentrations of the reactants and/or product.

  • Plot the concentration data against time and determine the initial reaction rate.

  • By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

Logical Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for conducting and analyzing a kinetic study of a catalyzed reaction.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison & Conclusion A Define Reaction & Catalyst System B Select Analytical Method (e.g., FTIR, NMR, GC) A->B C Prepare Reactant & Catalyst Solutions B->C D Set Reaction Conditions (Temperature, Concentrations) C->D E Initiate Reaction & Collect Data D->E F Process Raw Data (e.g., Absorbance, Peak Area) E->F G Determine Concentrations vs. Time F->G H Fit Data to Rate Law G->H I Calculate Rate Constants & Activation Parameters H->I J Compare Kinetic Parameters (TMPDA vs. Alternatives) I->J K Draw Conclusions on Catalyst Performance J->K

Caption: Workflow for a comparative kinetic study of catalysts.

References

The Cost-Effectiveness of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial chemical processes, the selection of a catalyst is a critical decision that directly impacts reaction efficiency, production throughput, and ultimately, the economic viability of the manufacturing process. For researchers, scientists, and professionals in drug development and polymer chemistry, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) has emerged as a potent tertiary amine catalyst, particularly in the production of polyurethane foams. This guide provides a detailed comparison of TMPDA's performance and cost-effectiveness against common alternatives, supported by experimental data and protocols.

Performance Comparison of Amine Catalysts in Polyurethane Foam Production

TMPDA is recognized for its ability to effectively catalyze both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in polyurethane foam formation. This balanced catalytic activity translates to shorter cycle times and improved foam properties. The following table summarizes the performance of TMPDA in comparison to other widely used amine catalysts, Triethylenediamine (TEDA), also known as 1,4-Diazabicyclo[2.2.2]octane (DABCO), and Bis(2-dimethylaminoethyl) ether (BDMAEE).

CatalystFunctionCream Time (s)Gel Time (s)Tack-Free Time (s)Key Advantages
TMPDA Balanced Gelling & Blowing~24~50ShortestRapid reaction onset and network formation, leading to faster demolding and increased throughput.
TEDA (DABCO) Strong GellingLonger than TMPDALonger than TMPDALonger than TMPDAA widely used and effective gelling catalyst.
BDMAEE Strong BlowingShorter than TEDALonger than TEDALonger than TMPDASpecializes in the blowing reaction to control foam density.

Note: The values for cream time and gel time are indicative and can vary based on the specific foam formulation.

Cost-Effectiveness Analysis

While the upfront cost of a catalyst is a consideration, a comprehensive cost-effectiveness analysis must also account for the impact of the catalyst on the overall production process. The higher activity of TMPDA, leading to shorter cycle times, can result in significant economic benefits through increased production capacity.

The following table provides an estimated price range for TMPDA and its alternatives, followed by a hypothetical cost-benefit analysis.

CatalystEstimated Price Range (per kg)
TMPDA $15 - $30
TEDA (DABCO) $5 - $25
BDMAEE $8 - $15

Note: Prices are estimates and can vary based on supplier, purity, and volume.

Hypothetical Cost-Benefit Scenario:

Consider a polyurethane foam production line operating 24/7. The use of TMPDA is reported to reduce gel time by up to 22% compared to some other amine catalysts. This reduction in cycle time can translate to a proportional increase in production output.

MetricScenario with Alternative CatalystScenario with TMPDA
Cycle Time per Unit 10 minutes7.8 minutes (22% reduction)
Units Produced per Day 144~184
Increase in Production -~28%

This simplified model illustrates that despite a potentially higher per-kilogram cost, the increased throughput enabled by TMPDA can lead to a substantial return on investment, making it a highly cost-effective option for high-volume industrial applications.

Experimental Protocols

To ensure an objective comparison of catalyst performance, a standardized experimental protocol is essential. The following is a detailed methodology for evaluating amine catalysts in a flexible polyurethane foam formulation.

Objective: To compare the catalytic activity of different tertiary amine catalysts by measuring the cream time, gel time, and tack-free time of a standardized flexible polyurethane foam formulation.

Materials:

  • Polyether polyol (e.g., OH# = 56)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water (blowing agent)

  • Silicone surfactant

  • Amine catalysts to be tested (TMPDA, TEDA, BDMAEE)

  • Stannous octoate (co-catalyst, if required)

  • Disposable cups and mixing equipment

  • Stopwatch

  • Thermocouple

Procedure:

  • Preparation of the Polyol Blend: In a disposable cup, accurately weigh and pre-mix the polyether polyol, deionized water, silicone surfactant, and the amine catalyst being tested. The concentration of the catalyst should be kept consistent across all experiments (e.g., 0.2 parts per hundred polyol).

  • Mixing: Place the cup under a mechanical stirrer and begin mixing at a constant speed (e.g., 2000 rpm).

  • Initiation of Reaction: Add the pre-weighed isocyanate to the polyol blend and simultaneously start the stopwatch.

  • Measurement of Cream Time: Observe the mixture closely. The cream time is the point at which the mixture turns from a clear or translucent liquid to a creamy, opaque consistency, and the first signs of rising are visible. Record the time.

  • Measurement of Gel Time: As the foam rises, periodically touch the surface with a wooden spatula. The gel time is reached when the foam is no longer liquid and forms a "string" or "thread" when the spatula is pulled away. Record the time.

  • Measurement of Tack-Free Time: After the foam has fully risen, periodically touch the surface with a clean, dry object. The tack-free time is the point at which the surface of the foam is no longer sticky to the touch. Record the time.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before any further physical property testing.

  • Repeatability: Repeat the experiment for each catalyst at least three times to ensure the reproducibility of the results.

Visualizing the Process

To better understand the chemical reactions and experimental procedures, the following diagrams are provided.

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions Isocyanate Isocyanate (-NCO) Gelling Gelling Reaction (Polyurethane Formation) Isocyanate->Gelling Blowing Blowing Reaction (CO2 Formation) Isocyanate->Blowing Polyol Polyol (-OH) Polyol->Gelling Water Water (H2O) Water->Blowing TMPDA TMPDA Catalyst TMPDA->Gelling Accelerates TMPDA->Blowing Accelerates Foam_Network Polymer Network Gelling->Foam_Network Foam_Expansion Foam Expansion Blowing->Foam_Expansion

Caption: Catalytic mechanism of TMPDA in polyurethane foam formation.

G start Start: Prepare Polyol Blend (Polyol, Water, Surfactant, Catalyst) add_iso Add Isocyanate & Start Timer start->add_iso mix High-Speed Mixing add_iso->mix observe_cream Observe for Cream Time mix->observe_cream measure_gel Measure Gel Time observe_cream->measure_gel measure_tack_free Measure Tack-Free Time measure_gel->measure_tack_free cure Cure Foam for 24h measure_tack_free->cure end End: Analyze Foam Properties cure->end

Caption: Experimental workflow for comparing polyurethane catalyst performance.

A Head-to-Head Battle of Diamine Catalysts: N,N,N',N'-Tetramethyl-1,3-propanediamine vs. N,N,N',N'-tetraethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and synthetic chemistry, diamine ligands and catalysts play a pivotal role in accelerating a diverse array of chemical transformations. Among these, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) and N,N,N',N'-tetraethylethylenediamine (TEEDA) are two prominent examples, often employed for their unique catalytic activities. This guide provides a comprehensive comparison of these two catalysts, delving into their performance in specific applications, supported by experimental data and detailed protocols.

At a Glance: Structural and Steric Differences

The primary distinction between TMPDA and TEEDA lies in the N-alkyl substituents and the carbon backbone separating the two nitrogen atoms. TMPDA possesses methyl groups and a three-carbon (propane) backbone, while TEEDA features ethyl groups and a two-carbon (ethane) backbone. These structural variations significantly influence their steric bulk and electron-donating properties, which in turn dictate their catalytic behavior and suitability for different reactions.

The larger ethyl groups in TEEDA create greater steric hindrance around the nitrogen atoms compared to the methyl groups in TMPDA. This steric bulk can affect the accessibility of the lone pair of electrons on the nitrogen, influencing the catalyst's interaction with substrates.

G Structural Comparison cluster_TMPDA This compound (TMPDA) cluster_TEEDA N,N,N',N'-tetraethylethylenediamine (TEEDA) TMPDA_formula C₇H₁₈N₂ TMPDA_structure TMPDA_structure TEEDA_formula C₁₀H₂₄N₂ TEEDA_structure TEEDA_structure G cluster_workflow Polyurethane Foam Production Workflow start Start polyol_blend Prepare Polyol Blend (Polyol, Water, Surfactant, Catalyst) start->polyol_blend add_iso Add Isocyanate polyol_blend->add_iso mix Vigorous Mixing add_iso->mix pour Pour into Mold mix->pour foam Foaming (Cream, Gel, Rise) pour->foam cure Curing foam->cure end End cure->end G Baylis-Hillman Reaction Mechanism cluster_mechanism A Michael Addition of Amine Catalyst B Zwitterionic Intermediate Formation A->B C Aldol Addition to Aldehyde B->C D Proton Transfer C->D E Catalyst Elimination D->E F Baylis-Hillman Adduct E->F G cluster_lithiation Lithiation Reaction Workflow start Start setup Inert Atmosphere Setup start->setup dissolve Dissolve Substrate & Ligand setup->dissolve cool Cool to -78°C dissolve->cool add_buLi Add Organolithium Reagent cool->add_buLi stir Stir at Low Temperature add_buLi->stir quench Quench with Electrophile stir->quench workup Work-up and Purify quench->workup end End workup->end

Computational Modeling of N,N,N',N'-Tetramethyl-1,3-propanediamine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is a versatile chelating ligand known to form stable complexes with a variety of metal ions. The study of these complexes is crucial for advancements in catalysis, materials science, and medicinal chemistry. Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to investigate the structural, electronic, and thermodynamic properties of these complexes, providing insights that complement experimental findings.

This guide aims to provide a comparative overview of the computational modeling of TMPDA complexes. However, a comprehensive search of the scientific literature did not yield specific research articles containing detailed quantitative computational data (such as bond lengths, bond angles, and binding energies) for a series of different TMPDA-metal complexes that would allow for a direct numerical comparison.

The existing literature primarily focuses on the synthesis and experimental characterization of TMPDA complexes or provides general overviews of computational methods for transition metal complexes without specific data on TMPDA.

Therefore, this guide will instead focus on providing a foundational understanding of the methodologies used in the computational modeling of such complexes and will present a generalized workflow.

Methodologies in Computational Modeling of Metal Complexes

The computational investigation of metal complexes like those formed with TMPDA typically involves a multi-step process to ensure accuracy and reliability of the results. The primary method employed for such studies is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Key Experimental and Computational Protocols:

A typical workflow for the computational modeling of a TMPDA-metal complex involves the following steps:

  • Ligand and Metal Ion Preparation: The initial 3D structure of the TMPDA ligand is built and optimized using a suitable level of theory (e.g., a common DFT functional with a modest basis set). The metal ion of interest is also defined with its appropriate charge and spin state.

  • Complex Construction: The TMPDA ligand is positioned around the central metal ion to create an initial guess for the complex's geometry. The coordination mode of the ligand (e.g., bidentate) is a critical consideration at this stage.

  • Geometry Optimization: This is a crucial step where the energy of the complex is minimized with respect to the positions of its atoms. This process yields the most stable (lowest energy) structure of the complex.

    • Functional Selection: The choice of the DFT functional is critical. Common functionals for transition metal complexes include B3LYP, M06, and ωB97X-D. The inclusion of dispersion corrections (e.g., -D3) is often necessary to accurately model non-covalent interactions.

    • Basis Set Selection: A suitable basis set is required to describe the electrons of each atom. For the metal ion, basis sets that account for relativistic effects, such as the LANL2DZ effective core potential, are often used. For the ligand atoms (C, H, N), Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) basis sets are common choices.

  • Frequency Calculations: Following a successful geometry optimization, frequency calculations are performed. These calculations serve two main purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Property Calculations: Once a stable structure is obtained, various electronic and spectroscopic properties can be calculated. This can include:

    • Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the nature of the metal-ligand bonds.

    • Spectroscopic Properties: IR, Raman, and UV-Vis spectra can be simulated to compare with experimental data.

    • Binding Energy Calculation: The binding energy of the TMPDA ligand to the metal ion is a key thermodynamic parameter. It is typically calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the free metal ion.

Visualizing the Computational Workflow

The logical flow of a computational study on a TMPDA-metal complex can be visualized using a directed graph.

Computational_Workflow A 1. Initial Structure Generation (TMPDA Ligand & Metal Ion) B 2. Construction of Initial Complex Geometry A->B C 3. Geometry Optimization (DFT) - Select Functional (e.g., B3LYP-D3) - Select Basis Set (e.g., LANL2DZ for Metal, 6-31G* for Ligand) B->C D 4. Frequency Calculation - Verify Minimum Energy Structure - Calculate Thermodynamic Properties C->D E 5. Property Calculation & Analysis - Binding Energy - NBO Analysis - Spectroscopic Properties D->E F 6. Comparison with Experimental Data E->F

Caption: A generalized workflow for the computational modeling of a TMPDA-metal complex.

Conclusion

While a direct quantitative comparison of computational data for various this compound complexes is not possible due to the lack of published studies with such specific information, this guide provides a foundational understanding of the well-established methodologies used in this field. The detailed workflow and the visualization of the computational process offer a roadmap for researchers and scientists interested in conducting their own theoretical investigations into the properties and behavior of these important coordination compounds. The application of these computational techniques is essential for the rational design of new catalysts, functional materials, and therapeutic agents based on TMPDA and other chelating ligands.

Safety Operating Guide

Proper Disposal of N,N,N',N'-Tetramethyl-1,3-propanediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N,N,N',N'-Tetramethyl-1,3-propanediamine is critical for environmental protection and laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

This compound is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] Therefore, proper personal protective equipment (PPE), including gloves, protective clothing, eye protection, and face protection, should be worn when handling this substance.[1] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[1]

Operational Plan for Disposal

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed chemical waste disposal company to ensure compliance with all local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Container Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound."

  • Container Selection: Use a compatible, leak-proof container for waste collection. Keep the container tightly closed and store it in a designated, well-ventilated, and cool "Flammables area" away from heat, sparks, and open flames.[1][2]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is incompatible with acid chlorides, acids, acid anhydrides, strong oxidizing agents, and carbon dioxide.[2]

  • Collection: Collect waste this compound directly into the designated waste container. Avoid leaving open containers of the chemical.

  • Arrange for Pickup: Contact your institution's EHS department or the contracted licensed waste disposal company to schedule a pickup for the hazardous waste.

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition.[2]

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, protective clothing, and safety goggles.[2]

  • Containment and Absorption: For small spills, contain the liquid and absorb it with an inert, non-combustible absorbent material such as sand, silica gel, acid binder, or universal binder.[1] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[1][2]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: The collected spill cleanup material is also considered hazardous waste and must be disposed of through a licensed waste disposal company.

Quantitative Data Summary

While specific disposal limits are determined by local regulations and the capabilities of the waste disposal facility, the following table summarizes key hazard and physical property data for this compound.

PropertyValueSource
CAS Number110-95-2[1]
Molecular FormulaC7H18N2[2]
Molecular Weight130.23 g/mol
Flash Point31 °C (87.8 °F)
Boiling Point145-146 °C
Density0.779 g/mL at 25 °C

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: N,N,N',N'-Tetramethyl- 1,3-propanediamine Waste consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs select_container Select & Label Compatible Hazardous Waste Container consult_ehs->select_container segregate_waste Segregate from Incompatible Materials select_container->segregate_waste collect_waste Collect Waste in Closed Container segregate_waste->collect_waste store_safely Store in Cool, Ventilated 'Flammables Area' collect_waste->store_safely spill Spill or Accidental Release? store_safely->spill schedule_pickup Arrange Pickup by Licensed Waste Disposal Company end End: Proper Disposal schedule_pickup->end spill->schedule_pickup No spill_procedure Follow Spill Cleanup Procedure: - Evacuate & Ventilate - Use PPE - Absorb with Inert Material - Collect with Non-Sparking Tools spill->spill_procedure Yes spill_procedure->select_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N,N,N',N'-Tetramethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety protocols and logistical guidance for the handling and disposal of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), a flammable, toxic, and corrosive compound. Adherence to these procedures is vital to minimize risks and ensure operational integrity.

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Requirements
Eye and Face Protection Safety Goggles/Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] A face shield is also recommended.[7]
Skin and Hand Protection Chemical Resistant GlovesWear appropriate protective gloves.[1][6] While specific breakthrough times are not universally listed, nitrile gloves are generally recommended for handling diamines.[8] Always inspect gloves for integrity before use.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][6] This includes a lab coat, and for larger quantities or in case of splashes, a chemical-resistant apron or coveralls.
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[6] For this substance, a respirator with a type ABEK (EN14387) filter is recommended. In situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) in pressure-demand mode may be necessary.[1]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Donning PPE:

  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Gown/Coveralls: Put on the protective gown or coveralls, ensuring complete coverage.

  • Respirator: If required, perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the gown.

Doffing PPE:

  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

  • Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE:

All used PPE should be considered contaminated. Dispose of it in a designated, sealed container for hazardous waste, following all local, state, and federal regulations.[1][3]

Operational Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a cool, dry, well-ventilated area away from incompatible substances, heat, sparks, and open flames.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[1][6] Use non-sparking tools.[1][2]

Spill Management:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[1] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

Dispose of waste this compound and contaminated materials through an approved waste disposal plant.[1][3] Do not allow the chemical to enter drains.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Operational Procedures Start Handling this compound Hazards Identify Hazards: - Flammable - Toxic (Oral, Dermal, Inhalation) - Corrosive (Skin, Eyes) - Respiratory Irritant Start->Hazards EyeProtection Eye/Face Protection: Chemical Goggles & Face Shield Hazards->EyeProtection SkinProtection Skin Protection: Chemical Resistant Gloves & Lab Coat/Coveralls Hazards->SkinProtection RespiratoryProtection Respiratory Protection: Respirator (ABEK Filter) or SCBA Hazards->RespiratoryProtection Donning Don PPE Correctly EyeProtection->Donning SkinProtection->Donning RespiratoryProtection->Donning Handling Handle in Fume Hood Donning->Handling Doffing Doff PPE Correctly Handling->Doffing Disposal Dispose of Contaminated PPE Doffing->Disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.